Inaperisone
Description
structure given in first source; RN given refers to parent cpd without isomeric designation
Structure
3D Structure
Properties
CAS No. |
99323-21-4 |
|---|---|
Molecular Formula |
C16H23NO |
Molecular Weight |
245.36 g/mol |
IUPAC Name |
1-(4-ethylphenyl)-2-methyl-3-pyrrolidin-1-ylpropan-1-one |
InChI |
InChI=1S/C16H23NO/c1-3-14-6-8-15(9-7-14)16(18)13(2)12-17-10-4-5-11-17/h6-9,13H,3-5,10-12H2,1-2H3 |
InChI Key |
VNFAARJCGSAROU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C(C)CN2CCCC2 |
Other CAS No. |
99323-21-4 |
Related CAS |
90878-85-6 (hydrochloride) |
Synonyms |
(4'-ethyl-2-methyl-3-pyrrolidino)propiophenone hydrochloride HSR 770 HSR-770 HY 770 HY-770 inaperisone inaperisone hydrochloride inaperisone hydrochloride, (+-)-isomer inaperisone, (+-)-isome |
Origin of Product |
United States |
Foundational & Exploratory
Inaperisone Hydrochloride: A Technical Guide to Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inaperisone hydrochloride is a centrally acting muscle relaxant, structurally analogous to Eperisone hydrochloride. This document provides a comprehensive overview of the synthesis and chemical properties of this compound hydrochloride, intended for a technical audience in the fields of medicinal chemistry, pharmacology, and drug development. Due to the limited availability of specific experimental data for this compound hydrochloride in publicly accessible literature, this guide presents a putative synthesis pathway based on the well-established synthesis of its close analog, Eperisone hydrochloride. The known chemical and physical properties of this compound hydrochloride are presented, supplemented with comparative data for Eperisone hydrochloride to provide a contextual framework. Furthermore, this guide outlines the proposed mechanism of action involving the GABAergic system and furnishes detailed, hypothetical experimental protocols and data visualizations to facilitate further research and development.
Chemical and Physical Properties
This compound, chemically known as 1-(4-Ethylphenyl)-2-methyl-3-(1-pyrrolidinyl)-1-propanone, is an aromatic ketone.[1] The hydrochloride salt is the common pharmaceutical form. While specific, experimentally determined physicochemical data for this compound hydrochloride is scarce in the literature, its fundamental properties can be described. For comparative purposes, the well-documented properties of its piperidinyl analog, Eperisone hydrochloride, are also provided.
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source |
| Chemical Name | 1-(4-Ethylphenyl)-2-methyl-3-(1-pyrrolidinyl)-1-propanone hydrochloride | [2] |
| Molecular Formula | C₁₆H₂₃NO·HCl | [2] |
| Molecular Weight | 281.82 g/mol | [3] |
| CAS Number | 118230-97-0 | [2] |
| Appearance | Solid powder (predicted) | [4] |
Table 2: Physicochemical Properties of Eperisone Hydrochloride (for comparison)
| Property | Value | Source |
| Chemical Name | 1-(4-ethylphenyl)-2-methyl-3-(piperidin-1-yl)propan-1-one hydrochloride | [5] |
| Molecular Formula | C₁₇H₂₆ClNO | [6] |
| Molecular Weight | 295.85 g/mol | [6] |
| Melting Point | 169-171°C | [6][7] |
| Solubility | Slightly soluble in Methanol and Water | [6][7] |
| Appearance | White solid | [7] |
Synthesis of this compound Hydrochloride
The proposed reaction involves the condensation of 4'-ethylpropiophenone with formaldehyde and pyrrolidine hydrochloride.
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of this compound hydrochloride.
Proposed Experimental Protocol
Disclaimer: The following protocol is hypothetical and based on the synthesis of Eperisone hydrochloride. It should be optimized and validated under appropriate laboratory conditions.
Materials:
-
4'-Ethylpropiophenone
-
Paraformaldehyde
-
Pyrrolidine hydrochloride
-
Isopropanol
-
Acetone
Procedure:
-
To a reaction vessel containing isopropanol, add 4'-ethylpropiophenone, paraformaldehyde, and pyrrolidine hydrochloride in appropriate molar ratios.
-
Heat the mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, which may be indicated by the solidification of the reaction mixture, add acetone to the vessel.
-
Pulverize the solidified mass and recover the crude product by filtration.
-
Wash the crude product with acetone.
-
For further purification, recrystallize the crude this compound hydrochloride from a suitable solvent system, such as isopropanol/acetone.
-
Dry the purified crystalline product under vacuum.
Mechanism of Action
This compound is a centrally acting muscle relaxant. Studies suggest that its mechanism of action involves an indirect effect on GABA-B (γ-aminobutyric acid B) receptors in the brainstem. While it shows minimal direct binding to GABA-B receptors, it is speculated to modulate their activity, leading to an inhibitory effect on the micturition reflex.[2]
The GABA-B receptor is a G-protein coupled receptor that, upon activation, leads to a cascade of intracellular events that generally result in neuronal inhibition.[8] This includes the inhibition of adenylyl cyclase, a decrease in intracellular cAMP, and the modulation of ion channels, specifically the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[8] This leads to hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release.
Proposed Signaling Pathway
Caption: Proposed signaling pathway of this compound's indirect action on GABA-B receptors.
Analytical Methods
While specific analytical methods for this compound hydrochloride are not extensively published, methods for the closely related Eperisone hydrochloride can be adapted. These include:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would be suitable for the quantification of this compound hydrochloride in bulk drug and pharmaceutical formulations.
-
Thin-Layer Chromatography (TLC): TLC can be used for the qualitative analysis and monitoring of the synthesis reaction.
-
Spectroscopy (UV, IR, NMR, MS): These techniques are essential for the structural elucidation and confirmation of the synthesized this compound hydrochloride.
Hypothetical HPLC Method Protocol
Objective: To develop a stability-indicating RP-HPLC method for the determination of this compound hydrochloride.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: To be determined by UV-Vis spectrophotometry (likely in the range of 250-270 nm).
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled (e.g., 25°C)
Method Validation (as per ICH guidelines):
The method should be validated for:
-
Specificity
-
Linearity
-
Range
-
Accuracy
-
Precision (repeatability and intermediate precision)
-
Limit of Detection (LOD)
-
Limit of Quantitation (LOQ)
-
Robustness
Forced Degradation Studies:
To establish the stability-indicating nature of the method, forced degradation studies should be performed under various stress conditions:
-
Acid hydrolysis (e.g., 0.1 N HCl)
-
Base hydrolysis (e.g., 0.1 N NaOH)
-
Oxidative degradation (e.g., 3% H₂O₂)
-
Thermal degradation
-
Photolytic degradation
Conclusion
This compound hydrochloride is a promising muscle relaxant with a mechanism of action linked to the GABAergic system. This technical guide provides a foundational understanding of its synthesis and chemical properties, drawing upon available data and logical extrapolation from its close analog, Eperisone hydrochloride. The proposed synthesis and analytical methods, along with the elucidated mechanism of action, offer a solid starting point for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound hydrochloride. It is imperative that the proposed experimental protocols are validated and optimized in a laboratory setting.
References
- 1. 1-(4-Ethylphenyl)-2-methyl-3-(1-pyrrolidinyl)-1-propanone | C16H23NO | CID 65860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. FDA全球物质注册数据库(FDA Global Substance Registration System) [drugfuture.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. This compound hydrochloride | 118230-97-0 [chemicalbook.com]
- 5. Eperisone Hydrochloride | C17H26ClNO | CID 123698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Eperisone hydrochloride | 56839-43-1 [chemicalbook.com]
- 7. EPERISONE HCL [chembk.com]
- 8. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological profile of Inaperisone as a central muscle relaxant
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inaperisone is a centrally acting muscle relaxant, structurally analogous to tolperisone and eperisone. Its primary mechanism of action involves the non-selective inhibition of spinal reflexes. Emerging evidence suggests that this is achieved through the blockade of voltage-gated sodium and calcium channels, which in turn suppresses neuronal hyperexcitability. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, presenting available preclinical data, detailing experimental methodologies, and visualizing its proposed mechanism of action. Due to the limited availability of specific quantitative data for this compound, information from its closely related analogs, tolperisone and eperisone, is included for comparative context where appropriate.
Mechanism of Action
This compound's primary pharmacological effect is the dose-dependent depression of spinal reflexes.[1] This is thought to be mediated through the blockade of voltage-gated sodium (Nav) and calcium (Cav) channels.[1] By inhibiting these channels, this compound likely reduces the release of excitatory neurotransmitters from primary afferent endings, thereby dampening synaptic transmission in the spinal cord.[1]
Signaling Pathway
The proposed mechanism involves the direct interaction of this compound with voltage-gated ion channels on neuronal membranes. This leads to a reduction in the influx of sodium and calcium ions, which are critical for the generation and propagation of action potentials and for neurotransmitter release.
Pharmacological Data
Quantitative data for this compound is limited. The following tables summarize the available preclinical data for this compound and its structurally related analogs.
Table 1: In Vitro Efficacy on Spinal Reflexes
| Compound | Assay | Species | Concentration/Dose | Effect | Reference |
| This compound | Ventral Root Potential | Rat (6-day-old) | 25-200 µM | Dose-dependent depression | [1] |
| Tolperisone | Ventral Root Potential | Rat (6-day-old) | 50-400 µM | Dose-dependent depression | [1] |
| Eperisone | Ventral Root Potential | Rat (6-day-old) | 25-200 µM | Dose-dependent depression | [1] |
Table 2: In Vivo Efficacy on Micturition Reflex
| Compound | Administration | Species | Dose | Effect | Reference |
| This compound | Intravenous (i.v.) | Rat | 4 mg/kg | Abolished rhythmic bladder contractions | |
| This compound | Intracerebroventricular (i.c.v.) | Rat | 10 µg | Abolished rhythmic bladder contractions |
Table 3: Pharmacokinetic Parameters in Rats
| Compound | Parameter | Value | Unit | Reference |
| This compound | Route of Administration | Intravenous | - | [2] |
| Saturation of Metabolism | > 1 | µg/mL (venous plasma) | [2] |
Experimental Protocols
Isolated Hemisected Spinal Cord Preparation (Rat)
This protocol is based on the methodology described by Kocsis et al. (2005) for investigating the effects of tolperisone-type drugs on spinal reflexes.
-
Animal Model: 6-day-old Wistar rats.
-
Preparation:
-
Anesthetize rat pups with ether.
-
Isolate the spinal cord and hemisect it longitudinally.
-
Place the hemisected spinal cord in an organ bath containing artificial cerebrospinal fluid (aCSF) bubbled with 95% O2 and 5% CO2.
-
-
Electrophysiological Recording:
-
Stimulate the dorsal root with a suction electrode.
-
Record the ventral root potential (VRP) from the corresponding ventral root using a suction electrode.
-
-
Drug Application:
-
Dissolve this compound in the aCSF and perfuse through the organ bath at desired concentrations (e.g., 25-200 µM).
-
-
Data Analysis:
-
Measure the amplitude and area of the monosynaptic and polysynaptic components of the VRP before and after drug application.
-
Whole-Cell Patch-Clamp of Dorsal Root Ganglion (DRG) Neurons
This generalized protocol is based on standard electrophysiological techniques used to study ion channel function in DRG neurons, as would be applicable to investigate this compound's effects on voltage-gated channels.
-
Cell Preparation:
-
Isolate dorsal root ganglia from neonatal rats.
-
Enzymatically and mechanically dissociate the ganglia to obtain a single-cell suspension of DRG neurons.
-
Plate the neurons on coated coverslips and culture for 24-48 hours.
-
-
Electrophysiological Recording:
-
Mount the coverslip in a recording chamber on an inverted microscope.
-
Perfuse with an external solution.
-
Use a glass micropipette filled with an internal solution to form a giga-ohm seal with the membrane of a single DRG neuron.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Apply voltage-clamp protocols to elicit and record voltage-gated sodium or calcium currents.
-
-
Drug Application:
-
Dissolve this compound in the external solution and apply to the recorded neuron via a perfusion system.
-
-
Data Analysis:
-
Measure the peak current amplitude and analyze the current-voltage (I-V) relationship before and after drug application to determine the inhibitory effect and calculate IC50 values if a dose-response curve is generated.
-
Clinical Data
There is a notable lack of published clinical trial data specifically for this compound. Clinical studies on the structurally and mechanistically related drug, eperisone, have demonstrated efficacy in treating conditions associated with muscle spasticity, such as low back pain. However, direct clinical evidence for the efficacy and safety of this compound in human subjects is not available in the public domain.
Conclusion
This compound is a centrally acting muscle relaxant with a pharmacological profile strongly suggesting inhibition of spinal reflexes through the blockade of voltage-gated sodium and calcium channels. While preclinical data supports this mechanism, there is a clear need for more specific quantitative studies to determine its potency (e.g., IC50 values) on specific ion channel subtypes and to establish a comprehensive pharmacokinetic and pharmacodynamic profile. Furthermore, the absence of clinical data for this compound is a significant gap that would need to be addressed to ascertain its therapeutic potential in humans. Future research should focus on these areas to fully elucidate the pharmacological profile of this compound and its potential as a clinically useful muscle relaxant.
References
- 1. Inhibitory effect of this compound hydrochloride (this compound), a new centrally acting muscle relaxant, on the micturition reflex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiological pharmacokinetics of a new muscle-relaxant, this compound, combined with its pharmacological effect on blood flow rate - PubMed [pubmed.ncbi.nlm.nih.gov]
Inaperisone: A Technical Overview of its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inaperisone, scientifically known as (+/-)-4'-ethyl-2-methyl-3-(1-pyrrolidinyl)-propiophenone hydrochloride, is a centrally acting muscle relaxant.[1] This technical guide provides a comprehensive overview of the available scientific and patent literature concerning its discovery, synthesis, preclinical and clinical development, and mechanism of action. While this compound is structurally related to the more widely studied Eperisone, specific data on its development are limited. This document collates the existing information to provide a foundational understanding for research and drug development professionals.
Discovery and Synthesis
The precise origins and initial discovery of this compound are not well-documented in publicly available literature. However, its chemical structure as a propiophenone derivative suggests its development likely arose from research programs focused on centrally acting muscle relaxants.
The synthesis of this compound can be inferred from the general methodologies described for related 3-pyrrolidinopropiophenone derivatives. A plausible synthetic route involves the Mannich reaction, a classic method for the aminomethylation of an acidic proton located alpha to a carbonyl group.
Inferred Synthesis of this compound Hydrochloride:
The synthesis likely proceeds via the reaction of 4'-ethylpropiophenone with formaldehyde and pyrrolidine to form the this compound base. This is followed by treatment with hydrochloric acid to yield the hydrochloride salt.
-
Step 1: Mannich Reaction. 4'-ethylpropiophenone is reacted with formaldehyde (or its polymer, paraformaldehyde) and pyrrolidine hydrochloride in a suitable solvent, such as isopropanol or ethyl acetate, often with acid catalysis. The mixture is typically refluxed to drive the reaction to completion.
-
Step 2: Isolation and Purification. After the reaction, the solvent is removed, and the crude product is isolated. This may involve extraction and washing steps to remove unreacted starting materials and byproducts.
-
Step 3: Salt Formation. The purified this compound base is dissolved in a suitable solvent, and ethanolic or gaseous hydrogen chloride is added to precipitate this compound hydrochloride. The resulting solid is then filtered, washed, and dried.
Preclinical Development
Preclinical data for this compound are sparse in the public domain. The most detailed information comes from a 1990 study that investigated its pharmacokinetics and pharmacological effects in rats.[1]
Pharmacodynamics
This compound is characterized as a novel centrally acting muscle relaxant.[1] Its primary pharmacological effects observed in preclinical models include:
-
Alteration of Blood Flow: It significantly alters muscle and fat blood flow rates in a dose-dependent manner.[1]
-
Central Site of Action: The brain is identified as the major site of action for its effects on muscle blood flow.[1]
Pharmacokinetics
A physiologically-based pharmacokinetic model for this compound in rats has been developed.[1]
| Parameter | Species | Value/Observation | Reference |
| Metabolism | Rat | Saturation of in vivo hepatic and renal metabolism occurs at venous plasma concentrations higher than 1 µg/mL. | [1] |
| Site of Action | Rat | The brain is the major site of action for altering muscle and fat blood flow. | [1] |
Toxicology
Clinical Development
There is a significant lack of publicly available information regarding the clinical development of this compound. Clinical trials and efficacy data found in searches predominantly relate to the similar compound, Eperisone. No registered clinical trials specifically for this compound could be identified in the available databases.
Mechanism of Action
The precise molecular mechanism of action for this compound has not been fully elucidated. However, based on its classification as a centrally acting muscle relaxant and its structural similarity to other compounds in its class, a plausible mechanism involves the modulation of neuronal signaling in the central nervous system.
It is suggested that this compound may exert its effects through an indirect action on GABA-B receptors. GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the brain. GABA-B receptors are G-protein coupled receptors that, when activated, lead to a cascade of inhibitory signals.
Proposed Signaling Pathway
The proposed, though not definitively proven, signaling pathway for this compound's muscle relaxant effect is initiated by its interaction with central neuronal pathways, potentially modulating GABA-B receptor activity. This leads to downstream effects that reduce muscle tone and spasticity.
Caption: Proposed mechanism of this compound via indirect GABAB receptor modulation.
Experimental Protocols
Detailed experimental protocols specifically for this compound are scarce. The following is a generalized workflow based on the 1990 pharmacokinetic study in rats.
Pharmacokinetic and Pharmacodynamic Study in Rats[1]
Objective: To develop a physiologically-based pharmacokinetic/pharmacodynamic model for this compound.
Methodology:
-
Animal Model: Male rats of an inbred strain.
-
Drug Administration: Intravenous (IV) and intracerebroventricular injections of various doses of this compound.
-
Blood Flow Measurement: The 51Cr-labeled microsphere method was used to determine blood flow rates in muscle and fat.
-
Pharmacokinetic Analysis:
-
Constant IV infusion to determine hepatic and renal intrinsic clearances at steady-state.
-
Measurement of this compound concentrations in plasma and brain.
-
-
Data Analysis:
-
Correlation of muscle and fat blood flow rates with this compound concentration in the brain using Hill's equation.
-
Development of a physiologically-based pharmacokinetic model.
-
Caption: Workflow for the pharmacokinetic/pharmacodynamic study of this compound.
Conclusion
This compound is a centrally acting muscle relaxant with a demonstrated effect on blood flow in preclinical models. However, there is a notable lack of comprehensive public data regarding its discovery, development, and clinical use. The information available is significantly less than that for its structural analog, Eperisone. Further research and publication of data would be necessary to fully understand the therapeutic potential and safety profile of this compound. This guide serves as a summary of the currently accessible information for the scientific community.
References
Inaperisone Analogues and their Structure-Activity Relationship: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inaperisone, a centrally acting muscle relaxant, and its analogues represent a promising class of therapeutic agents for the management of muscle spasticity and associated pain. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound and related compounds, focusing on their mechanism of action, which is primarily mediated through the blockade of voltage-gated sodium and calcium channels. This document summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and presents visual representations of the underlying signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction
This compound is a propiophenone derivative that shares structural similarities with eperisone and tolperisone. These compounds are known for their efficacy in reducing muscle tone and alleviating symptoms of spasticity by acting on the central nervous system, particularly the spinal cord. The primary mechanism of action involves the inhibition of spinal reflexes, which is achieved by modulating the activity of voltage-gated ion channels. Understanding the relationship between the chemical structure of these analogues and their biological activity is crucial for the rational design of new, more potent, and selective muscle relaxants with improved therapeutic profiles.
Mechanism of Action
The muscle relaxant effect of this compound and its analogues is primarily attributed to their ability to suppress spinal reflex potentials. This is achieved through the blockade of voltage-gated sodium and calcium channels in the presynaptic terminals of primary afferent fibers. This dual blockade leads to a reduction in the release of excitatory neurotransmitters, thereby inhibiting the propagation of nerve impulses that lead to muscle contraction.
Signaling Pathway
The inhibitory action of this compound analogues on spinal reflexes can be visualized as a presynaptic inhibition pathway. The binding of these compounds to voltage-gated sodium and calcium channels on the presynaptic neuron prevents the influx of ions necessary for neurotransmitter release into the synaptic cleft. This ultimately reduces the excitation of the postsynaptic motor neuron.
Structure-Activity Relationship (SAR) Analysis
Quantitative Data
The inhibitory effects of this compound and its analogues on spinal reflexes have been quantified by measuring the depression of the ventral root potential (VRP) in isolated spinal cord preparations. The following table summarizes the available IC50 values for the inhibition of different components of the dorsal root-evoked ventral root potential (DR-VRP).
| Compound | Monosynaptic Peak (IC50, µM) | EPSP Integram (IC50, µM) | EPSP Amplitude (IC50, µM) | Late EPSP Integral (IC50, µM) | Reference |
| This compound | ~100 | ~75 | ~80 | ~60 | [1] |
| Eperisone | ~120 | ~90 | ~100 | ~80 | [1] |
| Tolperisone | ~200 | ~150 | ~160 | ~130 | [1] |
| Silperisone | ~80 | ~60 | ~65 | ~50 | [1] |
| Lidocaine | ~400 | ~300 | ~350 | ~250 | [1] |
Note: The IC50 values are approximated from graphical data presented in the cited literature.
The data suggests that silperisone is the most potent among the tested analogues in this assay, followed by this compound. All the tolperisone-type drugs were significantly more potent than the local anesthetic lidocaine in depressing spinal reflexes, indicating a more pronounced action on synaptic responses.[1]
Further studies on isolated snail neurons have provided IC50 values for the inhibition of voltage-gated calcium currents (ICa).
| Compound | ICa Inhibition (IC50, mM) | Reference |
| Eperisone | 0.348 | [2] |
| Isoperisone | 0.226 | [2] |
| Tolperisone | 1.089 | [2] |
These findings indicate that isoperisone is the most potent calcium channel blocker in this specific assay, followed by eperisone.[2]
Experimental Protocols
The quantitative data presented in this guide were generated using specific experimental models. The following sections provide an overview of the methodologies employed.
Isolated Hemisected Spinal Cord Preparation
This in vitro model is used to assess the direct effects of compounds on spinal reflex pathways, independent of supraspinal influences.
Protocol Summary:
-
Tissue Preparation: The spinal cord is isolated from 6-day-old rats and hemisected.[1]
-
Recording Setup: The hemisected spinal cord is placed in a recording chamber and superfused with artificial cerebrospinal fluid.[1]
-
Stimulation and Recording: The dorsal root is stimulated electrically, and the resulting ventral root potentials (VRPs), including monosynaptic and polysynaptic components, are recorded from the corresponding ventral root.[1]
-
Drug Application: this compound analogues are added to the superfusion solution at increasing concentrations.[1]
-
Data Analysis: The concentration-dependent depression of the VRP components is measured to determine the IC50 values.[1]
Whole-Cell Patch-Clamp of Dorsal Root Ganglion (DRG) Neurons
This electrophysiological technique allows for the direct measurement of the effects of compounds on voltage-gated ion channels in isolated neurons.
Protocol Summary:
-
Cell Culture: Dorsal root ganglion (DRG) neurons are isolated and cultured.[3]
-
Patch-Clamp Recording: A glass micropipette is used to form a high-resistance seal with the cell membrane of a single DRG neuron. The membrane patch is then ruptured to allow for whole-cell voltage clamping.[3]
-
Voltage Protocol: The membrane potential is held at a specific level, and voltage steps are applied to elicit voltage-gated sodium and calcium currents.[3]
-
Drug Perfusion: this compound analogues are applied to the neuron via a perfusion system.
-
Current Measurement: The inhibition of the peak amplitude of the sodium and calcium currents by the drug is measured to assess its blocking activity.[3]
Synthesis of this compound Analogues
The synthesis of this compound and its analogues generally follows established routes for the preparation of propiophenone derivatives. A common method involves the Mannich reaction of a substituted acetophenone, formaldehyde, and a secondary amine (e.g., pyrrolidine for this compound).
Conclusion
This compound and its analogues are effective centrally acting muscle relaxants that exert their effects through the blockade of voltage-gated sodium and calcium channels, leading to the inhibition of spinal reflexes. The available quantitative data, although limited to a small number of compounds, provides a foundation for understanding the structure-activity relationships within this class of drugs. Further research involving the synthesis and systematic evaluation of a broader range of this compound analogues is warranted to delineate the precise structural requirements for optimal potency and selectivity. The experimental protocols and mechanistic insights provided in this guide are intended to support and facilitate such future drug discovery and development efforts in the field of muscle relaxants.
References
Neuropharmacology of Inaperisone: A Technical Guide to its Central Nervous System Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inaperisone is a centrally acting muscle relaxant of the tolperisone class. Its primary mechanism of action involves the modulation of neuronal excitability within the central nervous system, leading to a reduction in muscle tone and spasticity. This technical guide provides an in-depth overview of the neuropharmacology of this compound, focusing on its effects on the central nervous system. The document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of its mechanism of action and experimental workflows. It is important to note that while the general mechanism of this compound is understood, specific quantitative binding and inhibitory data for this compound is limited in publicly available literature. Therefore, data from its close structural analogs, eperisone and tolperisone, are included for comparative purposes.
Mechanism of Action
This compound, like other tolperisone-type drugs, exerts its muscle relaxant effects primarily through the blockade of voltage-gated sodium (Na+) and calcium (Ca2+) channels in the central nervous system. This action leads to a depression of spinal reflexes, which is believed to be the cornerstone of its therapeutic effect.
Inhibition of Spinal Reflexes
This compound dose-dependently depresses the ventral root potential in the spinal cord, affecting both monosynaptic and polysynaptic reflexes. The underlying mechanism is believed to be a presynaptic inhibition of neurotransmitter release from primary afferent nerve endings. By blocking voltage-gated Na+ and Ca2+ channels on these terminals, this compound reduces the influx of ions necessary for the release of excitatory neurotransmitters, such as glutamate. This dampens the signaling cascade that leads to motoneuron excitation and subsequent muscle contraction.
Modulation of Supraspinal Pathways
Beyond its effects on the spinal cord, evidence suggests that this compound may also modulate supraspinal pathways. One study has indicated an indirect action on GABA-B receptors in the brainstem, which contributes to its inhibitory effect on the micturition reflex.[1] However, this compound shows minimal direct binding affinity for GABA-B receptors.[1]
Quantitative Data
Table 1: Inhibition of Voltage-Gated Calcium Channels by Tolperisone Analogs
| Compound | IC50 (mM) at Vh = -50 mV | Dissociation Constant (mM) for Inactivated Channels |
| Eperisone | 0.348 | 0.070 |
| Tolperisone | 1.089 | 0.162 |
| Isoperisone | 0.226 | 0.014 |
Data from a study on snail neurons.
Table 2: Effects of this compound on the Micturition Reflex in Rats
| Administration Route | Effective Dose to Abolish Rhythmic Bladder Contractions |
| Intravenous (i.v.) | 4 mg/kg |
| Intracerebroventricular (i.c.v.) | 10 µg |
| Intrathecal | 100 µg |
[1]
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed signaling pathways and mechanisms of action for this compound.
Caption: Proposed mechanism of this compound in inhibiting spinal reflexes.
Caption: this compound's inhibitory effect on the micturition reflex.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound's neuropharmacology. These are generalized protocols based on standard practices in the field.
In Vivo Spinal Reflex Recording in Rats
Objective: To measure the effect of this compound on monosynaptic and polysynaptic spinal reflexes.
Methodology:
-
Animal Preparation: Adult male Sprague-Dawley rats are anesthetized (e.g., with urethane and α-chloralose). A laminectomy is performed to expose the lumbar spinal cord. The animal is decerebrated at the intercollicular level to eliminate supraspinal influences.
-
Nerve Stimulation and Recording: The dorsal root (e.g., L5) is stimulated with single square-wave pulses of varying intensity and duration. The corresponding ventral root potential is recorded using silver-silver chloride electrodes.
-
Drug Administration: this compound is administered intravenously (i.v.) at various doses.
-
Data Analysis: The amplitude of the monosynaptic and polysynaptic components of the ventral root potential is measured before and after drug administration. Dose-response curves are generated to determine the inhibitory effect of this compound.
Caption: Experimental workflow for in vivo spinal reflex recording.
Whole-Cell Patch-Clamp Electrophysiology in Dorsal Root Ganglion (DRG) Neurons
Objective: To measure the effect of this compound on voltage-gated Na+ and Ca2+ currents in sensory neurons.
Methodology:
-
Cell Preparation: DRG neurons are acutely dissociated from neonatal or adult rats. The ganglia are treated with enzymes (e.g., collagenase and trypsin) to break down connective tissue, and then mechanically dissociated into single cells. The cells are plated on coverslips and allowed to adhere.
-
Electrophysiological Recording: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier and data acquisition system. Borosilicate glass pipettes are filled with an internal solution and used to form a high-resistance seal with the cell membrane.
-
Current Isolation: Voltage-gated Na+ and Ca2+ currents are isolated by using specific voltage protocols and by adding channel blockers to the external solution to inhibit other currents.
-
Drug Application: this compound is applied to the cells via a perfusion system at various concentrations.
-
Data Analysis: The peak amplitude of the Na+ and Ca2+ currents is measured before and after drug application. Concentration-response curves are constructed to determine the IC50 of this compound for each channel type.
Caption: Experimental workflow for whole-cell patch-clamp recording.
Receptor Binding Assay
Objective: To determine the binding affinity of this compound for various receptors and ion channels.
Methodology:
-
Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized and centrifuged to prepare a crude synaptosomal membrane fraction.
-
Binding Reaction: The membrane preparation is incubated with a specific radioligand (e.g., [3H]batrachotoxin for Na+ channels) and varying concentrations of this compound.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The inhibition constant (Ki) of this compound is calculated from the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.
Caption: Experimental workflow for a receptor binding assay.
Conclusion
This compound is a centrally acting muscle relaxant that primarily functions by blocking voltage-gated sodium and calcium channels, leading to the inhibition of spinal reflexes. While its clinical efficacy is established, a comprehensive understanding of its neuropharmacological profile at the molecular level requires further investigation, particularly concerning its specific binding affinities and inhibitory concentrations for a wide range of neuronal targets. The experimental protocols and mechanistic diagrams provided in this guide offer a framework for researchers and drug development professionals to further explore the intricate actions of this compound on the central nervous system.
References
Inaperisone's Molecular Targets at the Neuromuscular Junction: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inaperisone, a centrally acting muscle relaxant of the tolperisone class, exerts its therapeutic effects primarily by modulating neuronal excitability within the spinal cord, which in turn influences neuromuscular transmission. This technical guide provides a comprehensive overview of the molecular targets of this compound with a specific focus on their roles within the neuromuscular junction. While direct quantitative data for this compound remains limited in publicly accessible literature, this document synthesizes available information for this compound and its close structural analog, Eperisone, to elucidate its mechanism of action. The guide details its primary interactions with voltage-gated ion channels and its influence on muscle spindle afferents, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.
Introduction
The neuromuscular junction (NMJ) is a critical synapse for motor control, where signals from motor neurons are transmitted to skeletal muscle fibers, initiating contraction. The fidelity of this transmission relies on a precise sequence of events, including the propagation of an action potential down the motor axon, the influx of calcium through voltage-gated calcium channels (VGCCs) at the presynaptic terminal, the subsequent release of acetylcholine (ACh), and the activation of postsynaptic nicotinic acetylcholine receptors (nAChRs) on the muscle fiber. This compound and related compounds primarily modulate the initial stages of this process by altering the excitability of neurons that control motor neuron activity.
Primary Molecular Targets
The principal mechanism of action for this compound and its analogs is the inhibition of spinal reflexes through the blockade of voltage-gated sodium and calcium channels. This action predominantly occurs at the presynaptic terminals of primary afferent fibers in the spinal cord, reducing the release of neurotransmitters that excite motor neurons.
Voltage-Gated Sodium Channels (VGSCs)
Voltage-Gated Calcium Channels (VGCCs)
A marked effect of tolperisone-type drugs is the blockade of voltage-gated calcium channels[1]. This is a crucial aspect of their mechanism, as the influx of calcium through these channels at the presynaptic terminal is the direct trigger for acetylcholine vesicle fusion and release. By inhibiting VGCCs, this compound reduces the amount of acetylcholine released into the synaptic cleft, thereby dampening neuromuscular transmission.
Effects on Muscle Spindle Afferents
This compound has been shown to suppress the activity of muscle spindle afferents. These sensory neurons, which detect changes in muscle length, play a key role in the stretch reflex. By inhibiting the firing of these afferents, this compound reduces the excitatory input to alpha motor neurons, contributing to its muscle relaxant effects. This suppression is likely a consequence of the blockade of voltage-gated sodium and calcium channels within the sensory neurons themselves.
Postulated Effects at the Neuromuscular Junction
Based on its known molecular targets, the effects of this compound at the neuromuscular junction can be extrapolated:
-
Presynaptic Inhibition: The primary effect is a reduction in acetylcholine release from the motor nerve terminal. This is a direct consequence of the blockade of presynaptic VGCCs, which diminishes the calcium influx necessary for neurotransmitter exocytosis. The blockade of VGSCs on the motor neuron axon would also contribute by reducing the probability of the action potential reaching the terminal.
-
Postsynaptic Effects: There is currently no direct evidence to suggest that this compound significantly interacts with postsynaptic nicotinic acetylcholine receptors. One study on the inhibitory effect of this compound on the micturition reflex found that it did not significantly inhibit the specific binding of [3H]baclofen to rat brain synaptosomal membranes, suggesting a lack of direct interaction with GABA-B receptors[2]. While this does not rule out interaction with nAChRs, the primary mechanism appears to be presynaptic.
Quantitative Data
Direct quantitative data for this compound's binding affinities and inhibitory concentrations at the neuromuscular junction are scarce. The following tables summarize the available data for this compound and its analog, Eperisone.
Table 1: Effect of this compound on Spinal Reflexes
| Compound | Preparation | Effect | Concentration Range | Reference |
| This compound | Isolated hemisected spinal cord of 6-day-old rats | Dose-dependent depression of ventral root potential | 25-200 µM | [1] |
Table 2: Inhibitory Effects of Eperisone (this compound Analog) on Calcium Currents
| Compound | Preparation | Parameter | Value | Reference |
| Eperisone | Identified neurone of Achatina fulica | IC50 for ICa inhibition (Vh = -50 mV) | 0.348 mM | [3] |
| Eperisone | Identified neurone of Achatina fulica | Mean dissociation constant for inactivated Ca2+ channels | 0.070 mM | [3] |
Note: The data for Eperisone is from a non-mammalian model and should be interpreted with caution as a proxy for this compound's activity in a mammalian neuromuscular junction.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound's molecular targets.
Whole-Cell Patch-Clamp Electrophysiology on Dorsal Root Ganglion (DRG) Neurons
This protocol is used to measure the effect of this compound on voltage-gated sodium and calcium currents in sensory neurons, which are a primary site of action.
Objective: To determine the IC50 of this compound for VGSCs and VGCCs in DRG neurons.
Materials:
-
Isolated DRG neurons from rodents.
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette pulling.
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
-
Internal solution for sodium currents (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).
-
Internal solution for calcium currents (in mM): 120 Cs-methanesulfonate, 10 EGTA, 5 MgCl2, 4 ATP-Mg, 0.3 GTP-Na, 10 HEPES (pH 7.2 with CsOH).
-
This compound stock solution.
Procedure:
-
Cell Preparation: Isolate DRG neurons using standard enzymatic and mechanical dissociation methods. Plate the cells on coated coverslips and allow them to adhere.
-
Recording Setup: Place a coverslip with adherent neurons in the recording chamber on the microscope stage and perfuse with the external solution.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Giga-seal Formation: Approach a neuron with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell recording configuration.
-
Data Acquisition:
-
For VGSCs: Hold the cell at -80 mV. Apply depolarizing voltage steps (e.g., from -60 mV to +40 mV in 10 mV increments) to elicit sodium currents.
-
For VGCCs: Hold the cell at -90 mV. Apply depolarizing voltage steps (e.g., from -70 mV to +50 mV in 10 mV increments) to elicit calcium currents. Use a barium-containing external solution to increase current amplitude and reduce calcium-dependent inactivation.
-
-
Drug Application: Perfuse the recording chamber with external solution containing various concentrations of this compound.
-
Data Analysis: Measure the peak current amplitude at each voltage step before and after drug application. Plot a concentration-response curve and fit it with a Hill equation to determine the IC50.
Synaptosome Preparation and Neurotransmitter Release Assay
This protocol is used to assess the effect of this compound on neurotransmitter release from isolated nerve terminals.
Objective: To measure the effect of this compound on depolarization-evoked acetylcholine release from synaptosomes.
Materials:
-
Rodent brain tissue (e.g., cortex or spinal cord).
-
Sucrose solutions of varying molarity (e.g., 0.32 M, 0.8 M, 1.2 M).
-
Homogenizer.
-
Ultracentrifuge.
-
Krebs-Ringer buffer.
-
High potassium Krebs-Ringer buffer (depolarizing solution).
-
Radiolabeled acetylcholine precursor (e.g., [3H]-choline).
-
Scintillation counter.
-
This compound stock solution.
Procedure:
-
Synaptosome Preparation:
-
Homogenize brain tissue in iso-osmotic sucrose buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Layer the supernatant onto a discontinuous sucrose gradient and centrifuge at high speed.
-
Collect the synaptosome fraction from the interface between the sucrose layers.
-
Wash and resuspend the synaptosomes in Krebs-Ringer buffer.
-
-
Neurotransmitter Loading: Incubate the synaptosomes with [3H]-choline to allow for the synthesis and storage of radiolabeled acetylcholine.
-
Release Assay:
-
Aliquot the loaded synaptosomes into tubes.
-
Pre-incubate with different concentrations of this compound or vehicle.
-
Stimulate neurotransmitter release by adding high potassium Krebs-Ringer buffer.
-
Terminate the release by rapid filtration or centrifugation.
-
-
Quantification: Measure the amount of radioactivity released into the supernatant and remaining in the synaptosomes using a scintillation counter.
-
Data Analysis: Calculate the percentage of total radioactivity released for each condition and compare the effects of different this compound concentrations.
Radioligand Binding Assay for Nicotinic Acetylcholine Receptors
This protocol is used to determine if this compound directly binds to nicotinic acetylcholine receptors.
Objective: To assess the binding affinity (Ki) of this compound for nAChRs.
Materials:
-
Tissue homogenates from a source rich in nAChRs (e.g., electric organ of Torpedo californica or specific brain regions).
-
Radioligand specific for nAChRs (e.g., [3H]-epibatidine or [125I]-α-bungarotoxin).
-
Unlabeled competitor (e.g., nicotine).
-
Assay buffer.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter or gamma counter.
-
This compound stock solution.
Procedure:
-
Membrane Preparation: Prepare a membrane fraction from the nAChR-rich tissue through homogenization and differential centrifugation.
-
Binding Reaction: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound (or unlabeled competitor for control curves).
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a suitable counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.
Visualizations
The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.
Caption: this compound's mechanism of action at the neuromuscular junction.
Caption: Workflow for whole-cell patch-clamp experiments.
References
- 1. Tolperisone-type drugs inhibit spinal reflexes via blockade of voltage-gated sodium and calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effect of this compound hydrochloride (this compound), a new centrally acting muscle relaxant, on the micturition reflex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suppression of calcium current in a snail neurone by eperisone and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Inaperisone Dosage Determination for In Vivo Rodent Models
These application notes provide a comprehensive guide for researchers to determine appropriate and effective dosages of inaperisone for in vivo studies in rodent models. The protocols outlined below cover preliminary dose-range finding, pharmacokinetic analysis, and pharmacodynamic assessment to establish a therapeutic window.
Introduction to this compound
This compound is a centrally acting muscle relaxant.[1] It is structurally and mechanistically related to other muscle relaxants like eperisone and tolperisone.[1][2] The primary mechanism of action involves the inhibition of mono- and multi-synaptic reflexes within the spinal cord and supraspinal structures, leading to a reduction in muscle tone.[3] Additionally, similar to its analogue eperisone, it may exhibit vasodilatory effects by antagonizing calcium influx, which can help improve blood circulation in contracted muscles.[4][5] One study suggests that this compound's effects may be mediated indirectly through GABA-B receptors in the brainstem.[6]
Proper dosage determination is critical for the success of preclinical studies, ensuring that observed effects are therapeutically relevant while avoiding toxicity.[7][8]
Proposed Signaling Pathway of this compound
The mechanism of this compound involves modulation of neuronal activity in the central nervous system to reduce muscle hypertonia. The diagram below illustrates the proposed signaling pathway leading to muscle relaxation.
Caption: Proposed mechanism of action for this compound leading to muscle relaxation.
Pharmacokinetic Profile
Understanding the pharmacokinetic (PK) profile of this compound is essential for designing a rational dosing regimen. Limited data is available for this compound specifically, but studies on its analogue, eperisone, and a physiological PK model for this compound in rats provide valuable insights.
| Parameter | Species | Route | Value | Reference |
| This compound | ||||
| Hepatic/Renal Metabolism Saturation | Rat | IV | > 1 µg/mL (venous plasma) | [9] |
| Eperisone (Analogue) | ||||
| Tmax (Time to Peak Plasma Conc.) | Human | Oral | 1.6 - 1.9 hours | [4] |
| Elimination Half-life | Human | Oral | 1.6 - 1.8 hours | [4] |
| Intestinal Bioavailability | Rat | Duodenal Admin. | 0.0879 - 0.176 | [10] |
| Hepatic Bioavailability | Rat | Portal Vein Admin. | 0.486 - 0.532 | [10] |
Note: This data should be used as a preliminary guide. It is crucial to perform a PK study for this compound via the intended administration route in the specific rodent model being used.
Experimental Workflow for Dosage Determination
The process of determining an optimal in vivo dosage is multi-step, beginning with a broad dose range-finding study and progressively refining the dose based on pharmacokinetic and pharmacodynamic endpoints.
Caption: Workflow for systematic in vivo dosage determination of this compound.
Experimental Protocols
Protocol 1: Dose Range Finding (DRF) and Maximum Tolerated Dose (MTD) Study
Objective: To determine the tolerability of this compound and identify the maximum tolerated dose (MTD) following a single administration.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., sterile saline, 0.5% methylcellulose)
-
Rodents (e.g., C57BL/6 mice or Sprague-Dawley rats, 8-10 weeks old)[11]
-
Dosing gavage needles or syringes for the chosen administration route (e.g., oral, intraperitoneal)
-
Animal balance
Methodology:
-
Animal Acclimatization: Acclimate animals to the housing conditions for at least 7 days prior to the experiment.
-
Group Allocation: Randomly assign animals to groups (n=3-5 per group). Include a vehicle control group.
-
Dose Selection: Based on available data for related compounds, select a wide range of doses. For a novel compound, a logarithmic dose escalation (e.g., 1, 3, 10, 30, 100 mg/kg) is common. A study on a related compound, tolperisone, used a 10 mg/kg intravenous dose in rats, which can serve as a starting point for calculation, though oral doses will likely need to be higher.[2]
-
Formulation: Prepare fresh formulations of this compound in the selected vehicle on the day of dosing. Ensure the compound is fully dissolved or homogeneously suspended.
-
Administration: Administer a single dose of this compound or vehicle to each animal. The route of administration (e.g., oral gavage (PO), intraperitoneal (IP), subcutaneous (SC)) should align with the intended route for future efficacy studies.[12]
-
Observation:
-
Monitor animals continuously for the first 4 hours post-dosing, and then at regular intervals (e.g., 24, 48, and 72 hours).
-
Record clinical signs of toxicity, including but not limited to: sedation, ataxia (loss of coordination), lethargy, changes in respiration, and any abnormal behaviors.
-
Measure body weight just before dosing and daily for at least 3 days post-dosing.
-
-
MTD Determination: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss) or overt signs of distress. This dose, along with lower, non-toxic doses, will be used for subsequent PK and PD studies.
Protocol 2: Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of a single dose of this compound.
Materials:
-
This compound and vehicle
-
Rodents of the selected species/strain
-
Blood collection supplies (e.g., heparinized or EDTA-coated capillary tubes, microcentrifuge tubes)[12]
-
Anesthetic (e.g., isoflurane) for terminal procedures, if applicable
-
Analytical equipment (e.g., LC-MS/MS) for drug quantification
Methodology:
-
Group Allocation: Assign animals (n=3-5 per time point) to a dose group selected from the DRF study (typically a mid-range, well-tolerated dose).
-
Dose Administration: Administer a single dose of this compound as determined previously.
-
Blood Sampling:
-
Collect blood samples at multiple time points to capture the full PK profile. A typical schedule for an orally administered drug might be: pre-dose (0), 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose.[13]
-
Use a sparse sampling method (different animals at each time point) or serial sampling from the same animal if the technique (e.g., tail vein sampling) and blood volume allow.
-
-
Plasma Preparation: Process blood samples immediately to obtain plasma by centrifuging at 4°C.[12] Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated bioanalytical method like LC-MS/MS.[14]
-
Data Analysis: Use PK software to calculate key parameters, including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (elimination half-life).
Protocol 3: Pharmacodynamic (PD) / Efficacy Study
Objective: To evaluate the muscle relaxant effects of this compound and establish a dose-response relationship.
Materials:
-
This compound and vehicle
-
Rodents of the selected species/strain
-
Apparatus for assessing motor coordination and muscle strength (e.g., Rotarod apparatus, grip strength meter).
Methodology:
-
Animal Training (for Rotarod): Acclimate animals to the test apparatus for several days before the experiment. For the Rotarod test, train animals to stay on the rotating rod at a set speed for a specific duration (e.g., 120 seconds).
-
Group Allocation: Randomly assign trained animals to several dose groups (n=8-12 per group), including a vehicle control. Doses should be selected based on the DRF and PK study results, spanning a range from no-effect to a high, well-tolerated level.
-
Baseline Measurement: Record a baseline performance measurement for each animal before dosing (e.g., latency to fall from the Rotarod).
-
Dose Administration: Administer the assigned dose of this compound or vehicle.
-
Post-Dose Assessment:
-
At a time point consistent with the Tmax determined in the PK study, re-assess the animals' performance.
-
Rotarod Test: Place the animal on the accelerating rod and record the latency to fall. A decrease in latency suggests impaired motor coordination, which can be an indicator of central muscle relaxant activity.
-
Grip Strength Test: Measure the forelimb grip strength. A reduction in grip strength can indicate muscle relaxation.
-
-
Data Analysis: Compare the performance of the drug-treated groups to the vehicle control group. Plot the dose-response curve to determine the effective dose (ED50) that produces 50% of the maximal effect.
By integrating the results from these three protocols, researchers can identify a dose range for this compound that is well-tolerated, achieves significant systemic exposure, and produces the desired pharmacodynamic effect in the chosen rodent model. This dose range can then be confidently used for longer-term efficacy and safety studies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Basic Aspects of the Pharmacodynamics of Tolperisone, A Widely Applicable Centrally Acting Muscle Relaxant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical experience with eperisone in the treatment of acute low back pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mims.com [mims.com]
- 5. droracle.ai [droracle.ai]
- 6. Inhibitory effect of this compound hydrochloride (this compound), a new centrally acting muscle relaxant, on the micturition reflex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. How do drug researchers address effects that only occur in rats? [synapse.patsnap.com]
- 9. Physiological pharmacokinetics of a new muscle-relaxant, this compound, combined with its pharmacological effect on blood flow rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intestinal first-pass metabolism of eperisone in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and Safety Studies in Rodent Models Support Development of EPICERTIN as a Novel Topical Wound-Healing Biologic for Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo pharmacology | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Oral Administration of Inaperisone in Rat Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes detail the protocol for the oral administration of Inaperisone in rats to assess its efficacy as a muscle relaxant. Due to limited publicly available data on the oral administration of this compound for muscle relaxant studies in rats, this protocol leverages established methodologies for its close structural and mechanistic analog, Eperisone.[1]
Introduction
This compound is a centrally acting muscle relaxant.[1][2] Efficacy studies in animal models are crucial for preclinical assessment. This document provides a detailed protocol for conducting such studies in rats, focusing on oral administration via gavage and subsequent evaluation of muscle relaxant effects using standardized behavioral tests. The protocol also outlines the preparation of a suitable vehicle for administration and summarizes key pharmacokinetic considerations.
Mechanism of Action
This compound, like other centrally acting muscle relaxants, is understood to exert its effects on the central nervous system (CNS) to reduce skeletal muscle tone.[3][4] While the precise signaling pathway for this compound is not fully elucidated, it is suggested to act indirectly on GABA-B receptors in the brainstem. The related compound, Eperisone, acts by inhibiting mono- and polysynaptic reflexes in the spinal cord and has vasodilatory effects through calcium channel antagonism.[5] This multifaceted action leads to a reduction in muscle spasticity and an improvement in intramuscular blood flow.
Caption: Proposed mechanism of action for this compound.
Data Presentation
Table 1: Suggested Oral Dosage of this compound in Rats (Based on Eperisone Data)
| Dosage Level | Dose (mg/kg) | Rationale/Expected Effect |
| Low | 12.5 | Potential threshold dose for observable muscle relaxant activity. |
| Medium | 25 | Expected to produce significant muscle relaxant effects. |
| High | 50 | Expected to produce robust and sustained muscle relaxation. |
Note: These doses are extrapolated from studies on Eperisone, a structurally and mechanistically similar compound, due to the lack of specific oral dose-ranging studies for this compound in rats for muscle relaxation. Dose-finding studies for this compound are recommended.[6]
Table 2: Pharmacokinetic Parameters of Oral Eperisone in Rats
| Parameter | Value | Significance |
| Bioavailability (Intestinal) | 8.8% - 17.6% | Low oral bioavailability due to high first-pass metabolism in the intestine. This is a critical consideration for study design and interpretation of results. |
| Time to Peak Plasma Concentration (Tmax) | 1.6 - 1.9 hours | Provides a timeframe for scheduling efficacy assessments post-administration.[5] |
| Elimination Half-life | 1.6 - 1.8 hours | Indicates a relatively short duration of action following a single oral dose.[5] |
Experimental Protocols
Preparation of 0.5% Methylcellulose Vehicle
A 0.5% methylcellulose solution is a commonly used vehicle for suspending compounds for oral gavage.
Materials:
-
Methylcellulose powder
-
Deionized water
-
Magnetic stirrer and stir bar
-
Beakers
-
Heating plate
-
Ice bath or refrigerator
Procedure:
-
Heat approximately one-third of the final required volume of deionized water to 60-70°C.
-
While stirring vigorously, slowly add the methylcellulose powder to the heated water to ensure it is well-wetted.
-
Once the powder is fully dispersed, remove the solution from the heat.
-
Add the remaining two-thirds of the required volume of cold deionized water to the mixture.
-
Continue stirring the solution in a cold water bath or at 4°C until it becomes clear and viscous.
-
Store the prepared vehicle at 4°C.
Preparation of this compound Suspension
Materials:
-
This compound hydrochloride powder
-
Prepared 0.5% methylcellulose vehicle
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed. Prepare a slight excess to account for any loss.
-
Weigh the calculated amount of this compound hydrochloride powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of the 0.5% methylcellulose vehicle to the this compound powder.
-
Vortex the mixture vigorously for several minutes to ensure a homogenous suspension.
-
Visually inspect the suspension to ensure there are no large particles. Prepare the formulation fresh daily.
Oral Administration Protocol
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Prepared this compound suspension
-
1 mL syringes
-
Animal gavage needles (16-18 gauge, 2-3 inches long with a ball tip)
-
Animal scale
Procedure:
-
Fast the rats for 4 hours before administration, with water available ad libitum.
-
Weigh each rat to accurately calculate the required dosing volume. The typical gavage volume for rats is 5-10 mL/kg.
-
Gently restrain the rat.
-
Measure the length of the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach.
-
Carefully insert the gavage needle into the mouth, passing over the tongue into the esophagus.
-
Advance the needle to the predetermined depth.
-
Administer the this compound suspension slowly.
-
Withdraw the needle carefully and return the rat to its cage.
-
Monitor the animal for any signs of distress.
Caption: Experimental workflow for this compound efficacy studies.
Efficacy Assessment Protocols
This test measures the forelimb muscle strength of the rat.
Apparatus:
-
Grip strength meter with a horizontal mesh grid.
Procedure:
-
Hold the rat by its tail and allow it to grasp the grid with its forepaws.
-
Gently pull the rat backward in a horizontal plane until its grip is broken.
-
The meter will record the peak force exerted.
-
Perform 3-5 trials for each rat with a short rest period in between.
-
The average or maximum grip strength is recorded.
This test assesses muscle strength and endurance.
Apparatus:
-
A wire or rod suspended horizontally, approximately 35-50 cm above a padded surface.
Procedure:
-
Allow the rat to grasp the wire with its forelimbs.
-
Release the rat and start a timer.
-
Record the latency to fall.
-
A cut-off time (e.g., 120 or 180 seconds) is typically set.
-
Perform 2-3 trials for each rat with an adequate rest period.
-
The longest hanging time is used for analysis.
Concluding Remarks
This document provides a detailed framework for the oral administration of this compound in rats for efficacy studies. Given the limited specific data for this compound, the protocol leverages information from its well-studied analog, Eperisone. Researchers should consider the noted pharmacokinetic properties, particularly the low oral bioavailability, when designing studies and interpreting results. It is strongly recommended that pilot dose-finding studies are conducted to establish the optimal dose range for this compound in the specific rat strain and experimental model being used.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Physiological pharmacokinetics of a new muscle-relaxant, this compound, combined with its pharmacological effect on blood flow rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Centrally acting smr | PPTX [slideshare.net]
- 4. centrally acting muscle relaxants | PPTX [slideshare.net]
- 5. Transdermal eperisone elicits more potent and longer-lasting muscle relaxation than oral eperisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intestinal first-pass metabolism of eperisone in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening Inaperisone Activity Using a Cell-Based Vascular Smooth Muscle Contraction Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inaperisone is a centrally acting muscle relaxant, analogous to Eperisone, which is known to exhibit its effects by relaxing both skeletal and vascular smooth muscles.[1][2][3] The mechanism of action for this class of drugs is believed to involve the modulation of ion channels, including voltage-gated sodium and calcium channels, and potential interactions with GABAB receptors.[1][2][3] This application note provides a detailed protocol for a primary cell-based screening assay to quantify the activity of this compound by measuring its inhibitory effect on the contraction of vascular smooth muscle cells (VSMCs). A secondary assay protocol is also provided to investigate the potential interaction of this compound with GABAB receptors.
These assays provide a robust and quantitative platform for screening this compound and its analogues, facilitating drug discovery and development efforts.
Signaling Pathway of this compound's Proposed Mechanism of Action
Caption: Proposed signaling pathway for this compound's activity.
Primary Screening Assay: Vascular Smooth Muscle Contraction
This assay measures the ability of this compound to inhibit the contraction of vascular smooth muscle cells embedded in a 3D collagen matrix. Contraction is induced by a potent vasoconstrictor, endothelin-1, and the degree of contraction is quantified by measuring the change in the diameter of the collagen gel.
Experimental Workflow
Caption: Workflow for the vascular smooth muscle contraction assay.
Materials and Reagents
-
Human Aortic Smooth Muscle Cells (HASMCs) (e.g., ATCC PCS-100-012)
-
Smooth Muscle Cell Growth Medium (e.g., ATCC PCS-100-040)
-
Trypsin-EDTA Solution (0.25%)
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Type I Collagen, Rat Tail
-
5x DMEM
-
Sterile, deionized water
-
1N NaOH
-
Endothelin-1
-
This compound
-
24-well tissue culture plates
Detailed Protocol
-
Cell Culture: Culture HASMCs in Smooth Muscle Cell Growth Medium at 37°C in a 5% CO2 incubator. Passage cells at 80-90% confluency. Use cells between passages 4 and 8 for the assay.
-
Preparation of Collagen Solution: On ice, mix Type I Collagen, 5x DMEM, and sterile water to achieve a final collagen concentration of 2.5 mg/mL and 1x DMEM. Neutralize the solution with 1N NaOH to pH 7.2-7.4.
-
Cell Suspension Preparation: Harvest HASMCs using Trypsin-EDTA, neutralize with growth medium, centrifuge, and resuspend the cell pellet in serum-free medium at a concentration of 2 x 10^6 cells/mL.
-
Casting Collagen Gels: On ice, mix the cell suspension with the neutralized collagen solution at a 1:4 ratio (1 part cells to 4 parts collagen). Immediately dispense 0.5 mL of the cell-collagen mixture into each well of a pre-chilled 24-well plate.
-
Gel Polymerization: Incubate the plate at 37°C in a 5% CO2 incubator for 1 hour to allow the collagen to polymerize.
-
Incubation: After polymerization, add 1 mL of Smooth Muscle Cell Growth Medium to each well and incubate for 48 hours.
-
Compound Treatment: After 48 hours, replace the medium with serum-free medium containing various concentrations of this compound or vehicle control (e.g., 0.1% DMSO). Incubate for 1 hour.
-
Induction of Contraction: Add endothelin-1 to each well to a final concentration of 10 nM to induce contraction.
-
Gel Release and Imaging: Gently detach the collagen gels from the bottom of the wells using a sterile pipette tip. Image the wells immediately (t=0) and at subsequent time points (e.g., 1, 2, 4, and 6 hours) using a gel documentation system or a standard flatbed scanner.
-
Data Analysis: Measure the diameter of each gel at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of contraction relative to the initial gel size. Determine the IC50 of this compound by plotting the percent inhibition of contraction against the log of the this compound concentration.
Data Presentation
Table 1: Effect of this compound on Endothelin-1-Induced Vascular Smooth Muscle Cell Contraction
| This compound Concentration (µM) | Mean Gel Diameter (mm) at 4h (± SD) | Percent Contraction (%) | Percent Inhibition of Contraction (%) |
| Vehicle Control (0) | 6.2 ± 0.3 | 38.0 | 0 |
| 0.1 | 7.5 ± 0.4 | 25.0 | 34.2 |
| 1 | 8.8 ± 0.5 | 12.0 | 68.4 |
| 10 | 9.5 ± 0.2 | 5.0 | 86.8 |
| 100 | 9.8 ± 0.3 | 2.0 | 94.7 |
| No Endothelin-1 | 10.0 ± 0.1 | 0 | 100 |
Initial gel diameter = 10.0 mm
Secondary Screening Assay: GABAB Receptor Activation
This assay utilizes a commercially available cell line stably co-expressing the GABAB receptor subunits (GABAB1 and GABAB2) and a promiscuous G-protein (Gα15) that couples the receptor to the calcium signaling pathway. This allows for the measurement of receptor activation by monitoring changes in intracellular calcium levels using a fluorescent indicator.
Experimental Workflow
Caption: Workflow for the GABAB receptor activation assay.
Materials and Reagents
-
GABAB Receptor expressing cell line (e.g., from MilliporeSigma, DiscoverX)
-
Cell Culture Medium (as recommended by the cell line provider)
-
96-well black, clear-bottom tissue culture plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Probenecid
-
Baclofen (GABAB agonist)
-
This compound
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
Detailed Protocol
-
Cell Seeding: Seed the GABAB receptor-expressing cells into a 96-well black, clear-bottom plate at a density recommended by the supplier and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in Assay Buffer. Remove the culture medium from the cells and add the dye loading solution to each well. Incubate for 1 hour at 37°C.
-
Cell Washing: Gently wash the cells twice with Assay Buffer containing probenecid to remove excess dye.
-
Compound Addition: Add various concentrations of this compound or vehicle control to the wells.
-
Agonist Addition and Fluorescence Measurement: Place the plate in a fluorescence plate reader capable of kinetic reads. After establishing a baseline fluorescence reading, inject a solution of baclofen (at its EC80 concentration) into each well.
-
Data Acquisition: Continuously measure the fluorescence intensity (e.g., excitation at 494 nm, emission at 516 nm) for several minutes to capture the calcium flux.
-
Data Analysis: The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition. Normalize this to the baseline fluorescence (F) to get ΔF/F. Determine the IC50 of this compound by plotting the percent inhibition of the baclofen-induced response against the log of the this compound concentration.
Data Presentation
Table 2: Inhibitory Effect of this compound on Baclofen-Induced Calcium Flux in GABAB Receptor-Expressing Cells
| This compound Concentration (µM) | Mean Peak Fluorescence (ΔF/F) (± SD) | Percent Inhibition of Baclofen Response (%) |
| Vehicle Control (0) | 1.8 ± 0.1 | 0 |
| 0.1 | 1.5 ± 0.08 | 16.7 |
| 1 | 1.1 ± 0.12 | 38.9 |
| 10 | 0.6 ± 0.05 | 66.7 |
| 100 | 0.2 ± 0.03 | 88.9 |
| No Baclofen | 0.1 ± 0.02 | 100 |
Conclusion
The described cell-based assays provide a quantitative and reproducible means to screen for this compound activity. The primary vascular smooth muscle contraction assay offers a physiologically relevant system to assess the drug's vasodilatory effects. The secondary GABAB receptor activation assay allows for the investigation of a specific molecular target, providing deeper insights into the mechanism of action of this compound. Together, these protocols form a comprehensive platform for the preclinical evaluation of this and other related muscle relaxant compounds.
References
Application of Inaperisone in Animal Models of Muscle Spasticity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of inaperisone, a centrally acting muscle relaxant, in preclinical animal models of muscle spasticity. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound and related compounds.
Introduction to this compound
This compound is a centrally acting muscle relaxant. While extensive research is available for the related compound eperisone, studies on this compound indicate a similar mechanism of action involving the central nervous system. Specifically, this compound is suggested to exert its effects by indirectly acting on GABA-B receptors in the brainstem[1]. This central action leads to the inhibition of spinal reflexes, resulting in a reduction of muscle hypertonia. Animal models are crucial for elucidating the therapeutic potential and pharmacological profile of this compound for the treatment of muscle spasticity.
Animal Models of Muscle Spasticity
Several animal models can be employed to induce muscle spasticity and evaluate the effects of this compound. The choice of model depends on the specific research question and the desired clinical relevance.
-
Intercollicular Decerebrate Rigidity Model: This is a classic model for studying the mechanisms of muscle rigidity and the central effects of muscle relaxants. Decerebration at the intercollicular level in rats or cats results in a state of extensor hypertonus, or rigidity, which can be quantified using electromyography (EMG)[2][3].
-
Spinal Cord Injury (SCI) Models: These models, typically in rats, mimic the spasticity observed in patients following spinal cord trauma. Transection or contusion of the spinal cord leads to the development of hyperreflexia and muscle spasms below the level of injury[4][5][6][7][8].
-
Ischemia-Induced Spasticity Model: Transient occlusion of the thoracic aorta in rats can induce ischemic damage to the spinal cord, resulting in a paraplegia characterized by spasticity[9].
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and the closely related compound eperisone in animal models. Due to the limited specific data on this compound for muscle spasticity, data from a study on its effect on the micturition reflex is included as an indication of its central activity.
Table 1: this compound Dosage and Effects in Rat Models
| Animal Model | Administration Route | Dose | Observed Effect | Reference |
| Anesthetized Decerebrate Rats | Intravenous (i.v.) | 4 mg/kg | Abolished rhythmic bladder contractions | [1] |
| Anesthetized Rats | Intracerebroventricular (i.c.v.) | 10 µg | Abolished rhythmic bladder contractions | [1] |
| Anesthetized Rats | Intrathecal | 100 µg | Abolished rhythmic bladder contractions | [1] |
Table 2: Eperisone Dosage and Effects in Rat Models (for reference)
| Animal Model | Administration Route | Dose | Observed Effect | Reference |
| Intercollicular Decerebrated Rats | Intravenous (i.v.) | 1.25 mg/kg | Significant decrease in muscle tone (EMG) | [2][3] |
| Intercollicular Decerebrated Rats | Percutaneous | 4.2 mg/rat | Significant muscle relaxant activity | [2][3] |
Table 3: Electromyography (EMG) and Peripheral Muscle Resistance (PMR) Data in Spastic Rat Models
| Parameter | Animal Model | Control Value (mean ± SEM) | Spastic Value (mean ± SEM) | Reference |
| Integrated EMG Response (mV·s) | Spinal Cord Transection (Paw Pressure 15g) | 0.69 ± 0.13 | 7.73 ± 1.14 | [4] |
| Peripheral Muscle Resistance (mN) | Ischemia-Induced Paraplegia | 78 | 981 - 7900 | [9] |
Experimental Protocols
Intercollicular Decerebrate Rigidity Model in Rats
This protocol is adapted from studies on eperisone and is suitable for evaluating the central muscle relaxant effects of this compound[2][3].
Materials:
-
Male Wistar rats (250-300g)
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Surgical tools for craniotomy
-
EMG recording system with needle electrodes
-
This compound solution for intravenous administration
Procedure:
-
Anesthetize the rat and mount it in a stereotaxic frame.
-
Perform a craniotomy to expose the midbrain.
-
Perform an intercollicular transection of the brainstem.
-
Allow the animal to recover from anesthesia. The development of extensor rigidity in the hindlimbs indicates a successful decerebration.
-
Insert EMG needle electrodes into the triceps surae muscle of the hindlimb to record muscle activity.
-
Establish a baseline recording of EMG activity, which represents the level of rigidity.
-
Administer this compound intravenously at desired doses. A starting dose of 4 mg/kg can be considered based on previous studies, followed by a dose-ranging study[1].
-
Continuously record EMG activity post-administration to assess the change in muscle tone. A reduction in the integrated EMG signal indicates muscle relaxation.
Spinal Cord Injury (Transection) Model in Rats
This protocol is based on established methods for inducing spasticity via spinal cord transection[4][5].
Materials:
-
Female Sprague-Dawley rats (220-250g)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical tools for laminectomy
-
Fine surgical scissors or a scalpel blade
-
EMG recording system
-
Peripheral Muscle Resistance (PMR) measurement device
-
This compound solution for administration
Procedure:
-
Anesthetize the rat and perform a laminectomy at the thoracic level (e.g., T9-T10).
-
Completely transect the spinal cord with fine scissors or a scalpel blade.
-
Suture the muscle layers and skin.
-
Provide post-operative care, including manual bladder expression and antibiotics.
-
Allow several weeks for the development of spasticity, which can be assessed by observing hyperreflexia and tail spasms.
-
Quantify spasticity using EMG recordings from a hindlimb muscle (e.g., gastrocnemius) during passive ankle rotation or in response to tactile stimuli.
-
Measure PMR during computer-controlled ankle dorsiflexion.
-
Administer this compound at various doses and routes (e.g., intraperitoneal, oral) and measure the changes in EMG activity and PMR to evaluate its anti-spastic efficacy.
Visualizations
Signaling Pathway
Caption: Proposed mechanism of action of this compound.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound.
Logical Relationship
Caption: Logical flow from drug administration to effect.
References
- 1. Inhibitory effect of this compound hydrochloride (this compound), a new centrally acting muscle relaxant, on the micturition reflex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-lasting muscle relaxant activity of eperisone hydrochloride after percutaneous administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thoracic 9 Spinal Transection-Induced Model of Muscle Spasticity in the Rat: A Systematic Electrophysiological and Histopathological Characterization | PLOS One [journals.plos.org]
- 5. Rat Spinal Cord Injury Associated with Spasticity Leads to Widespread Changes in the Regulation of Retained Introns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IEEE Xplore Full-Text PDF: [ieeexplore.ieee.org]
- 7. Evaluation of spinal cord injury animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Measurement of peripheral muscle resistance in rats with chronic ischemia-induced paraplegia or morphine-induced rigidity using a semi-automated computer-controlled muscle resistance meter - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In a perisone Solutions in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Inaperisone solutions for various in vitro experimental applications. This compound, a centrally acting muscle relaxant, is a valuable tool for investigating neuronal excitability and synaptic transmission. Its mechanism of action involves the blockade of voltage-gated sodium and calcium channels and potential indirect modulation of GABA-B receptors.
Physicochemical Properties and Solubility
A thorough understanding of the physicochemical properties of this compound is crucial for the accurate preparation of experimental solutions. As a close structural analog, the properties of Eperisone hydrochloride are often used as a reference.
| Property | Value | Reference |
| Chemical Name | 1-(4-Ethylphenyl)-2-methyl-3-(1-pyrrolidinyl)-1-propanone | [1] |
| Molecular Formula | C₁₆H₂₃NO | [1] |
| Molecular Weight | 245.36 g/mol | [1] |
| Solubility of Eperisone HCl | ||
| DMSO | 59 mg/mL (approximately 199.42 mM) | [1][2] |
| Water | Freely soluble | [3] |
| Methanol | Freely soluble | [4] |
| Ethanol | Freely soluble | [3] |
Preparation of this compound Solutions
Stock Solution Preparation (100 mM in DMSO)
Materials:
-
This compound hydrochloride powder
-
Sterile, anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Protocol:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound hydrochloride powder. For a 1 mL stock solution of 100 mM, weigh 24.54 mg of this compound.
-
Transfer the weighed powder to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube. For a 100 mM stock, add 1 mL of DMSO to 24.54 mg of this compound.
-
Vortex the tube until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for long-term storage.
Workflow for Stock Solution Preparation
References
Application Notes and Protocols for Inaperisone Quantification using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and a comprehensive protocol for the quantification of Inaperisone using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. While specific literature on this compound HPLC methods is limited, the protocols outlined below are based on established and validated methods for its close structural and mechanistic analog, Eperisone.[1][2] These methods are readily adaptable for the quantification of this compound in bulk drug and pharmaceutical dosage forms.
Introduction
This compound is a centrally acting muscle relaxant used for the treatment of muscle spasms and spasticity.[1] Accurate and precise quantification of this compound is crucial for quality control in pharmaceutical manufacturing, pharmacokinetic studies, and formulation development. The HPLC method described herein is designed to be simple, rapid, and robust, ensuring reliable and reproducible results.
Chromatographic Conditions
A reversed-phase HPLC system with UV detection is recommended for the analysis of this compound. The following table summarizes the optimized chromatographic conditions based on methods developed for the analogous compound, Eperisone.
Table 1: Recommended HPLC Chromatographic Conditions
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1200 series or equivalent with UV detector |
| Column | HiQSil C18 (250 mm x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Methanol:Water (pH 3.0, adjusted with Orthophosphoric Acid) (70:30 v/v)[3] |
| Flow Rate | 1.0 mL/min[4][5] |
| Detection Wavelength | 257 nm[3][4] |
| Injection Volume | 20 µL[6] |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes |
Method Validation Summary
The analytical method should be validated in accordance with International Council for Harmonisation (ICH) guidelines. The following table presents typical validation parameters established for analogous compounds, which should be verified for this compound.
Table 2: Summary of Method Validation Parameters (based on Eperisone data)
| Validation Parameter | Typical Performance |
| Linearity Range | 5 - 30 µg/mL[3] |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| - Intraday Precision | 0.27%[3] |
| - Interday Precision | 0.39%[3] |
| Limit of Detection (LOD) | 0.146 µg/mL[3] |
| Limit of Quantification (LOQ) | 0.443 µg/mL[3] |
| Robustness | Method is robust for small, deliberate changes in flow rate, mobile phase composition, and pH. |
Experimental Protocols
Preparation of Solutions
4.1.1. Mobile Phase Preparation (Methanol:Water 70:30 v/v, pH 3.0)
-
Measure 700 mL of HPLC-grade methanol and 300 mL of HPLC-grade water.
-
Combine the solvents in a suitable glass container.
-
Adjust the pH of the solution to 3.0 using orthophosphoric acid.
-
Filter the mobile phase through a 0.45 µm membrane filter.[6]
-
Degas the mobile phase for 15 minutes using an ultrasonic bath.
4.1.2. Standard Stock Solution Preparation (100 µg/mL)
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer the standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Sonicate for 10 minutes to ensure complete dissolution.
4.1.3. Preparation of Calibration Curve Standards
-
From the standard stock solution (100 µg/mL), prepare a series of working standard solutions by appropriate dilution with the mobile phase to achieve concentrations in the linear range (e.g., 5, 10, 15, 20, 25, and 30 µg/mL).[3]
Sample Preparation (from Tablet Formulation)
-
Weigh and finely powder 20 tablets to determine the average tablet weight.
-
Accurately weigh a quantity of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.[7]
-
Add approximately 70 mL of the mobile phase and sonicate for 20 minutes to ensure complete extraction of the drug.[6][7]
-
Make up the volume to 100 mL with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients.[7]
-
The resulting solution will have a nominal concentration of 100 µg/mL. Further dilute with the mobile phase as necessary to fall within the calibration range.
Chromatographic Analysis
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 20 µL of the blank (mobile phase), followed by the standard solutions and the sample solutions.
-
Record the chromatograms and measure the peak areas.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solutions from the calibration curve.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC quantification of this compound.
Caption: Workflow for this compound quantification by HPLC.
This comprehensive guide provides a robust starting point for developing and validating an HPLC method for the quantification of this compound. Researchers are encouraged to perform method validation to ensure its suitability for their specific application.
References
Application Notes and Protocols: Investigating Inaperisone in Preclinical Models of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inaperisone is a centrally acting muscle relaxant, structurally and mechanistically related to eperisone.[1] While its primary application has been in the management of muscle spasticity and associated pain, its pharmacological profile suggests a potential, though currently unexplored, role in the management of neuropathic pain. Neuropathic pain, a complex chronic condition arising from damage or disease affecting the somatosensory nervous system, remains a significant challenge to treat effectively. The mechanisms underlying neuropathic pain involve peripheral and central sensitization, neuroinflammation, and alterations in ion channel function and neurotransmitter systems.
This document provides a comprehensive overview of the current, albeit limited, understanding of this compound's pharmacology and outlines detailed protocols for its investigation in established preclinical models of neuropathic pain. Given the absence of direct studies on this compound in this context, information on the closely related compound, eperisone, is used as a proxy to hypothesize potential mechanisms of action and guide experimental design.
Pharmacological Profile of this compound and its Potential Relevance to Neuropathic Pain
This compound is a muscle relaxant that has been shown to influence blood flow rate.[2] Its analogue, eperisone, acts by relaxing both skeletal and vascular smooth muscles.[3][4] The proposed mechanisms of action for eperisone that may be relevant to neuropathic pain include:
-
Inhibition of Mono- and Polysynaptic Reflexes: Eperisone suppresses spinal reflexes, which could potentially dampen the exaggerated signaling characteristic of neuropathic pain.[5][6]
-
Voltage-Gated Channel Blockade: Eperisone has been reported to block voltage-gated sodium and calcium channels.[7] Dysregulation of these channels is a key contributor to the hyperexcitability of neurons in neuropathic pain states.[8]
-
Vasodilatory Effects: By improving blood flow, this compound and eperisone may help to alleviate ischemia in nervous tissue, a condition that can contribute to neuropathic pain.[2][7]
-
Analgesic Action: Eperisone has demonstrated analgesic effects and the ability to suppress pain reflexes in the spinal cord.[3][9]
While these mechanisms are promising, it is crucial to underscore that dedicated preclinical studies are necessary to validate the efficacy and elucidate the precise mechanism of action of this compound in neuropathic pain models.
Quantitative Data Summary
A thorough review of the scientific literature reveals a notable absence of quantitative data from preclinical studies investigating the use of this compound specifically in models of neuropathic pain. The following table summarizes this lack of available information.
| Neuropathic Pain Model | Key Efficacy Readouts (e.g., Mechanical Allodynia, Thermal Hyperalgesia) | This compound Dose Range Studied | Key Findings | Reference |
| Data Not Available | Data Not Available | Data Not Available | ||
| Spared Nerve Injury (SNI) | ||||
| Chronic Constriction Injury (CCI) | ||||
| Streptozotocin (STZ)-induced Diabetic Neuropathy |
Experimental Protocols for Investigating this compound in Neuropathic Pain Models
The following are detailed protocols for two widely used and well-validated rodent models of neuropathic pain. These protocols can be adapted for the investigation of this compound.
Protocol 1: Spared Nerve Injury (SNI) Model
The SNI model induces a robust and long-lasting neuropathic pain state by partially denervating the hind paw.
Materials:
-
Adult male Sprague-Dawley rats (200-250 g)
-
Anesthesia (e.g., Isoflurane)
-
Surgical instruments (scissors, forceps, vessel clip)
-
Suture material (e.g., 6-0 silk)
-
Antiseptic solution (e.g., 70% ethanol, povidone-iodine)
-
Sterile saline
-
Analgesics for post-operative care (e.g., buprenorphine)
-
This compound (vehicle to be determined based on solubility)
-
Behavioral testing apparatus (e.g., von Frey filaments, radiant heat source)
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rat using isoflurane (5% for induction, 2-2.5% for maintenance).
-
Shave the lateral surface of the left thigh and sterilize the skin with antiseptic solution.
-
-
Surgical Procedure:
-
Make a small skin incision in the thigh to expose the biceps femoris muscle.
-
Separate the biceps femoris muscle to reveal the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.
-
Isolate the common peroneal and tibial nerves with care to avoid stretching or damaging the intact sural nerve.
-
Ligate the common peroneal and tibial nerves tightly with a 6-0 silk suture.
-
Perform a distal transection of the ligated nerves, removing a 2-4 mm segment.
-
Ensure hemostasis and verify that the sural nerve remains untouched.
-
Close the muscle layer with sutures and the skin incision with wound clips or sutures.
-
-
Post-operative Care:
-
Administer post-operative analgesia as per institutional guidelines.
-
Allow the animals to recover in a warm, clean cage.
-
Monitor the animals daily for signs of distress or infection.
-
-
This compound Administration:
-
Begin drug or vehicle administration at a predetermined time point post-surgery (e.g., day 7, when neuropathic pain behaviors are well-established).
-
Administer this compound via the desired route (e.g., intraperitoneal, oral gavage) at various doses.
-
-
Behavioral Testing:
-
Acclimatize the animals to the testing environment before surgery and on each testing day.
-
Mechanical Allodynia: Measure the paw withdrawal threshold using von Frey filaments applied to the lateral aspect of the paw (the territory of the intact sural nerve).
-
Thermal Hyperalgesia: Assess the paw withdrawal latency to a radiant heat source (e.g., Hargreaves test).
-
Conduct baseline testing before surgery and at regular intervals post-surgery and after drug administration.
-
Protocol 2: Chronic Constriction Injury (CCI) Model
The CCI model involves loose ligation of the sciatic nerve, leading to inflammation and nerve compression, which mimics features of human neuropathic pain.
Materials:
-
Adult male Sprague-Dawley rats (200-250 g)
-
Anesthesia (e.g., Isoflurane)
-
Surgical instruments (scissors, forceps)
-
Chromic gut suture (e.g., 4-0)
-
Antiseptic solution
-
Sterile saline
-
Post-operative analgesics
-
This compound
-
Behavioral testing apparatus
Procedure:
-
Anesthesia and Surgical Preparation:
-
Follow the same procedure as for the SNI model.
-
-
Surgical Procedure:
-
Expose the sciatic nerve at the mid-thigh level.
-
Proximal to the sciatic trifurcation, place four loose ligatures of 4-0 chromic gut suture around the nerve at approximately 1 mm intervals.
-
The ligatures should be tied just tight enough to cause a slight constriction of the nerve without arresting epineural blood flow.
-
Close the muscle and skin layers as in the SNI protocol.
-
-
Post-operative Care, Drug Administration, and Behavioral Testing:
-
Follow the same procedures as outlined in the SNI protocol. For behavioral testing, stimuli are applied to the plantar surface of the ipsilateral hind paw.
-
Visualizations
Signaling Pathways
Caption: Potential mechanism of this compound in neuropathic pain.
Experimental Workflow
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Physiological pharmacokinetics of a new muscle-relaxant, this compound, combined with its pharmacological effect on blood flow rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eperisone - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Clinical experience with eperisone in the treatment of acute low back pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. What is Eperisone Hydrochloride used for? [synapse.patsnap.com]
- 8. Neuropathic pain: preclinical and early clinical progress with voltage-gated sodium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Eperisone: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
Standard Operating Procedure for Assessing Inaperisone's Efficacy on Muscle Tone
For Researchers, Scientists, and Drug Development Professionals
Application Note
This document provides a detailed standard operating procedure (SOP) for evaluating the efficacy of Inaperisone, a centrally acting muscle relaxant, on muscle tone. The protocols outlined herein are intended for both preclinical and clinical research settings. This compound, and its close analog eperisone, function by inhibiting mono- and polysynaptic reflexes in the spinal cord and possess vasodilatory properties, contributing to their muscle relaxant effects.[1][2][3] Their mechanism involves the blockade of voltage-gated sodium and calcium channels, which presynaptically inhibits neurotransmitter release from primary afferent endings.[4] This SOP covers preclinical models of muscle spasticity, relevant clinical assessment methods, and data presentation guidelines to ensure standardized and reproducible evaluation of this compound's therapeutic potential.
Preclinical Efficacy Testing
Animal Model: Spinal Cord Injury (SCI)-Induced Spasticity in Rats
A reliable method to induce spasticity for preclinical evaluation is through a complete spinal cord transection at the thoracic or sacral level.[5][6][7][8][9]
Protocol: Spinal Cord Transection
-
Animal Model: Adult female Sprague-Dawley rats (225–250g) are recommended.[10]
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane inhalation or a ketamine/xylazine cocktail administered intraperitoneally).[11]
-
Surgical Procedure:
-
Shave and sterilize the surgical area over the desired spinal level.
-
For hindlimb spasticity, a laminectomy is performed at the T9-T10 thoracic vertebrae to expose the spinal cord.[12]
-
For tail muscle spasticity, a laminectomy is performed at the L2 lumbar vertebra to expose the S2 sacral spinal cord.[6][7][8]
-
A complete transection of the exposed spinal cord is made using fine surgical scissors.
-
-
Post-Operative Care: Provide standard post-operative care, including analgesics, antibiotics, and manual bladder expression until autonomic control is regained.[10]
-
Spasticity Development: Muscle tone will initially be flaccid (spinal shock). Hypertonia and spasticity typically develop and peak around 3 to 4 weeks post-injury.[5] Drug testing should be initiated during this period of established spasticity.
Efficacy Assessment: Electromyography (EMG)
EMG is used to quantitatively measure muscle activity and reflex hyperexcitability.[10][12]
Protocol: EMG Recording and Analysis
-
Electrode Implantation:
-
Prior to or during the SCI surgery, implant bipolar intramuscular EMG electrodes into the target muscles (e.g., gastrocnemius and tibialis anterior for hindlimb assessment, or tail muscles for sacral assessment).[10]
-
The electrodes are tunneled subcutaneously to a head-mounted connector.
-
-
Data Acquisition:
-
Allow the animal to recover fully from surgery.
-
Connect the animal to the EMG recording system.
-
Record baseline EMG activity at rest and in response to passive muscle stretch or electrical stimulation of the corresponding nerve (e.g., sciatic nerve).
-
-
This compound Administration: Administer this compound at the desired dose and route (e.g., intraperitoneal injection or oral gavage).
-
Post-Dosing Assessment: Record EMG activity at specified time points after drug administration to assess changes in muscle activity and reflex responses.
-
Data Analysis: Quantify the EMG signal by measuring the root mean square (RMS) amplitude and the frequency of spontaneous spasms or the magnitude of evoked reflex potentials. A reduction in these parameters indicates muscle relaxant efficacy.
Clinical Efficacy Testing
Patient Population
Enroll patients with conditions characterized by increased muscle tone, such as spasticity due to stroke, spinal cord injury, or musculoskeletal disorders like acute low back pain.[13]
Efficacy Assessment Methods
2.2.1. Modified Ashworth Scale (MAS)
The MAS is a clinical tool for grading muscle tone.
Protocol: Modified Ashworth Scale Assessment
-
Patient Positioning: Place the patient in a supine position.
-
Procedure:
-
For a flexor muscle, move the joint from a position of maximal flexion to maximal extension in one second.
-
For an extensor muscle, move the joint from a position of maximal extension to maximal flexion in one second.
-
-
Scoring: Grade the resistance to passive movement according to the following scale:
-
0: No increase in muscle tone.
-
1: Slight increase in muscle tone, manifested by a catch and release or by minimal resistance at the end of the range of motion.
-
1+: Slight increase in muscle tone, manifested by a catch, followed by minimal resistance throughout the remainder (less than half) of the ROM.
-
2: More marked increase in muscle tone through most of the ROM, but affected part(s) easily moved.
-
3: Considerable increase in muscle tone, passive movement difficult.
-
4: Affected part(s) rigid in flexion or extension.
-
2.2.2. Lasegue's Test (Straight Leg Raise)
This test assesses hamstring muscle tightness and nerve root irritation, which can be associated with muscle spasm.
Protocol: Lasegue's Test
-
Patient Positioning: The patient lies supine with both legs extended.
-
Procedure: The examiner passively flexes the hip of one leg, keeping the knee extended.
-
Measurement: The angle of hip flexion at which the patient reports pain or significant resistance is recorded in degrees. An increase in this angle following treatment indicates improvement.
2.2.3. "Hand-to-Floor" Distance
This is a simple functional measure of spinal flexibility and hamstring tightness.
Protocol: "Hand-to-Floor" Distance Measurement
-
Patient Positioning: The patient stands with feet together and knees straight.
-
Procedure: The patient bends forward at the waist, attempting to touch the floor with their fingertips.
-
Measurement: The distance from the patient's fingertips to the floor is measured in centimeters. A decrease in this distance indicates improved muscle relaxation.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Preclinical Efficacy of Eperisone on Electromyographic (EMG) Activity in a Rat Model of Spasticity
| Treatment Group | H-reflex/M-wave Ratio (Pre-treatment) | H-reflex/M-wave Ratio (Post-treatment) | % Change | p-value |
| Eperisone (n=40) | 0.50 ± 0.15 | 0.35 ± 0.12 | -30.0% | <0.01 |
| Baclofen (n=40) | 0.52 ± 0.17 | 0.42 ± 0.14 | -18.6% | <0.01 |
Data adapted from a comparative study of eperisone and baclofen.[14][15]
Table 2: Clinical Efficacy of Eperisone in Patients with Spastic Palsy
| Outcome Measure | Eperisone 150 mg/day | Eperisone 300 mg/day | Placebo |
| Change in Spasticity Score (vs. baseline) | Approached significance (p=0.05) | Significant reduction (p=0.004) | No significant change |
| Change in Patellar Reflex Score (vs. baseline) | Approached significance (p=0.06) | Significant reduction (p=0.01) | No significant change |
| Improvement in Walking Capability | No significant change | Significant improvement (p<0.05) | No significant change |
Data from a placebo-controlled, dose-ranging study.[16][17]
Table 3: Clinical Efficacy of Eperisone in Patients with Acute Low Back Pain
| Outcome Measure | Baseline | Day 14 | % Change | p-value |
| "Hand-to-Floor" Distance (cm) (Eperisone Group) | 150.66 | 41.75 | -72.3% | <0.001 |
| "Hand-to-Floor" Distance (cm) (Placebo Group) | 138.51 | 101.60 | -26.6% | >0.05 |
Data from a randomized, double-blind, placebo-controlled trial.[6]
Visualization of Pathways and Workflows
Signaling Pathway of this compound
Caption: Mechanism of action of this compound on muscle tone.
Preclinical Experimental Workflow
Caption: Preclinical workflow for testing this compound efficacy.
Clinical Trial Workflow
Caption: Clinical trial workflow for this compound efficacy.
References
- 1. droracle.ai [droracle.ai]
- 2. What is the mechanism of Eperisone Hydrochloride? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Tolperisone-type drugs inhibit spinal reflexes via blockade of voltage-gated sodium and calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Time course quantification of spastic hypertonia following spinal hemisection in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spasticity in rats with sacral spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rat Spinal Cord Injury Associated with Spasticity Leads to Widespread Changes in the Regulation of Retained Introns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Electromyographic patterns of the rat hindlimb in response to muscle stretch after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acute stimulation, EMG, and neural recording from a rat sciatic nerve using a self-sizing and soft closing ... [protocols.io]
- 12. Electromyographic patterns of the rat hindlimb in response to muscle stretch after spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Suppression of calcium current in a snail neurone by eperisone and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy and tolerability of eperisone and baclofen in spastic palsy: a double-blind randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. europeanreview.org [europeanreview.org]
- 17. europeanreview.org [europeanreview.org]
Application Notes and Protocols for Electromyography (EMG) Techniques to Measure Inaperisone Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inaperisone is a centrally acting muscle relaxant that holds therapeutic promise for conditions characterized by muscle spasticity and hypertonia. As a structural and mechanistic analog of tolperisone and eperisone, its primary mode of action involves the blockade of voltage-gated sodium and calcium channels within the spinal cord. This activity presynaptically inhibits the release of excitatory neurotransmitters from primary afferent nerve endings, leading to a reduction in spinal reflex activity and, consequently, muscle relaxation. Additionally, there is evidence suggesting an indirect influence on GABA-B receptors in the brainstem.
Electromyography (EMG) serves as an indispensable tool for the preclinical and clinical evaluation of this compound's efficacy. By directly measuring the electrical activity of muscles and the integrity of spinal reflex arcs, EMG provides quantitative, objective data on the pharmacodynamic effects of this compound. These application notes provide detailed protocols for utilizing various EMG techniques to assess the muscle relaxant properties of this compound.
Mechanism of Action of this compound
This compound exerts its muscle relaxant effects through a multi-faceted mechanism at the level of the spinal cord and potentially the brainstem.
Primary Mechanism: Inhibition of Spinal Reflexes
This compound and its analogs dose-dependently depress spinal reflexes.[1][2] This is achieved through the blockade of voltage-gated sodium (Na+) and calcium (Ca2+) channels on the presynaptic terminals of primary afferent neurons in the spinal cord.[1] The sequence of events is as follows:
-
Blockade of Na+ Channels: this compound reduces the influx of sodium ions, which is crucial for the generation and propagation of action potentials along the nerve fibers.
-
Blockade of Ca2+ Channels: The drug also inhibits voltage-gated calcium channels, which are essential for the influx of calcium that triggers the release of neurotransmitters.
-
Reduced Neurotransmitter Release: The combined blockade of these channels leads to a decrease in the release of excitatory neurotransmitters (e.g., glutamate) from the primary afferent terminals into the synapse with alpha motor neurons.
-
Depressed Spinal Reflexes: This reduction in excitatory signaling dampens the activity of spinal reflex pathways, such as the monosynaptic stretch reflex, resulting in muscle relaxation.
Secondary Mechanism: Modulation of GABAergic Transmission
There is also evidence to suggest that this compound may have an indirect effect on GABA-B receptors in the brainstem, which could contribute to its overall muscle relaxant properties.
Electromyography Techniques for Assessing this compound's Effects
Several EMG-based methods can be employed to quantify the muscle relaxant effects of this compound. The choice of technique will depend on the specific research question, the animal model, and the available equipment.
H-Reflex (Hoffmann's Reflex)
The H-reflex is the electrical analog of the monosynaptic stretch reflex and is a powerful tool for assessing the excitability of the spinal alpha motor neuron pool. It bypasses the muscle spindle, providing a direct measure of the efficacy of synaptic transmission in the spinal cord.
T-Reflex (Tendon Reflex)
The T-reflex is the electrophysiological correlate of the mechanically induced stretch reflex (e.g., tendon tap). It assesses the entire reflex arc, including the muscle spindles, afferent and efferent nerve fibers, and the spinal synapse.
Motor Evoked Potentials (MEPs)
MEPs are elicited by transcranial magnetic or electrical stimulation of the motor cortex. They provide an assessment of the integrity and excitability of the entire corticospinal tract, from the brain to the muscle.
Data Presentation
The following tables summarize the expected quantitative effects of this compound and its analogs on various EMG parameters, based on available preclinical data.
| Drug | Animal Model | EMG Technique | Dose Range | Observed Effect | Reference |
| This compound | Isolated hemisected spinal cord of 6-day-old rats | Ventral Root Potential | 25-200 µM | Dose-dependent depression of ventral root potential | [1][2] |
| Eperisone | Isolated hemisected spinal cord of 6-day-old rats | Ventral Root Potential | 25-200 µM | Dose-dependent depression of ventral root potential | [1][2] |
| Tolperisone | Isolated hemisected spinal cord of 6-day-old rats | Ventral Root Potential | 50-400 µM | Dose-dependent depression of ventral root potential | [1][2] |
| Silperisone | Isolated hemisected spinal cord of 6-day-old rats | Ventral Root Potential | 25-200 µM | Dose-dependent depression of ventral root potential | [1][2] |
| Drug | Animal Model | EMG Technique | Dose | Observed Effect on Hmax/Mmax Ratio | Reference |
| Eperisone | Patients with spastic palsy | H-Reflex | Not Specified | Decrease in Hmax/Mmax amplitude ratio |
Experimental Protocols
Protocol 1: H-Reflex Measurement in Rodents
This protocol is adapted for assessing the effects of centrally acting muscle relaxants on the monosynaptic reflex pathway in anesthetized rats.
1. Animal Preparation:
-
Anesthetize the rat with an appropriate anesthetic agent (e.g., urethane or a combination of ketamine/xylazine).
-
Maintain the animal's body temperature at 37°C using a heating pad.
-
Secure the animal in a stereotaxic frame.
2. Electrode Placement:
-
Stimulating Electrodes: Place a pair of needle electrodes percutaneously near the tibial nerve in the popliteal fossa. The cathode should be positioned closer to the nerve.
-
Recording Electrodes: Insert a pair of fine-wire EMG electrodes into the soleus muscle. One electrode should be placed in the muscle belly and the other near the tendon.
-
Ground Electrode: Place a ground electrode subcutaneously on the contralateral limb.
3. Stimulation and Recording Parameters:
-
Stimulus: Deliver single square-wave electrical pulses of 0.5-1.0 ms duration to the tibial nerve.
-
Stimulation Frequency: Use a low stimulation frequency (e.g., 0.1-0.3 Hz) to avoid post-activation depression of the H-reflex.
-
Recording: Record the EMG signals using a differential amplifier with a bandpass filter of 10-1000 Hz. Digitize the signals at a sampling rate of at least 2 kHz.
4. Experimental Procedure:
-
Baseline Measurement: Before drug administration, determine the stimulus intensity that elicits the maximal H-reflex (Hmax) and the maximal M-wave (Mmax). This is done by gradually increasing the stimulus intensity.
-
Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal, intravenous, or oral).
-
Post-Drug Measurement: Record the H-reflex and M-wave at various time points after drug administration to assess the time course of the drug's effect.
5. Data Analysis:
-
Measure the peak-to-peak amplitude of the Hmax and Mmax.
-
Calculate the Hmax/Mmax ratio. A decrease in this ratio indicates an inhibition of the spinal reflex.
-
Analyze the dose-response relationship by testing different doses of this compound.
Protocol 2: T-Reflex Measurement in Rodents
This protocol assesses the effect of this compound on the mechanically evoked stretch reflex.
1. Animal Preparation:
-
Follow the same animal preparation steps as in Protocol 1.
2. Electrode and Transducer Placement:
-
Recording Electrodes: Place EMG electrodes in the target muscle (e.g., gastrocnemius) as described for the H-reflex.
-
Mechanical Stimulator: Use a feedback-controlled mechanical tapper or a pendulum system to deliver a consistent mechanical stimulus to the tendon of the target muscle (e.g., Achilles tendon).
3. Stimulation and Recording Parameters:
-
Stimulus: Deliver brief, consistent mechanical taps to the tendon.
-
Recording: Record the EMG response (T-wave) following each tap.
4. Experimental Procedure:
-
Baseline Measurement: Record the T-reflex amplitude in response to a standardized mechanical stimulus before drug administration.
-
Drug Administration: Administer this compound.
-
Post-Drug Measurement: Record the T-reflex at various time points after drug administration.
5. Data Analysis:
-
Measure the peak-to-peak amplitude of the T-wave.
-
Compare the post-drug T-wave amplitude to the baseline to determine the percentage of inhibition.
Protocol 3: Motor Evoked Potential (MEP) Measurement in Rodents
This protocol evaluates the effect of this compound on the corticospinal pathway.
1. Animal Preparation:
-
Anesthetize the animal and secure it in a stereotaxic frame.
2. Electrode Placement:
-
Stimulating Electrodes: Place stimulating electrodes on the skull over the motor cortex corresponding to the target limb.
-
Recording Electrodes: Place EMG recording electrodes in a contralateral limb muscle (e.g., gastrocnemius or tibialis anterior).
-
Ground Electrode: Place a ground electrode subcutaneously.
3. Stimulation and Recording Parameters:
-
Stimulus: Deliver single electrical pulses (transcranial electrical stimulation) or magnetic pulses (transcranial magnetic stimulation) to the motor cortex.
-
Recording: Record the MEP from the contralateral limb muscle.
4. Experimental Procedure:
-
Baseline Measurement: Determine the stimulus intensity required to elicit a consistent MEP of a certain amplitude before drug administration.
-
Drug Administration: Administer this compound.
-
Post-Drug Measurement: Record MEPs at various time points after drug administration.
5. Data Analysis:
-
Measure the peak-to-peak amplitude and latency of the MEP.
-
An increase in latency or a decrease in amplitude suggests an inhibitory effect of the drug on the corticospinal tract.
Mandatory Visualizations
References
Application Notes and Protocols for Sustained-Release Inaperisone Formulation in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation and evaluation of sustained-release inaperisone in preclinical animal studies. The information is synthesized from various studies on this compound and its close analog, eperisone, to guide the development and in vivo assessment of long-acting muscle relaxant formulations.
Introduction
This compound is a centrally acting skeletal muscle relaxant. Due to its relatively short biological half-life, the development of a sustained-release formulation is a key strategy to improve patient compliance and therapeutic efficacy by maintaining plasma concentrations within the therapeutic window for an extended period. These notes detail the formulation strategies and the requisite protocols for evaluating these formulations in animal models.
Sustained-Release Formulation Strategies
The development of sustained-release oral dosage forms for this compound, similar to its analog eperisone, has focused on matrix-based systems. These systems are designed to release the drug in a controlled manner over several hours.
Melt Granulation Technique
This technique involves the use of a lipidic excipient, such as Compritol® ATO 888 (glyceryl behenate), which is melted and mixed with the active pharmaceutical ingredient (API) and other excipients. The molten mass is then cooled and sized to produce granules for compression into tablets. This method is advantageous as it does not require the use of organic solvents.
Direct Compression Method
Direct compression is a simpler and more cost-effective method where the API is blended with suitable excipients, including release-controlling polymers, and then directly compressed into tablets. Hydrophilic polymers like Hydroxypropyl Methylcellulose (HPMC) are commonly used to form a gel layer upon contact with gastrointestinal fluids, which controls the drug release.
Experimental Protocols
Protocol for Preparation of Sustained-Release this compound Tablets (Melt Granulation)
Objective: To prepare sustained-release tablets of this compound using the melt granulation technique.
Materials:
-
This compound Hydrochloride
-
Compritol® ATO 888 (Glyceryl Behenate)
-
Lactose (as a release liner, if required)
-
Magnesium Stearate
-
Isopropyl Alcohol (IPA)
Equipment:
-
Mortar and Pestle
-
Water Bath or Hot Plate
-
Sieves (16# and 40# ASTM)
-
Drying Oven
-
Rotary Tablet Compression Machine
Procedure:
-
Blending: Geometrically blend this compound HCl and Compritol® ATO 888 in a mortar for 15 minutes. The drug-to-wax ratio can be varied (e.g., 1:1, 1:2, 1:3) to modulate the release profile.
-
Melting: Gently heat the blend on a water bath or hot plate until the Compritol® ATO 888 melts and a homogenous molten mass is formed.
-
Granulation: Allow the molten mass to cool and solidify at room temperature.
-
Sizing: Pass the solidified mass through a 16# sieve to obtain granules.
-
Drying: Dry the granules at 35-40°C for 15 minutes.
-
Final Sizing: Pass the dried granules through a 40# sieve.
-
Lubrication: Add magnesium stearate to the granules and blend for 5 minutes.
-
Compression: Compress the lubricated granules into tablets using a rotary tablet compression machine.
Protocol for In Vivo Pharmacokinetic Study in Rats
Objective: To evaluate the pharmacokinetic profile of a sustained-release this compound formulation in a rat model.
Animals:
-
Male Wistar rats (200-250 g).
-
Animals should be fasted overnight before dosing, with free access to water.
Dosing:
-
Administer the sustained-release this compound tablet orally via gavage.
-
A corresponding dose of an immediate-release formulation should be used as a control.
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect blood into heparinized tubes.
-
Centrifuge the blood samples at 10,000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -20°C until analysis.
Plasma Sample Analysis (LC-MS/MS):
-
Sample Preparation: Perform a protein precipitation or liquid-liquid extraction of the plasma samples.
-
Chromatography: Use a C18 column for chromatographic separation.
-
Mass Spectrometry: Employ a tandem mass spectrometer with electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode to quantify this compound concentrations.
-
Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life (t½) using non-compartmental analysis.
Protocol for In Vivo Pharmacodynamic Study in Rats (Muscle Relaxation)
Objective: To assess the muscle relaxant effect and duration of action of a sustained-release this compound formulation.
Animal Model:
-
Male Sprague-Dawley rats (200-250 g).
Experimental Procedures:
-
Forelimb Grip Strength Test:
-
Measure the baseline grip strength of each rat using a grip strength meter.
-
Administer the sustained-release this compound formulation or vehicle control orally.
-
Measure the grip strength at various time points post-administration (e.g., 1, 2, 4, 6, 8, 12, and 24 hours).
-
A decrease in grip strength indicates muscle relaxation.
-
-
Hanging Test:
-
Measure the baseline time each rat can hang from a wire grid.
-
Administer the sustained-release this compound formulation or vehicle control orally.
-
At predetermined time intervals, place the rat on the wire grid and record the latency to fall.
-
A shorter hanging time is indicative of muscle relaxation.
-
Data Analysis:
-
Compare the changes in grip strength and hanging time between the treated and control groups using appropriate statistical tests (e.g., ANOVA).
Data Presentation
Table 1: In Vitro Drug Release of Eperisone HCl Sustained-Release Formulations
| Formulation Code | Drug:Wax Ratio | Cumulative Drug Release (%) at 24h |
| F1 | 1:1 | 72.45 ± 2.9 |
| F2 | 1:2 | 56.43 ± 2.3 |
| F3 | 1:3 | 41.66 ± 2.0 |
Data presented as mean ± SD. Data is representative of eperisone hydrochloride formulations which is analogous to this compound.
Table 2: Pharmacodynamic Effects of Eperisone Formulations in Rats
| Formulation | Dose | Peak Effect Time (h) | Duration of Action (h) |
| Oral Immediate-Release | 12.5 - 50 mg/kg | 1 - 2 | ~2 |
| Transdermal Sustained-Release | 1.39 - 8.33 mg/kg | > 4 | > 24 |
This table summarizes data for eperisone, a close analog of this compound, to provide an expected profile for sustained-release formulations.[1]
Visualizations
Caption: Experimental workflow for the development and in vivo evaluation of sustained-release this compound tablets.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Aqueous Solubility of Inaperisone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the aqueous solubilization of Inaperisone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound is a muscle relaxant. Like many active pharmaceutical ingredients (APIs), it can exhibit poor water solubility, which can limit its bioavailability and therapeutic efficacy, particularly for parenteral formulations that require a completely aqueous solution.
Q2: What are the primary strategies for improving the aqueous solubility of this compound?
Common strategies for enhancing the solubility of poorly water-soluble drugs like this compound include:
-
pH Adjustment: Modifying the pH of the solution to ionize the drug, thereby increasing its solubility.
-
Cosolvency: Using a mixture of water and a water-miscible organic solvent (cosolvent) to increase the drug's solubility.
-
Complexation: Employing complexing agents, such as cyclodextrins, to form inclusion complexes with the drug, which have enhanced aqueous solubility.
-
Surfactant Solubilization: Using surfactants to form micelles that encapsulate the hydrophobic drug molecules, increasing their apparent solubility in water.
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level to improve its dissolution rate and solubility.
Q3: Which cyclodextrins are most effective for this compound?
While specific data for this compound is limited, for drugs with similar structures, 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are often effective due to their high aqueous solubility and favorable safety profiles. The choice of cyclodextrin and the optimal drug-to-cyclodextrin ratio must be determined experimentally.
Q4: Are there any known incompatibilities of this compound with common excipients?
Specific incompatibility data for this compound is not widely published. It is crucial to conduct compatibility studies with chosen excipients (e.g., cosolvents, polymers, surfactants) during formulation development. Signs of incompatibility can include precipitation, color change, or degradation of the API.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Drug precipitates out of solution after initial dissolution. | The solution is supersaturated. / The pH of the solution has shifted. / Temperature fluctuations are affecting solubility. | 1. Verify that the drug concentration is below its equilibrium solubility in the chosen solvent system. 2. Ensure the pH of the solution is maintained within the optimal range for this compound solubility. 3. Control the temperature of the solution, as solubility is often temperature-dependent. |
| Low drug loading is achieved with cyclodextrin complexation. | The chosen cyclodextrin is not optimal for this compound. / The complexation efficiency is low. / Steric hindrance is preventing efficient complex formation. | 1. Screen different types of cyclodextrins (e.g., HP-β-CD, SBE-β-CD, γ-CD). 2. Optimize the complexation process (e.g., adjust the drug-to-cyclodextrin ratio, temperature, and mixing time). 3. Consider using a smaller or larger cyclodextrin if steric hindrance is suspected. |
| The use of cosolvents leads to drug precipitation upon dilution with aqueous media. | The drug is precipitating as the concentration of the cosolvent falls below the level required to maintain solubility. | 1. Use the minimum amount of cosolvent necessary to dissolve the drug. 2. Investigate the use of surfactants or other stabilizing agents in combination with the cosolvent. 3. Develop a ternary phase diagram to understand the solubility of this compound in different water/cosolvent/surfactant ratios. |
| Solid dispersion does not improve the dissolution rate as expected. | The drug is not molecularly dispersed within the polymer matrix (i.e., it exists in a crystalline state). / The chosen polymer is not suitable. | 1. Use analytical techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of the drug in the solid dispersion. 2. Screen different hydrophilic polymers (e.g., PVP, HPMC, Soluplus®). 3. Optimize the preparation method for the solid dispersion (e.g., solvent evaporation, hot-melt extrusion). |
Experimental Protocols & Data
Phase Solubility Studies with Cyclodextrins
Objective: To determine the association constant (Kc) and complexation efficiency (CE) of this compound with a selected cyclodextrin (e.g., HP-β-CD).
Methodology:
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0 to 50 mM).
-
Add an excess amount of this compound to each solution.
-
Shake the suspensions at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 24-48 hours).
-
Filter the suspensions to remove the undissolved drug.
-
Analyze the concentration of dissolved this compound in each filtrate using a validated analytical method (e.g., HPLC-UV).
-
Plot the concentration of dissolved this compound against the concentration of HP-β-CD. The slope of this phase solubility diagram is used to calculate Kc and CE.
Data Interpretation: A linear increase in drug solubility with increasing cyclodextrin concentration (an AL-type phase solubility diagram) indicates the formation of a 1:1 soluble complex.
Solubility in Cosolvent Systems
Objective: To determine the solubility of this compound in various water-cosolvent mixtures.
Methodology:
-
Prepare a series of solvent mixtures with varying concentrations of a cosolvent (e.g., ethanol, propylene glycol, or PEG 400) in water (e.g., 0%, 10%, 20%, 30%, 40% v/v).
-
Add an excess amount of this compound to each solvent mixture.
-
Agitate the samples at a constant temperature until equilibrium is achieved.
-
Filter the samples and analyze the concentration of dissolved this compound in the supernatant.
Hypothetical Data Summary:
| Cosolvent System (v/v) | This compound Solubility (µg/mL) |
| 100% Water | < 10 |
| 20% Ethanol in Water | 50 |
| 40% Ethanol in Water | 250 |
| 20% Propylene Glycol in Water | 80 |
| 40% Propylene Glycol in Water | 400 |
| 20% PEG 400 in Water | 120 |
| 40% PEG 400 in Water | 600 |
Note: This data is illustrative and should be determined experimentally.
Visualizations
Caption: Workflow for a phase solubility study of this compound with cyclodextrins.
Caption: Troubleshooting logic for drug precipitation upon dilution of a cosolvent system.
Technical Support Center: Inaperisone Dosing Regimen Optimization in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing Inaperisone dosing regimens to minimize side effects in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in rodent studies?
A1: Based on available literature for this compound and its analogue, Eperisone, a reasonable starting point for intravenous (IV) administration in rats is in the range of 1-4 mg/kg. One study demonstrated that a 4 mg/kg IV dose of this compound effectively abolished rhythmic bladder contractions in anesthetized rats, indicating a therapeutic effect at this dosage.[1] For intraperitoneal (i.p.) administration in mice, doses of 50-100 mg/kg of the similar compound Eperisone have been used to assess muscle relaxant effects. It is crucial to perform a dose-response study to determine the optimal dose for your specific animal model and experimental endpoint.
Q2: What are the common side effects of centrally acting muscle relaxants in animal models?
A2: Common side effects include sedation, motor impairment/incoordination, and potential changes in blood pressure. At higher doses, more severe central nervous system depression can be observed. It is essential to have a concurrent control group and to carefully observe the animals for any behavioral changes.
Q3: How can I assess the therapeutic effect of this compound versus its side effects?
A3: A therapeutic window study is recommended. This involves administering a range of this compound doses and evaluating both the desired muscle relaxant effect and the common side effects at each dose. The goal is to identify a dose that provides significant therapeutic benefit with minimal adverse effects.
Q4: What is the proposed mechanism of action for this compound?
A4: this compound is thought to act as a centrally acting muscle relaxant. It is speculated to inhibit the micturition reflex by acting indirectly on GABA-B receptors in the brainstem.[1] Additionally, its analogue, Eperisone, has been shown to have its muscle relaxant effects modulated by sigma receptors.
Troubleshooting Guides
Issue 1: High Incidence of Sedation at Therapeutically Effective Doses
-
Problem: The dose of this compound that produces the desired muscle relaxant effect also causes significant sedation in the animals, confounding the experimental results.
-
Troubleshooting Steps:
-
Dose Reduction and Titration: Systematically lower the dose of this compound to find a level where muscle relaxation is still present, but sedation is minimized. A detailed dose-response curve for both efficacy and sedation is highly recommended.
-
Route of Administration: If using systemic administration (e.g., i.p.), consider a more targeted delivery method if the site of action is known to be in a specific region of the central nervous system (e.g., intracerebroventricular or intrathecal injection). This may reduce systemic side effects.
-
Time-Course Study: Determine the peak time for the therapeutic effect and the time-course of the sedative effects. It may be possible to perform behavioral testing during a window where the therapeutic effect is high and sedation is waning.
-
Combination Therapy: Explore the possibility of combining a lower dose of this compound with another non-sedating muscle relaxant that acts through a different mechanism. This requires careful consideration of potential drug-drug interactions.
-
Issue 2: Difficulty in Quantifying Motor Impairment
-
Problem: Subjective observation of motor impairment is not providing reliable or publishable data.
-
Troubleshooting Steps:
-
Utilize Standardized Motor Function Tests: Employ established and validated methods to quantify motor coordination and muscle strength. Common tests for rodents include:
-
Rotarod Test: Measures the ability of an animal to stay on a rotating rod, providing a sensitive measure of motor coordination.
-
Grip Strength Test: Quantifies the maximal force an animal can exert with its forelimbs or all four limbs.
-
Beam Walk Test: Assesses balance and motor coordination by measuring the ability of an animal to traverse a narrow beam.
-
Open Field Test: Can provide information on general locomotor activity. A significant decrease in movement can be an indicator of sedation or motor impairment.
-
-
Establish Baseline Performance: Ensure that all animals are trained on the motor function tests and that stable baseline performance is achieved before drug administration.
-
Control for Confounding Factors: Factors such as age, weight, and stress can influence motor performance. Ensure that control and experimental groups are properly matched.
-
Data Presentation
Analogous Dose-Response Data for Eperisone (A structural analogue of this compound)
Disclaimer: The following data is for Eperisone and should be used as a reference for designing this compound studies. The optimal dosing for this compound may vary.
Table 1: Eperisone Dose-Response in a Rat Rigidity Model (Intravenous Administration)
| Dose (mg/kg, IV) | Muscle Relaxant Effect | Duration of Action |
| 1.25 | Significant | < 30 minutes |
Based on a study by Miyazaki et al. (1997).[2]
Table 2: Eperisone Dose-Response in a Mouse Straub Tail Test (Intraperitoneal Administration)
| Dose (mg/kg, i.p.) | Effect on Straub Tail Response |
| 50 | Dose-dependent inhibition |
| 100 | Dose-dependent inhibition |
Based on a study by Hasegawa et al. (1992).
Experimental Protocols
Protocol 1: Assessment of Motor Coordination using the Rotarod Test
-
Apparatus: An automated rotarod apparatus for mice or rats.
-
Acclimation: Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Training (Baseline):
-
Place the animal on the stationary rod.
-
Start the rotation at a low speed (e.g., 4 RPM) and gradually increase the speed (e.g., accelerating from 4 to 40 RPM over 5 minutes).
-
Record the latency to fall from the rod.
-
Repeat this process for 3-5 trials per day for 2-3 days, or until a stable baseline performance is achieved.
-
-
Drug Administration: Administer this compound or vehicle control at the desired dose and route.
-
Testing: At predetermined time points after drug administration (e.g., 15, 30, 60, and 120 minutes), place the animal on the rotarod and record the latency to fall.
-
Data Analysis: Compare the latency to fall between the this compound-treated and vehicle-treated groups. A significant decrease in latency to fall in the treated group is indicative of motor impairment.
Protocol 2: Assessment of Muscle Strength using the Grip Strength Test
-
Apparatus: A grip strength meter with a wire grid or bar.
-
Acclimation: Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Procedure:
-
Hold the animal by the base of the tail and allow it to grasp the wire grid or bar with its forepaws.
-
Gently pull the animal away from the grid in a horizontal plane until its grip is released.
-
The apparatus will record the peak force exerted by the animal.
-
Perform 3-5 measurements per animal and calculate the average.
-
-
Drug Administration: Administer this compound or vehicle control.
-
Testing: At predetermined time points after drug administration, measure the grip strength as described above.
-
Data Analysis: Compare the grip strength between the this compound-treated and vehicle-treated groups. A significant decrease in grip strength suggests muscle weakness.
Mandatory Visualization
Caption: Proposed signaling pathway of this compound via indirect GABA-B receptor activation.
Caption: Experimental workflow for optimizing this compound dosing.
References
- 1. Inhibitory effect of this compound hydrochloride (this compound), a new centrally acting muscle relaxant, on the micturition reflex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-lasting muscle relaxant activity of eperisone hydrochloride after percutaneous administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Inaperisone Experimental Reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with Inaperisone. Our goal is to help researchers, scientists, and drug development professionals improve the reproducibility of their results.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
This compound is a centrally acting muscle relaxant.[1] Its mechanism of action is primarily associated with the inhibition of mono- and polysynaptic reflexes in the spinal cord, which reduces the excitability of motor neurons.[2][3] Additionally, it exhibits vasodilatory effects by promoting blood flow to muscles.[2][3] Some studies suggest it may also act as a calcium channel antagonist.[3][4]
Q2: What are the main sources of variability in preclinical studies with this compound and related compounds?
The primary sources of variability in preclinical studies with this compound and its analogs, like Eperisone, include:
-
High Pharmacokinetic Variability: Eperisone has demonstrated significant inter-individual and inter-occasion variability in its pharmacokinetic profile.[1][5]
-
Compound Stability and Degradation: this compound, being a propiophenone derivative, can be susceptible to degradation under certain conditions, such as exposure to light, high temperatures, and changes in pH.[4][6]
-
Purity of the Compound: The presence of synthesis-related impurities can lead to inconsistent experimental outcomes.[][8]
-
Analytical Method Variability: The methods used to quantify this compound in biological matrices can introduce variability.[9]
-
In Vivo Experimental Conditions: Factors such as animal handling, motion artifacts, and the method of inducing muscle rigidity can affect the reproducibility of in vivo studies.[3]
Q3: How should this compound be stored to ensure its stability?
To minimize degradation, this compound should be stored in a cool, dark, and dry place. It should be protected from light to prevent photolysis.[10] For solutions, it is crucial to use appropriate buffers and consider the pH, as stability can be pH-dependent.[11] It is recommended to prepare fresh solutions for each experiment to avoid degradation in aqueous media.[4]
Troubleshooting Guides
Issue 1: High Variability in In Vivo Muscle Relaxation Studies
Question: My in vivo experiments assessing the muscle relaxant effects of this compound are showing high variability between animals and even between different experimental days. What could be the cause?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| High Pharmacokinetic Variability | Eperisone, a close analog of this compound, exhibits high inter-individual and inter-occasion pharmacokinetic variability.[1][5] This is a known issue with this class of drugs. To mitigate this, increase the number of animals per group to improve statistical power. Consider a crossover study design if feasible. |
| Inconsistent Drug Administration | Ensure accurate and consistent dosing for all animals. For oral administration, confirm that the entire dose is consumed. For parenteral routes, verify the injection technique and volume. |
| Animal Stress and Handling | Stress can influence physiological responses. Acclimatize animals to the experimental setup and handling procedures to minimize stress-induced variability. |
| Motion Artifacts | Animal movement during data recording can introduce artifacts, especially in electrophysiological or imaging studies.[3] Use appropriate restraining methods or habituate the animals to the experimental apparatus. |
| Variability in Muscle Spasm Induction | If using a model with induced muscle spasms, ensure the method of induction is consistent across all animals. |
Issue 2: Inconsistent Results in In Vitro Assays
Question: I am observing inconsistent results in my in vitro assays (e.g., cell-based assays, receptor binding assays) with this compound. What should I check?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| This compound Degradation | This compound may degrade in aqueous solutions, especially under certain pH and light conditions.[4][6] Prepare fresh solutions for each experiment from a solid stock stored under appropriate conditions (cool, dark, and dry). |
| Compound Purity | The presence of impurities in your this compound sample can affect its activity.[][8] Whenever possible, use a highly purified and well-characterized batch of this compound. Confirm the purity using analytical techniques like HPLC. |
| Solubility Issues | This compound may have limited solubility in certain aqueous buffers.[11] Ensure the compound is fully dissolved in your experimental medium. You may need to use a small amount of a co-solvent like DMSO, but be sure to include a vehicle control in your experiments. |
| Cell Culture Conditions | Variations in cell passage number, confluency, and media composition can all contribute to variability in cell-based assays. Maintain consistent cell culture practices. |
| Assay-Specific Parameters | Ensure that incubation times, reagent concentrations, and detection methods are consistent across all experiments. |
Issue 3: Difficulty in Quantifying this compound in Biological Samples
Question: I am having trouble developing a robust and reproducible method for quantifying this compound in plasma/tissue samples. What are the common challenges?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Matrix Effects | Components of biological matrices (e.g., proteins, lipids) can interfere with the analytical signal.[9] Optimize your sample preparation method to effectively remove interfering substances. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction. |
| Low Analyte Concentration | This compound may be present at low concentrations in biological samples, making detection difficult. Use a sensitive analytical technique such as LC-MS/MS. Optimize the instrument parameters for maximum sensitivity. |
| Analyte Stability during Sample Processing | This compound may degrade during sample collection, storage, and processing.[4] Keep samples on ice during processing and store them at -80°C for long-term storage. Evaluate the stability of this compound under your specific processing and storage conditions. |
| Lack of a Suitable Internal Standard | An appropriate internal standard is crucial for accurate and precise quantification.[12] Use a stable isotope-labeled version of this compound as an internal standard if available. If not, select a structural analog with similar chemical properties. |
Data Presentation
Table 1: Pharmacokinetic Variability of Eperisone (a structural and mechanistic analog of this compound)
| Parameter | Inter-individual Variability (CV%) | Inter-occasion Variability (CV%) |
| Apparent Clearance (CL/F) | 87.9% | 23.8% |
| Apparent Volume of Distribution (Vc/F) | 130.3% | 30.8% |
Data from a population pharmacokinetic study of Eperisone in healthy volunteers.[1][5]
Table 2: Degradation of Eperisone under Stress Conditions
| Stress Condition | Degradation |
| Acidic Hydrolysis (0.5 M HCl, 70°C, 2h) | Significant Degradation |
| Alkaline Hydrolysis (1M NaOH, 70°C, 1h) | Significant Degradation |
| Oxidative (H₂O₂) | Moderate Degradation |
| Photolysis | Significant Degradation |
| Thermal | Minimal Degradation |
Data from a stability-indicating HPLC method development study for Eperisone.[6]
Experimental Protocols
Protocol 1: Assessment of Muscle Relaxant Activity in Rats (Grip Strength Test)
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Grip Strength Measurement: At predetermined time points after drug administration, measure the forelimb grip strength using a grip strength meter.
-
Procedure:
-
Allow the rat to grasp the metal grid of the grip strength meter with its forepaws.
-
Gently pull the rat backward by the tail in a horizontal plane until it releases its grip.
-
The meter records the peak force exerted by the rat.
-
Perform three consecutive measurements for each animal at each time point and calculate the average.
-
-
Data Analysis: Express the results as the percentage change in grip strength compared to the baseline (pre-drug) measurement or the vehicle-treated group.
Visualizations
Caption: Proposed signaling pathway for this compound's muscle relaxant and vasodilatory effects.
Caption: A general experimental workflow for studies involving this compound.
Caption: A logical workflow for troubleshooting irreproducible experimental results with this compound.
References
- 1. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 2. Pharmacokinetic and bioequivalence study of sugar-coated and film-coated eperisone tablets in healthy subjects: A randomized, open-label, three-way, reference-replicated crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Technical note: reducing motion artifacts in in vivo magnetic resonance imaging measurements of relaxation times - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. Pharmacokinetics of eperisone following oral administration in healthy Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bepls.com [bepls.com]
- 8. Eperisone Impurity 1 | CAS No- 70639-76-8 | Simson Pharma Limited [simsonpharma.com]
- 9. mdpi.com [mdpi.com]
- 10. Stability, degradation impurities and decomposition kinetics for paliperidone from osmotic tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Challenges and Insights in Absolute Quantification of Recombinant Therapeutic Antibodies by Mass Spectrometry: An Introductory Review - PMC [pmc.ncbi.nlm.nih.gov]
Inaperisone stability under various storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability of inaperisone under various storage conditions. The following troubleshooting guides, frequently asked questions (FAQs), and experimental data are designed to address specific issues that may be encountered during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound, often available as its hydrochloride salt (eperisone hydrochloride), is susceptible to degradation under certain stress conditions. Forced degradation studies show that it is labile in acidic and alkaline environments, with significant degradation also observed under oxidative, thermal, and photolytic stress.[1][2][3][4][5] The piperidine ring in its structure is particularly prone to opening in alkaline conditions.[6]
Q2: What are the recommended storage conditions for this compound?
A2: While comprehensive long-term stability data under various specific conditions is limited in publicly available literature, general good laboratory practice would suggest storing this compound in well-closed containers, protected from light, at controlled room temperature or refrigerated. An extended-release formulation of eperisone hydrochloride has been shown to be stable for at least 3 months at both room temperature (25°C ± 2°C / 60% ± 5% RH) and accelerated conditions (40°C ± 2°C / 75% ± 5% RH). In biological matrices, eperisone in plasma has been found to be stable for at least 4 weeks when stored at -20°C.
Q3: What are the known degradation products of this compound?
A3: Forced degradation studies have identified several degradation products under various stress conditions. The exact structures are not always fully elucidated in the available literature, but they are detected as distinct peaks in HPLC chromatograms. For example, under acidic conditions, major degradation products have been observed at different retention times depending on the chromatographic method used.[1][5] Similarly, alkaline, oxidative, and photolytic stress also lead to the formation of multiple degradation products.[1][5]
Q4: How can I monitor the stability of my this compound sample?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective way to monitor the stability of this compound.[1][2][3][4][5] These methods are designed to separate the intact drug from its degradation products, allowing for the quantification of the remaining active ingredient and the detection of impurities. Key parameters to monitor include the percentage of degradation of the active pharmaceutical ingredient (API) and the appearance of new peaks in the chromatogram.
Troubleshooting Guide for this compound Stability Studies
This guide addresses common issues encountered during forced degradation experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| No significant degradation observed under acidic conditions. | Insufficiently harsh conditions (e.g., low acid concentration, temperature, or short duration). | Increase the acid concentration (e.g., to 0.5M HCl), increase the temperature (e.g., to 70-80°C), and/or extend the reflux time (e.g., 2-8 hours).[1][3][4] Ensure proper mixing. |
| Excessive degradation or too many degradation peaks. | Conditions are too harsh, leading to secondary degradation. | Reduce the stressor concentration, temperature, or exposure time. For example, if using 1M NaOH and observing rapid degradation, try a lower concentration or conduct the experiment at room temperature for a shorter duration.[1] |
| Poor peak shape or resolution in HPLC analysis. | The mobile phase is not optimized for separating the drug from its degradation products. | Adjust the mobile phase composition (e.g., the ratio of organic solvent to buffer) and pH.[1][3][4] Ensure the column is appropriate for the separation (a C18 column is commonly used).[1][5] |
| Inconsistent results between replicate experiments. | Variability in experimental conditions such as temperature, timing, or sample preparation. | Ensure precise control over all experimental parameters. Use a thermostatically controlled water bath or oven.[1] Prepare all solutions fresh and handle samples consistently. |
| Precipitation of the sample upon neutralization. | Poor solubility of the drug or its degradants at neutral pH after being in a strong acid or base. | Dilute the sample with the mobile phase before or immediately after neutralization to maintain solubility.[1] |
Experimental Protocols and Data
The following tables summarize the conditions and results from various forced degradation studies on eperisone hydrochloride. These studies are crucial for developing and validating stability-indicating analytical methods.
Summary of Forced Degradation Studies
| Stress Condition | Methodology | % Degradation | Reference |
| Acid Hydrolysis | 0.5 M HCl, refluxed for 2h at 70°C | Significant degradation | [1] |
| 0.1N HCl, refluxed for 8h at 60°C | 1.4% | [3] | |
| 0.1M HCl, refluxed for 3h at 80°C | 10.15% | [4] | |
| Alkaline Hydrolysis | 1M NaOH, refluxed for 1h at 70°C | Significant degradation | [1] |
| 0.1N NaOH, refluxed for 8h at 60°C | 4.4% | [3] | |
| 0.1M NaOH, refluxed for 3h at 80°C | 12.34% | [4] | |
| Oxidative Degradation | 6% H₂O₂, 5h at room temperature | Sufficient degradation | [1] |
| 3% H₂O₂, refluxed for 8h at 60°C | 2.68% | [3] | |
| 3% H₂O₂, refluxed for 3h at 80°C | 8.76% | [4] | |
| Thermal Degradation | Solid state, dry heat at 70°C for 6h | Unstable | [1] |
| Solid state, oven at 80°C for 6h | 6.54% | [2][4] | |
| Solid state, oven at 60°C for 8h | 1.68% | [3] | |
| Photolytic Degradation | Stock solution exposed to intense UV radiation for 24h | Susceptible to degradation | [1] |
| Solid state, exposed to UV light (200 watt hours/m²) and fluorescent light (1.2 million Lux Hr) | Degradation observed | [2] |
Note: The percentage of degradation can vary significantly based on the precise experimental conditions and the analytical method used.
Detailed Experimental Protocols
Below are representative methodologies for conducting forced degradation studies on this compound, as compiled from the literature.
1. Acid Degradation:
-
Prepare a stock solution of this compound.
-
Add an equal volume of 0.1N to 0.5M hydrochloric acid.
-
Reflux the solution at a temperature between 60°C and 80°C for a period of 2 to 8 hours.[1][3][4]
-
Cool the solution to room temperature.
-
Neutralize the solution with an appropriate concentration of sodium hydroxide.
-
Dilute the sample with the mobile phase to the target concentration for HPLC analysis.[3]
2. Alkaline Degradation:
-
Prepare a stock solution of this compound.
-
Add an equal volume of 0.1N to 1M sodium hydroxide.
-
Reflux the solution at a temperature between 60°C and 80°C for a period of 1 to 8 hours.[1][3][4]
-
Cool the solution to room temperature.
-
Neutralize the solution with an appropriate concentration of hydrochloric acid.
-
Dilute the sample with the mobile phase for HPLC analysis.[3]
3. Oxidative Degradation:
-
Prepare a stock solution of this compound.
-
Add an equal volume of 3% to 6% hydrogen peroxide.
-
The reaction can be carried out at room temperature for several hours or refluxed at 60-80°C for a shorter duration.[1][3][4]
-
Dilute the resulting solution with the mobile phase for HPLC analysis.
4. Thermal Degradation:
-
Place the solid this compound powder in a petri dish or vial.
-
Expose it to dry heat in an oven at a temperature ranging from 70°C to 80°C for a period of 6 hours or more.[1][2][4]
-
After exposure, allow the sample to cool.
-
Prepare a solution of the heat-treated sample at a known concentration for HPLC analysis.
5. Photolytic Degradation:
-
Expose a stock solution of this compound in a quartz cuvette to UV radiation for 24 hours.[1]
-
Alternatively, expose the solid drug powder to UV light (e.g., 200 watt hours/square meter) followed by fluorescent light (e.g., 1.2 million lux hours).[2]
-
Prepare a solution of the exposed sample for HPLC analysis.
Visualizations
Experimental Workflow for Forced Degradation
Postulated Degradation Pathway under Alkaline Conditions
References
- 1. Characterization of human cytochrome P450 enzymes involved in the biotransformation of eperisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative pharmacokinetics of osmotic-controlled and immediate-release Eperisone tablet formulation in healthy human subjects using a sensitive plasma LC-ESI-MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kenkyugroup.org [kenkyugroup.org]
- 5. bepls.com [bepls.com]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
Troubleshooting guide for inconsistent results in Inaperisone assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Inaperisone assays. The information is designed to help identify and resolve common issues that may lead to inconsistent or unreliable results.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of inconsistent results in this compound assays?
Inconsistent results in this compound assays can stem from several factors, broadly categorized as issues with sample preparation, chromatographic conditions, instrument performance, or data analysis. Specific common causes include improper sample extraction, variability in mobile phase composition, column degradation, and inconsistent instrument parameters.[1][2]
Q2: How can I improve the sensitivity of my this compound assay?
To enhance assay sensitivity, consider optimizing the sample extraction procedure to maximize this compound recovery. In chromatographic methods like HPLC, adjusting the mobile phase composition can help to sharpen peaks, thereby increasing the signal-to-noise ratio.[3] Additionally, ensuring the use of high-purity solvents and reagents can reduce baseline noise.[3] Verifying the detector settings and ensuring the chosen wavelength is at the maximum absorbance of this compound is also crucial.
Q3: My calibration curve for this compound is not linear. What should I do?
A non-linear calibration curve can be due to several reasons. Ensure that the concentration of your standards is within the linear range of the assay.[4][5] Check for errors in the preparation of standard solutions and ensure the proper functioning of the instrument's detector. Saturation of the detector at high concentrations can also lead to a loss of linearity.
Troubleshooting Guides
Issue 1: Peak Tailing or Fronting in HPLC Analysis
Symptoms:
-
Asymmetrical peaks in the chromatogram.
-
Reduced peak height and poor resolution.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Column Overload | Reduce the sample concentration or injection volume. |
| Inappropriate Mobile Phase pH | Adjust the pH of the mobile phase to ensure this compound is in a single ionic state. |
| Column Contamination or Degradation | Wash the column with a strong solvent. If the problem persists, replace the column. |
| Sample Solvent Incompatibility | Dissolve the sample in the mobile phase or a weaker solvent. |
Issue 2: Drifting or Noisy Baseline in HPLC Analysis
Symptoms:
-
Fluctuations in the baseline of the chromatogram.
-
Poor signal-to-noise ratio.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Contaminated Mobile Phase | Use fresh, high-purity solvents and degas the mobile phase before use. |
| Detector Lamp Failure | Check the lamp's operating hours and replace it if necessary. |
| Leaks in the System | Inspect all fittings and connections for any signs of leakage. |
| Incomplete Column Equilibration | Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis. |
Experimental Protocols
Protocol: Quantitative Analysis of this compound in a Pharmaceutical Formulation by RP-HPLC
This protocol is adapted from validated methods for the analysis of Eperisone, a chemically related compound.[4][6][7]
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Purified water
3. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile : 0.01M Ammonium Acetate buffer (pH adjusted to 3.5 with phosphoric acid) (30:70 v/v)[8] |
| Flow Rate | 1.0 mL/min[6][8] |
| Column Temperature | Ambient |
| Detection Wavelength | 256 nm[8] |
| Injection Volume | 20 µL |
4. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol.[5]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to obtain concentrations ranging from 10 to 100 µg/mL.
-
Sample Preparation: Weigh and finely powder 20 tablets. An amount of powder equivalent to one tablet is dissolved in methanol, sonicated, and then diluted to a final concentration within the calibration range with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.[5][9]
5. System Suitability:
-
Inject the standard solution five times and check for system suitability parameters. The relative standard deviation (RSD) for peak area and retention time should be less than 2%.
6. Analysis:
-
Inject the prepared standard and sample solutions into the HPLC system.
-
Record the chromatograms and measure the peak areas.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Quantitative Data Summary
The following tables summarize typical validation parameters for HPLC methods used for compounds structurally similar to this compound, which can serve as a benchmark for an this compound assay.
Table 1: Linearity and Range
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| Eperisone HCl | 10 - 90 | 0.9942 | [4] |
| Eperisone HCl | 5 - 30 | >0.999 | [7] |
| Eperisone HCl | 40 - 90 | 0.999 | [8] |
Table 2: Precision (as %RSD)
| Analyte | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |
| Eperisone HCl | < 2% | < 2% | [4] |
| Eperisone HCl | < 2% | < 2% | [7] |
Table 3: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Eperisone HCl | 0.645 | 1.957 | [4] |
| Eperisone HCl | 0.146 | 0.443 | [7] |
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound assay results.
Caption: Hypothetical signaling pathway for this compound's muscle relaxant effect.
References
- 1. ijnrd.org [ijnrd.org]
- 2. ijsdr.org [ijsdr.org]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. HPLC Method Development and Validation for Estimation of Eperisone Hydrochloride from Bulk and Marketed Formulation | International Journal of Pharmacy Research & Technology (IJPRT) [ijprt.org]
- 5. ijprt.org [ijprt.org]
- 6. ijarmps.org [ijarmps.org]
- 7. ijraset.com [ijraset.com]
- 8. researchgate.net [researchgate.net]
- 9. bepls.com [bepls.com]
Technical Support Center: Inaperisone Off-Target Effects in Cellular Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of Inaperisone in cellular models.
Frequently Asked Questions (FAQs)
Q1: What are the known or potential off-target effects of this compound?
A1: While a comprehensive off-target profile for this compound is not extensively published, its structural similarity to other centrally acting muscle relaxants, such as Eperisone, suggests potential off-target activities. Based on studies of related compounds, researchers should be aware of two primary potential off-target pathways:
-
Voltage-Gated Calcium Channels (VGCCs): Eperisone and similar compounds have been shown to inhibit calcium currents.[1][2] This interaction could be a significant off-target effect in cellular models expressing various VGCC subtypes.
-
GABAB Receptors: Some evidence suggests that this compound may indirectly modulate GABAB receptor signaling in the brainstem. While direct binding has not been firmly established, this pathway should be considered a potential off-target concern.
It is also prudent to consider potential interactions with other receptors, ion channels, and kinases, as is common with many small molecule inhibitors.
Q2: How can I be sure that the phenotype I observe is due to the on-target action of this compound and not an off-target effect?
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound required to achieve the desired on-target effect through dose-response studies. Higher concentrations are more likely to engage lower-affinity off-target sites.
-
Employ Control Compounds: Include a structurally similar but pharmacologically inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself. If a validated inactive analog is not available, using a compound from a different chemical class that targets the same primary mechanism can provide supporting evidence.
-
Target Validation with Orthogonal Methods: Use techniques like siRNA or CRISPR/Cas9 to knock down or knock out the intended target of this compound. If the phenotype persists after target depletion, it is likely due to an off-target effect.
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm direct binding of this compound to its intended target within the cell. A thermal shift indicates target engagement.[3][4][5][6]
Q3: What are the best practices for designing my experiments to proactively minimize off-target effects?
A3: Proactive experimental design is key to obtaining reliable data. Consider the following:
-
Cell Line Characterization: Ensure the cell lines used in your experiments express the intended target of this compound at relevant levels. Also, characterize the expression of potential off-target proteins, such as specific calcium channel subtypes or GABAB receptors, if these are a concern for your experimental system.
-
Time-Course Experiments: Observe the effects of this compound over various time points. On-target effects often have a more rapid and specific onset compared to off-target effects, which may appear at later time points due to downstream, indirect consequences.
-
Phenotypic Rescue: If this compound treatment leads to a specific phenotype, attempt to rescue this phenotype by overexpressing a modified, this compound-resistant version of the target protein.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent results between different cell lines. | 1. Variable expression of the on-target protein. 2. Differential expression of off-target proteins (e.g., calcium channel subtypes). | 1. Quantify the expression level of the target protein in each cell line using methods like Western Blot or qPCR. 2. Profile the expression of key potential off-target proteins in your cell lines. 3. Consider using a cell line with a knockout of the intended target as a negative control. |
| High cellular toxicity observed at effective concentrations. | 1. The on-target effect is inherently cytotoxic. 2. Cytotoxicity is due to an off-target effect. | 1. Perform a dose-response curve to determine the IC50 for the on-target effect and the CC50 for cytotoxicity. A narrow therapeutic window may indicate on-target toxicity. 2. Use siRNA knockdown of the intended target. If toxicity is rescued, it is likely on-target. If toxicity persists, it is likely off-target. 3. Test for markers of apoptosis or necrosis to understand the mechanism of cell death. |
| Observed phenotype does not match known pharmacology of the target. | 1. Novel signaling pathway for the target in your specific cellular model. 2. The phenotype is dominated by an off-target effect. | 1. Validate target engagement using CETSA. 2. Perform siRNA knockdown of the target to see if the phenotype is replicated. 3. Use a structurally unrelated compound that targets the same protein to see if the phenotype is consistent. 4. Consider broad-spectrum screening for off-target interactions (e.g., kinase or receptor panels). |
Experimental Protocols
Protocol 1: Target Validation using siRNA Knockdown
This protocol outlines the general steps for using siRNA to knock down the expression of the intended target of this compound to verify that the observed cellular phenotype is on-target.
-
siRNA Design and Synthesis:
-
Design at least two to three independent siRNAs targeting different sequences of the target mRNA to control for off-target effects of the siRNA itself.
-
Include a non-targeting (scrambled) siRNA as a negative control.
-
Synthesize or purchase validated siRNAs.
-
-
Cell Seeding:
-
Seed cells in a suitable plate format (e.g., 6-well or 12-well plates) at a density that will result in 50-70% confluency at the time of transfection.
-
-
Transfection:
-
Prepare siRNA-lipid complexes according to the transfection reagent manufacturer's protocol.
-
Add the transfection complexes to the cells and incubate for 24-72 hours. The optimal time should be determined empirically.
-
-
Verification of Knockdown:
-
After the incubation period, harvest a subset of the cells to verify knockdown efficiency.
-
Assess mRNA levels using RT-qPCR and protein levels using Western Blot. A knockdown of >70% is generally considered effective.
-
-
Phenotypic Assay:
-
Treat the remaining transfected cells (target siRNA and scrambled control) with this compound at the desired concentration and for the appropriate duration.
-
Include a vehicle-treated control for both target siRNA and scrambled siRNA-transfected cells.
-
Perform the cellular assay to measure the phenotype of interest.
-
-
Data Analysis:
-
Compare the effect of this compound in cells treated with the target siRNA to those treated with the scrambled siRNA. If the effect of this compound is diminished or abolished in the knockdown cells, it suggests the phenotype is on-target.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol describes how to perform a CETSA experiment to confirm the direct binding of this compound to its target protein in intact cells.
-
Cell Culture and Treatment:
-
Culture cells to approximately 80-90% confluency.
-
Treat cells with this compound at a saturating concentration or with a vehicle control (e.g., DMSO). Incubate for a sufficient time to allow for cell penetration and target binding (e.g., 1-2 hours at 37°C).
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes for each temperature point. A typical temperature range is 40°C to 70°C in 2-3°C increments.
-
Heat the samples for 3-5 minutes at the designated temperatures in a thermal cycler, followed by a cooling step to 4°C.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) or by using a suitable lysis buffer with mechanical disruption.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Analysis of Soluble Fraction:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Analyze the amount of the target protein in the soluble fraction using Western Blot or another sensitive protein detection method like ELISA or mass spectrometry.
-
-
Data Analysis:
-
Quantify the amount of soluble target protein at each temperature for both the this compound-treated and vehicle-treated samples.
-
Normalize the data to the amount of protein at the lowest temperature (no denaturation).
-
Plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates thermal stabilization and therefore, direct target engagement.
-
Visualizations
Caption: A logical workflow for investigating and validating the on-target effects of this compound.
Caption: Potential on-target and off-target signaling pathways of this compound.
References
- 1. CETSA [cetsa.org]
- 2. Suppression of calcium current in a snail neurone by eperisone and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CETSA beyond Soluble Targets: a Broad Application to Multipass Transmembrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pelagobio.com [pelagobio.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Addressing Inaperisone Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address precipitation issues encountered when using Inaperisone in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound, dissolved in DMSO, precipitating when I add it to my cell culture medium?
A1: This is a common issue for lipophilic compounds like this compound. The precipitation, often called "crashing out," occurs because this compound is significantly less soluble in the aqueous environment of your cell culture medium compared to the highly concentrated DMSO stock solution. When the DMSO is diluted in the medium, the this compound is no longer soluble and forms a precipitate.
Q2: What are the key factors that influence this compound's solubility in cell culture media?
A2: Several factors can contribute to this compound precipitation:
-
pH of the Media: this compound is likely a basic compound. Cell culture media is typically buffered to a pH of 7.2-7.4. At this physiological pH, the solubility of basic compounds can be significantly lower than in more acidic conditions.
-
Final Concentration: The final concentration of this compound in your experiment may exceed its maximum solubility in the cell culture medium.
-
Temperature: Temperature can affect the solubility of small molecules. Adding a concentrated stock solution to cold media can decrease solubility.[1]
-
Interactions with Media Components: Components in the media, such as salts and proteins (especially in serum-containing media), can interact with this compound and reduce its solubility.
Q3: Can I filter out the precipitate and use the remaining media?
A3: It is not recommended to filter out the precipitate. The formation of a precipitate means the actual concentration of soluble this compound in your media is unknown and lower than your target concentration. Using the filtered media will lead to inaccurate and unreliable experimental results.
Q4: How can I increase the solubility of this compound in my cell culture experiments?
A4: Several strategies can be employed to improve the solubility of this compound. These include optimizing the solvent concentration, using pre-warmed media, and considering the use of solubilizing agents like cyclodextrins. Detailed protocols are provided in the troubleshooting section below.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Media
If you observe a precipitate immediately after adding the this compound stock solution to your cell culture medium, follow these troubleshooting steps.
Troubleshooting Workflow:
Caption: Troubleshooting immediate precipitation of this compound.
Experimental Protocols:
-
Protocol 1: Determining Maximum Soluble Concentration
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mM).
-
Create a series of dilutions of the this compound stock in your specific cell culture medium (pre-warmed to 37°C) to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM).
-
Add the DMSO stock dropwise while gently vortexing the medium.
-
Visually inspect for precipitation immediately and after a short incubation at 37°C. The highest concentration that remains clear is your approximate maximum soluble concentration.
-
-
Protocol 2: Serial Dilution Method
-
Pre-warm your cell culture medium to 37°C.
-
Instead of adding the concentrated DMSO stock directly to the final volume of media, first perform an intermediate dilution in a smaller volume of warm media.
-
Add this intermediate dilution to the final volume of media to reach your target concentration. This gradual dilution can prevent the compound from "crashing out."
-
Quantitative Data Summary:
| Parameter | Recommendation | Rationale |
| Final DMSO Concentration | < 0.5%, ideally < 0.1% | High concentrations of DMSO can be toxic to cells and may not prevent precipitation upon significant dilution. |
| Media Temperature | 37°C | Adding compounds to cold media can decrease their solubility.[1] |
Issue 2: Delayed Precipitation After Incubation
If the media containing this compound appears clear initially but a precipitate forms after several hours or days in the incubator, consider the following.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| pH Shift | The CO2 environment in an incubator can lower the pH of the medium over time, which can affect the solubility of pH-sensitive compounds like this compound. | Use a medium with a robust buffering system (e.g., containing HEPES) to maintain a stable pH. |
| Interaction with Media Components | This compound may slowly interact with salts, amino acids, or other components in the media, forming insoluble complexes. | Test the solubility of this compound in a simpler buffered saline solution (like PBS) to see if media components are the primary issue. If so, consider using a different basal media formulation. |
| Evaporation | In long-term cultures, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit. | Ensure proper humidification of the incubator and use culture plates with low-evaporation lids. |
Signaling Pathway of pH-Dependent Solubility (Hypothesized for this compound):
Caption: pH influence on this compound solubility.
Advanced Troubleshooting: Use of Solubilizing Agents
For particularly challenging precipitation issues, the use of solubilizing agents can be explored.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, increasing their apparent aqueous solubility.
-
Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in cell culture applications.
-
Experimental Protocol:
-
Prepare a stock solution of HP-β-CD in water (e.g., 20% w/v).
-
Prepare the this compound stock solution in DMSO.
-
In a sterile tube, first add the required volume of the HP-β-CD stock solution to your cell culture medium.
-
Then, slowly add the this compound DMSO stock to the medium containing HP-β-CD while vortexing.
-
It is crucial to determine the non-toxic concentration of HP-β-CD for your specific cell line by performing a dose-response experiment.
-
-
Data Summary for Eperisone Hydrochloride (as a proxy for this compound):
| Solvent/Buffer | Reported Solubility | Implication for this compound |
| Water | Freely Soluble | The hydrochloride salt form likely has good initial solubility. |
| Methanol | Freely Soluble | Useful for preparing high-concentration stock solutions, but not for direct cell application. |
| pH 6.8 Phosphate Buffer | Slightly Soluble[1] | Suggests that solubility is significantly reduced at a pH close to that of cell culture media.[1] |
| 0.1 N HCl | Soluble[1] | Indicates higher solubility at acidic pH.[1] |
| 0.1 N NaOH | Slightly Soluble[1] | Indicates lower solubility at basic pH.[1] |
Disclaimer: The solubility data for Eperisone hydrochloride is provided as an estimate for the behavior of the structurally similar this compound. It is highly recommended to experimentally determine the solubility of this compound in your specific experimental system.
References
Technical Support Center: Optimization of Inaperisone Delivery for Central Nervous System Penetration
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of Inaperisone delivery to the central nervous system (CNS). The following sections address common experimental challenges and provide detailed protocols and conceptual frameworks to guide your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the challenges and strategies for delivering this compound across the blood-brain barrier (BBB).
Q1: What are the primary obstacles to this compound penetrating the central nervous system?
A1: The primary obstacle is the blood-brain barrier (BBB), a highly selective barrier formed by endothelial cells with tight junctions, which strictly regulates the passage of substances into the brain.[1][2] For a molecule like this compound, the main challenges are:
-
Low Passive Permeability: The BBB restricts the paracellular diffusion of molecules.[3] For a drug to cross via passive diffusion, it generally needs to be small (ideally MW ≤ 400 Da) and moderately lipophilic.[4]
-
Efflux Transporters: The endothelial cells of the BBB express active efflux transporters, such as P-glycoprotein (P-gp), which can actively pump xenobiotics like this compound back into the bloodstream, preventing CNS accumulation.[5][6][7]
-
Plasma Protein Binding: A significant portion of the drug may bind to plasma proteins like albumin. Only the unbound fraction is available to cross the BBB.[8]
Q2: What are the main strategies to enhance this compound delivery to the CNS?
A2: Several strategies can be employed, broadly categorized as non-invasive and invasive techniques.[9][10]
-
Chemical Modification (Prodrugs): this compound can be chemically modified into a more lipophilic, inactive prodrug that crosses the BBB more readily. Once in the CNS, it is metabolically converted back to the active this compound.[11]
-
Nanoparticle-Based Delivery: Encapsulating this compound in nanoparticles (e.g., liposomes, polymeric nanoparticles like PLGA) can overcome the BBB.[9][12][13] These carriers can protect the drug from degradation, mask its properties from efflux pumps, and can be surface-modified with ligands to target specific receptors on the BBB for enhanced transport (receptor-mediated transcytosis).[9][14][15]
-
Inhibition of Efflux Pumps: Co-administration of this compound with an inhibitor of efflux pumps like P-glycoprotein can increase its brain concentration by preventing it from being removed from the endothelial cells of the BBB.[6][16]
-
Intranasal Delivery: This non-invasive route can bypass the BBB by delivering the drug directly to the CNS via the olfactory and trigeminal neural pathways.[17][18][19] Formulations are often designed to be mucoadhesive to increase residence time in the nasal cavity.[19][20]
Q3: What are the ideal physicochemical properties for a CNS-penetrant drug?
A3: While not absolute, general guidelines for successful CNS drugs have been established to improve the likelihood of crossing the BBB via passive diffusion. These are often compared against established criteria like Lipinski's Rules.[4]
| Property | Ideal Range for CNS Penetration | Rationale |
| Molecular Weight (MW) | ≤ 400 Da | Smaller molecules more easily diffuse across cell membranes.[4] |
| Lipophilicity (LogP) | ≤ 5 (ideally 2-4) | Must be lipid-soluble to cross the cell membrane, but excessive lipophilicity can lead to poor solubility and rapid metabolism.[3][4] |
| Hydrogen Bond Donors | ≤ 3 | Fewer hydrogen bonds reduce polarity and improve membrane permeability.[4] |
| Hydrogen Bond Acceptors | ≤ 7 | Fewer hydrogen bonds reduce polarity and improve membrane permeability.[4] |
| Polar Surface Area (PSA) | < 70 Ų | A lower PSA is correlated with higher permeability across the BBB.[7][21] |
| Efflux Pump Substrate | No (or very poor) | Drugs that are substrates for transporters like P-gp are actively removed from the CNS.[7] |
Table 1: Ideal Physicochemical Properties for CNS Drug Candidates.
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental process of optimizing this compound delivery.
Guide 1: Formulation and Characterization Issues
Q: My this compound-loaded nanoparticles show low encapsulation efficiency. What can I do? A:
-
Check Drug-Polymer/Lipid Interaction: The physicochemical properties of both this compound and the carrier are critical. Consider modifying the polymer or lipid composition to improve affinity. For lipophilic drugs like this compound, using polymers like poly(lactic-co-glycolic acid) (PLGA) is common.[14][22]
-
Optimize the Formulation Method:
-
For Polymeric Nanoparticles (Emulsification-Solvent Evaporation): Adjust the polymer concentration, the organic solvent used, and the energy of the emulsification step (e.g., sonication power/time). A higher drug-to-polymer ratio can sometimes lead to lower efficiency; test different ratios.
-
For Liposomes: Modify the lipid composition (e.g., adding cholesterol to stabilize the bilayer) or the hydration buffer's pH to improve the trapping of this compound within the lipid bilayer.[23]
-
-
Alter the Drug's Physicochemical State: If solubility is an issue, consider using a different salt form of this compound or incorporating solubility enhancers in the formulation process.
Q: The particle size of my nanocarrier formulation is too large or inconsistent. How can I fix this? A:
-
Refine Homogenization/Sonication: Increase the power, duration, or number of cycles of the homogenization or sonication step. This provides more energy to break down particles into a smaller, more uniform size. Particle size below 100 nm is often preferred for extended circulation.[9]
-
Control Formulation Parameters:
-
Concentration: High concentrations of polymer or lipid can lead to aggregation and larger particle sizes. Try reducing the concentration.
-
Stabilizers: Ensure you are using an adequate concentration of a suitable stabilizer (e.g., Poloxamer, PVA for polymeric NPs; PEG for liposomes) to prevent particle aggregation.
-
-
Purification Method: Use appropriate purification techniques like ultracentrifugation or size exclusion chromatography to remove larger particles and aggregates, narrowing the size distribution.
Guide 2: In Vitro BBB Model Issues
Q: I am not seeing significant transport of my this compound formulation across my in vitro BBB cell monolayer. What is the issue? A:
-
Verify Monolayer Integrity: First, confirm the integrity of your cell monolayer. Measure the Transendothelial Electrical Resistance (TEER) to ensure tight junctions have formed properly. Low TEER values indicate a leaky barrier, which would not be a valid model.
-
Assess Efflux Pump Activity: Your formulation may be crossing the apical membrane but is being immediately pumped out by efflux transporters like P-gp on the same membrane.[6] To test this, co-administer your formulation with a known P-gp inhibitor (e.g., verapamil, cyclosporin A). A significant increase in transport in the presence of the inhibitor confirms that efflux is a major barrier.[24]
-
Evaluate Formulation Stability: The nanocarrier may be unstable in the cell culture medium, leading to premature drug release on the apical side. Analyze the particle size and drug release profile of your formulation in the assay medium over the experiment's duration.
-
Consider Transport Mechanism: If you are testing a targeted formulation (e.g., with transferrin ligands), ensure the cells in your model express sufficient levels of the target receptor (e.g., transferrin receptor).[9]
Guide 3: In Vivo Experiment Issues
Q: The brain-to-plasma concentration ratio (Kp) of this compound is very low in my animal model studies. How do I troubleshoot this? A:
-
Characterize Systemic Pharmacokinetics: A low Kp value can result from rapid systemic clearance of the drug or formulation, meaning it doesn't have sufficient time to cross the BBB.[25] Analyze the plasma concentration-time profile to determine the circulation half-life. For nanoparticles, surface modification with polyethylene glycol (PEG) can help prolong circulation time.[26]
-
Investigate Efflux In Vivo: As with the in vitro model, active efflux is a major barrier in vivo.[5][6] Consider conducting studies in P-gp knockout mice or co-administering a P-gp inhibitor to determine the impact of efflux on brain penetration.[16] A significantly higher brain concentration under these conditions points to efflux as the primary problem.
-
Use Unbound Concentrations: Total brain and plasma concentrations can be misleading due to non-specific tissue and plasma protein binding. Measure the unbound drug concentrations in both compartments to calculate the unbound brain-to-plasma ratio (Kp,uu). Kp,uu is a more accurate measure of BBB transport.[27]
-
Verify Formulation Integrity In Vivo: The nanocarrier must remain intact in the bloodstream to be effective. Analyze blood samples to confirm that this compound is still encapsulated within the carrier at various time points post-injection. Premature release will expose the free drug to rapid clearance and efflux pumps.
Section 3: Experimental Protocols
This section provides detailed methodologies for key experiments relevant to optimizing this compound's CNS delivery.
Protocol 1: Formulation of this compound-Loaded PLGA Nanoparticles
(Method: Emulsification-Solvent Evaporation)
-
Organic Phase Preparation: Dissolve 100 mg of poly(lactic-co-glycolic acid) (PLGA) and 10 mg of this compound in 5 mL of a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Aqueous Phase Preparation: Prepare 20 mL of an aqueous solution containing a stabilizer, such as 1% (w/v) polyvinyl alcohol (PVA).
-
Emulsification: Add the organic phase to the aqueous phase dropwise while sonicating on an ice bath using a probe sonicator. Sonicate for 2-3 minutes at 60-70% amplitude to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Transfer the emulsion to a beaker and stir magnetically at room temperature for 3-4 hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Washing and Collection: Centrifuge the nanoparticle suspension at approximately 15,000 x g for 20 minutes at 4°C. Discard the supernatant and wash the nanoparticle pellet twice by resuspending in deionized water and repeating the centrifugation step. This removes excess PVA and unencapsulated drug.
-
Lyophilization: Resuspend the final pellet in a small volume of water containing a cryoprotectant (e.g., 5% sucrose) and freeze-dry for 48 hours to obtain a powdered form of the nanoparticles for storage.
Protocol 2: In Situ Brain Perfusion in Rats
(Method: To Measure Unidirectional BBB Transport)
-
Animal Preparation: Anesthetize a male Wistar rat (250-300g) with an appropriate anesthetic. Expose the common carotid artery (CCA) on one side.
-
Catheterization: Ligate the external carotid artery and pterygopalatine artery. Insert a catheter into the CCA directed towards the brain.
-
Perfusion Initiation: Begin perfusing the brain with a warm (37°C), oxygenated Krebs-Ringer bicarbonate buffer for 30-60 seconds to wash out the blood.
-
Drug Perfusion: Switch to a second perfusion buffer containing a known concentration of the this compound formulation and a radiolabeled vascular space marker (e.g., [¹⁴C]-sucrose). Perfuse for a short, defined period (e.g., 30-120 seconds) to measure initial unidirectional uptake.
-
Termination and Sample Collection: Decapitate the animal and immediately collect the brain. Dissect the perfused hemisphere and weigh it.
-
Analysis: Homogenize the brain tissue. Analyze aliquots of the homogenate and the perfusion buffer for this compound concentration (via LC-MS/MS) and the vascular marker (via scintillation counting).
-
Calculation: Calculate the brain uptake clearance (K_in) or the volume of distribution (V_d) after correcting for the amount of drug remaining in the brain's vascular space.[28]
Section 4: Visualizations (Diagrams)
The following diagrams illustrate key concepts and workflows in the optimization of this compound CNS delivery.
Caption: Key obstacles for this compound at the Blood-Brain Barrier.
Caption: Workflow for developing and testing a new CNS delivery system.
Caption: Decision tree for troubleshooting low in vivo brain uptake.
References
- 1. Targeting blood-brain barrier changes during inflammatory pain: an opportunity for optimizing CNS drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug penetration across the blood-brain barrier: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal chemical properties of successful central nervous system drugs: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 4. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The penetration of therapeutics across the blood-brain barrier: Classic case studies and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug efflux transporters in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Penetration of Drugs through the Blood-Cerebrospinal Fluid/Blood-Brain Barrier for Treatment of Central Nervous System Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current approaches to enhance CNS delivery of drugs across the brain barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Progress in Drug Delivery to the Central Nervous System by the Prodrug Approach [mdpi.com]
- 12. Advances and Opportunities in Nanoparticle Drug Delivery for Central Nervous System Disorders: A Review of Current Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nanotechnology-based drug delivery for the treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nanoparticles as drug delivery agents specific for CNS: in vivo biodistribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review | MDPI [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Formulation considerations for improving intranasal delivery of CNS acting therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Strategies for intranasal delivery of therapeutics for the prevention and treatment of neuroAIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Non-Invasive Strategies for Nose-to-Brain Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Liposomal Formulations for Nose-to-Brain Delivery: Recent Advances and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. scispace.com [scispace.com]
- 23. Parenteral Lipid-Based Nanoparticles for CNS Disorders: Integrating Various Facets of Preclinical Evaluation towards More Effective Clinical Translation [mdpi.com]
- 24. Efflux pump inhibitors (EPIs) as new antimicrobial agents against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Central Nervous System Distribution of an Opioid Agonist Combination with Synergistic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Understanding the brain uptake and permeability of small molecules through the BBB: A technical overview - PMC [pmc.ncbi.nlm.nih.gov]
- 28. METHODS TO STUDY DRUG UPTAKE AT THE BLOOD-BRAIN BARRIER FOLLOWING EXPERIMENTAL ISCHEMIC STROKE: IN VITRO AND IN VIVO APPROACHES - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming limitations of Inaperisone in long-term in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering limitations with Inaperisone in long-term in vivo studies. The primary focus is on overcoming the challenge of low oral bioavailability to ensure sustained therapeutic exposure.
Frequently Asked Questions (FAQs)
Q1: We are observing a shorter-than-expected duration of muscle relaxation in our long-term oral gavage study with this compound. What could be the cause?
A1: This is a common issue likely stemming from this compound's pharmacokinetic profile. Its close analog, eperisone, exhibits a short elimination half-life of approximately 1.6-1.8 hours in humans and a similarly brief duration of action (1-2 hours) in rats following oral administration.[1][2][3] This is largely due to extensive first-pass metabolism, where a significant portion of the orally administered drug is metabolized in the intestine and liver before it can reach systemic circulation.[4][5] This results in low oral bioavailability and a short duration of effect, making it challenging to maintain therapeutic concentrations over a long period with standard oral formulations.
Q2: What is "first-pass metabolism" and how does it affect this compound?
A2: First-pass metabolism is a phenomenon where the concentration of a drug is greatly reduced before it reaches the systemic circulation. After oral administration, this compound is absorbed from the gut and enters the portal venous system, which transports it to the liver. In the liver and the gut wall, enzymes metabolize the drug. For compounds like this compound and its analogue Eperisone, this process is very efficient, meaning only a small fraction of the active drug reaches the rest of the body.[4][5] This leads to low oral bioavailability, requiring higher oral doses compared to intravenous administration to achieve the same therapeutic effect, and contributes to its short duration of action.
Q3: Can we simply increase the oral dose of this compound to compensate for low bioavailability?
A3: While increasing the dose may transiently increase plasma concentrations, it is not an ideal strategy for long-term studies. High doses can lead to saturation of metabolic enzymes, potentially causing non-linear pharmacokinetics and an increased risk of off-target effects or toxicity.[6] Furthermore, the short half-life means that even with a higher dose, the drug will be cleared rapidly, leading to significant fluctuations in plasma concentration between doses. A more effective approach is to use a formulation specifically designed for sustained release.
Q4: What are the potential side effects of long-term this compound administration that we should monitor for?
A4: While this compound is generally considered to have a good safety profile with minimal sedation compared to other muscle relaxants, long-term studies should monitor for potential side effects.[5] Based on its analogue eperisone, potential adverse effects can include weakness, dizziness, drowsiness, and gastrointestinal issues like nausea, vomiting, or abdominal pain.[1] It is also prudent to monitor liver function, as the liver is a primary site of metabolism.[6]
Troubleshooting Guide
Issue: Inconsistent or Low Efficacy in Long-Term Studies
Root Cause: Low and fluctuating plasma concentrations of this compound due to poor oral bioavailability and short half-life.
Solution: Formulation and Dosing Strategy Modification
The most effective solution is to employ a sustained-release formulation to maintain therapeutic drug levels for an extended period. This approach improves bioavailability by protecting the drug from rapid first-pass metabolism and provides a more stable plasma concentration profile.
Recommended Approaches:
-
Sustained-Release Matrix Tablets: This is a common and effective method to achieve prolonged drug release.
-
Transdermal Patches: For continuous, long-term administration, a transdermal patch can bypass first-pass metabolism altogether, offering a significant advantage.[2][3][5]
Data Presentation
Table 1: Pharmacokinetic Parameters of Eperisone (this compound Analogue)
| Parameter | Species | Administration Route | Value | Reference |
| Elimination Half-life (t½) | Human | Oral | 1.6 - 1.8 hours | [1] |
| Time to Peak Plasma Concentration (Tmax) | Human | Oral | 1.6 - 1.9 hours | [1] |
| Apparent Clearance (CL/F) | Human | Oral | 39.24 x 10³ L/h | [7][8] |
| Duration of Muscle Relaxant Effect | Rat | Oral | 1 - 2 hours | [2][3] |
| Bioavailability (Intestinal) | Rat | Duodenal Infusion | 8.79% - 17.6% |
Note: This data is for Eperisone, a close structural and functional analogue of this compound, and is provided as a strong indicator of this compound's expected pharmacokinetic profile.
Experimental Protocols
Protocol 1: Preparation of a Sustained-Release this compound Matrix Tablet
This protocol is adapted from methodologies for formulating sustained-release tablets of Eperisone Hydrochloride.[7][9][10]
Objective: To prepare a sustained-release matrix tablet of this compound to prolong its therapeutic effect in long-term in vivo studies.
Materials:
-
This compound Hydrochloride
-
Compritol ATO 888 (Glyceryl behenate - matrix-forming agent)
-
Lactose (release liner)
-
Magnesium Stearate (lubricant)
-
Tablet press
-
Sieves (16# and 40# ASTM)
-
Mortar and pestle
-
Drying oven
Methodology:
-
Drug-Wax Mixture Preparation:
-
Weigh this compound Hydrochloride and Compritol ATO 888 in a 1:1 ratio.
-
Geometrically blend the two components in a mortar and pestle for 15 minutes to ensure a homogenous mixture.
-
-
Melt Granulation:
-
Gently heat the mixture until the Compritol ATO 888 melts, and continue to mix to form a doughy mass.
-
Pass the mass through a 16# sieve to form granules.
-
Dry the granules at 35-40°C for 15 minutes.
-
Pass the dried granules through a 40# sieve.
-
-
Addition of Release Liner and Lubricant:
-
Add lactose to the granules and mix. The amount of lactose can be adjusted to modulate the release rate.
-
Add magnesium stearate (as a lubricant) and mix for a final 5 minutes.
-
-
Tablet Compression:
-
Compress the final granulation mixture into tablets using a tablet press. The compression force should be optimized to achieve desired tablet hardness and release characteristics.
-
Protocol 2: In Vivo Evaluation of Sustained-Release this compound Tablets
This protocol provides a general framework for assessing the efficacy of the prepared sustained-release tablets in a rat model.
Objective: To evaluate the duration of muscle relaxant activity of a sustained-release this compound formulation in vivo.
Animal Model: Sprague Dawley rats (200–250 g).
Experimental Groups:
-
Control (vehicle)
-
This compound in standard formulation (oral gavage)
-
Sustained-release this compound tablet (oral gavage)
Methodology:
-
Baseline Measurement:
-
Measure the baseline muscle tone and grip strength of all animals before drug administration.
-
-
Drug Administration:
-
Administer the respective formulations to each group via oral gavage. For the tablet, it can be administered using a pill gun or crushed and suspended in a vehicle.
-
-
Post-Dosing Measurements:
-
At regular intervals (e.g., 1, 2, 4, 8, 12, and 24 hours) post-administration, assess muscle relaxation using methods such as:
-
Grip Strength Test: Measures the amount of force an animal can exert with its limbs.
-
Rotarod Test: Assesses motor coordination and balance.
-
Inclined Plane Test: Measures the ability of the animal to maintain its position on a sloped surface.
-
-
-
Data Analysis:
-
Compare the changes in muscle relaxation parameters from baseline across the different groups and time points to determine the onset and duration of action for each formulation.
-
Mandatory Visualizations
This compound's Proposed Signaling Pathway
This compound is believed to exert its muscle relaxant effects through its action on the central nervous system, where it indirectly interacts with GABA-B receptors. The activation of these receptors leads to a cascade of intracellular events that ultimately result in neuronal inhibition and muscle relaxation.[1][6][11]
Caption: Proposed signaling pathway of this compound via GABA-B receptor activation.
Experimental Workflow for Overcoming this compound Limitations
This workflow outlines the logical steps for addressing the challenges of using this compound in long-term in vivo studies.
Caption: Workflow for addressing this compound's limitations in long-term studies.
References
- 1. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EXPERIMENTAL MODEL FOR IN VIVO TESTING OF MUSCLE RELAXANT DRUGS [rjb.ro]
- 3. GABAA receptors are expressed and facilitate relaxation in airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. Eperisone - Wikipedia [en.wikipedia.org]
- 6. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics of eperisone following oral administration in healthy Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. jddtonline.info [jddtonline.info]
- 11. Molecular mechanisms of metabotropic GABAB receptor function - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Inaperisone vs. Eperisone: A Comparative Analysis of Muscle Relaxant Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Inaperisone and Eperisone, two centrally acting skeletal muscle relaxants. The focus is on their respective mechanisms of action and effects on muscle relaxation, supported by available experimental data.
Executive Summary
This compound and Eperisone are structurally related centrally acting muscle relaxants. Preclinical evidence suggests that both compounds exert their muscle relaxant effects primarily through the depression of spinal reflexes. Their mechanism of action is believed to involve the blockade of voltage-gated sodium and calcium channels, which leads to a reduction in neuronal excitability and inhibition of neurotransmitter release. While direct comparative clinical trials are limited, preclinical data indicates similar mechanisms of action on spinal pathways. Eperisone has been more extensively studied in clinical settings, demonstrating efficacy in treating conditions associated with muscle spasm and spasticity.
Mechanism of Action: A Shared Pathway
Both this compound and Eperisone, as tolperisone-type drugs, are understood to primarily act at the level of the spinal cord to produce muscle relaxation. Their principal mechanism involves the suppression of spinal reflexes.[1]
Key Mechanistic Features:
-
Inhibition of Spinal Reflexes: Both drugs dose-dependently depress ventral root potentials in isolated rat spinal cord preparations, indicating a direct inhibitory effect on spinal reflex pathways.[1][2]
-
Blockade of Voltage-Gated Ion Channels: The underlying mechanism for spinal reflex depression is attributed to the blockade of voltage-gated sodium and calcium channels.[1] This action likely occurs at the presynaptic terminals of primary afferent fibers, leading to a reduction in the release of excitatory neurotransmitters.[1]
-
Effect on Muscle Spindles: Eperisone has been shown to decrease the sensitivity of muscle spindles by inhibiting the spontaneous discharge of γ-motor neurons.[3] This contributes to the reduction of muscle tone.
-
Vasodilatory Effects: Eperisone also exhibits vasodilatory action by antagonizing calcium influx in vascular smooth muscles, which can improve blood circulation in tense muscles.[3][4][5]
The following diagram illustrates the proposed signaling pathway for the muscle relaxant effects of this compound and Eperisone.
Caption: Proposed mechanism of action for this compound and Eperisone.
Comparative Preclinical Data
A key preclinical study provides a direct comparison of the effects of this compound and Eperisone on spinal reflexes in an isolated hemisected spinal cord preparation from 6-day-old rats.[1]
| Drug | Concentration Range (µM) | Effect on Ventral Root Potential |
| This compound | 25-200 | Dose-dependent depression |
| Eperisone | 25-200 | Dose-dependent depression |
Data summarized from Kocsis et al. (2005).[1]
This study demonstrates that both this compound and Eperisone have a comparable dose-dependent inhibitory effect on spinal reflex activity in this preclinical model.
Experimental Protocols
Isolated Hemisected Rat Spinal Cord Preparation
The following is a summary of the experimental protocol used to assess the effects of this compound and Eperisone on spinal reflexes, as described by Kocsis et al. (2005).[1]
Caption: Experimental workflow for isolated spinal cord preparation.
Methodology:
-
Animal Model: The experiments were conducted on 6-day-old Wistar rats.
-
Spinal Cord Preparation: The spinal cord was isolated and hemisected at the lumbar level.
-
Recording: The hemisected spinal cord was placed in a recording chamber and perfused with artificial cerebrospinal fluid.
-
Stimulation and Recording: A dorsal root (L4 or L5) was stimulated, and the resulting ventral root potential (VRP) was recorded from the corresponding ventral root.
-
Drug Application: this compound and Eperisone were applied to the perfusion solution at concentrations ranging from 25 to 200 µM.
-
Data Analysis: The effects of the drugs on the amplitude and latency of the VRP were measured and analyzed.
Clinical Efficacy of Eperisone
| Study | Design | Patient Population | Treatment | Key Findings |
| Bresolin et al.[6] | Randomized, placebo-controlled, double-blind, three-way cross-over | 18 patients with spastic palsy | Eperisone 150 mg/day, Eperisone 300 mg/day, or placebo for 14 days | Eperisone 300 mg/day significantly reduced the intensity of spasticity (p=0.004) and improved walking capability (p<0.05) compared to placebo. |
| Unnamed Study[7] | Prospective, randomized, double-blind, placebo-controlled, multicentric | 225 patients with acute musculoskeletal spasm with low back pain | Eperisone 150 mg/day or placebo for 14 days | Eperisone showed a significantly greater improvement in finger-to-floor distance (p<0.001) compared to placebo. |
| Pinzon et al. (2020)[8] | Open-label, prospective | 100 subjects with acute non-specific back pain with muscle spasm | Eperisone 50 mg tid + ibuprofen 400 mg bid vs. ibuprofen 400 mg bid alone for 4 weeks | The combination therapy resulted in a greater reduction in pain scores and improved mobility compared to ibuprofen alone. |
Conclusion
This compound and Eperisone are centrally acting muscle relaxants that share a common mechanism of action involving the depression of spinal reflexes through the blockade of voltage-gated sodium and calcium channels. Preclinical data suggests they have comparable activity in inhibiting spinal reflex pathways. Eperisone has been more extensively evaluated in clinical settings and has demonstrated efficacy and good tolerability in the treatment of muscle spasm and spasticity. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy and safety of this compound versus Eperisone in relevant patient populations.
References
- 1. Tolperisone-type drugs inhibit spinal reflexes via blockade of voltage-gated sodium and calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mims.com [mims.com]
- 4. What is the mechanism of Eperisone Hydrochloride? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. europeanreview.org [europeanreview.org]
- 7. Evaluation of eperisone hydrochloride in the treatment of acute musculoskeletal spasm associated with low back pain: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
Preclinical Efficacy Showdown: Inaperisone vs. Tolperisone in Muscle Relaxation and Pain Relief
A deep dive into the preclinical data reveals comparable mechanisms of action for the centrally acting muscle relaxants, Inaperisone and Tolperisone, with subtle differences in their inhibitory effects on spinal reflexes. While both drugs demonstrate potential for muscle relaxation and analgesia, a comprehensive head-to-head comparison in functional in vivo models remains to be fully elucidated.
This guide offers a comparative analysis of this compound and Tolperisone, two structurally related muscle relaxants, based on available preclinical data. The primary focus is on their efficacy in models of muscle relaxation, motor coordination, and nociception. This objective comparison is intended for researchers, scientists, and drug development professionals to inform further investigation and potential therapeutic applications.
Mechanism of Action: A Shared Path of Neuronal Inhibition
Both this compound and Tolperisone exert their effects by acting on the central nervous system to reduce muscle tone.[1][2] Their primary mechanism involves the blockade of voltage-gated sodium and calcium channels.[2][3] This action inhibits the release of excitatory neurotransmitters in the spinal cord, thereby suppressing polysynaptic and monosynaptic reflexes that contribute to muscle spasticity.[3]
The following diagram illustrates the generalized signaling pathway for both this compound and Tolperisone at the spinal cord level.
In Vitro Efficacy: Inhibition of Spinal Reflexes
A key preclinical study directly compared the effects of this compound and Tolperisone on spinal reflex activity in an isolated rat spinal cord preparation. Both compounds demonstrated a concentration-dependent depression of the ventral root potential (VRP), a measure of the overall excitability of motoneurons.
| Compound | Concentration (µM) for ~50% Depression of VRP |
| This compound | 100 |
| Tolperisone | 200 |
Table 1: Comparative in vitro efficacy of this compound and Tolperisone on the depression of ventral root potential (VRP) in isolated rat spinal cord. Data extrapolated from Kocsis et al., 2005.[2]
These in vitro findings suggest that this compound may be more potent than Tolperisone in directly suppressing spinal reflex activity.
In Vivo Efficacy: Assessing Functional Outcomes
While direct head-to-head in vivo comparative studies are limited, the following sections outline the standard preclinical models used to assess the efficacy of muscle relaxants and anti-nociceptive agents.
Muscle Relaxation and Motor Coordination
The Rotarod Test is a standard behavioral assay to evaluate motor coordination and balance in rodents. A shorter latency to fall from the rotating rod indicates impaired motor coordination, which can be indicative of a muscle relaxant effect.
The Grip Strength Test measures the peak force an animal can exert with its limbs. A reduction in grip strength is a direct indicator of muscle weakness, a potential effect of muscle relaxant drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. Tolperisone-type drugs inhibit spinal reflexes via blockade of voltage-gated sodium and calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transdermal eperisone elicits more potent and longer-lasting muscle relaxation than oral eperisone - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Inaperisone and Other Centrally Acting Muscle Relaxants
In the landscape of centrally acting muscle relaxants, inaperisone represents a noteworthy agent, chemically and mechanistically related to compounds like eperisone and tolperisone. This guide provides a detailed comparison of this compound with other prominent centrally acting muscle relaxants, focusing on their mechanisms of action, efficacy, safety profiles, and pharmacokinetic properties. The information is tailored for researchers, scientists, and drug development professionals, with an emphasis on experimental data and methodologies.
Mechanism of Action: A Comparative Overview
Centrally acting muscle relaxants achieve their effects through diverse pathways within the central nervous system (CNS). This compound and its analogues, eperisone and tolperisone, primarily act by blocking voltage-gated sodium and calcium channels.[1][2] This action stabilizes neuronal membranes, reduces neuronal excitability, and inhibits mono- and polysynaptic reflexes in the spinal cord, ultimately leading to muscle relaxation.[2][3][4] This mechanism contrasts with that of other muscle relaxants like baclofen, which is a GABA-B receptor agonist.[5][6] Baclofen mimics the action of the inhibitory neurotransmitter GABA, leading to hyperpolarization of neuronal membranes and reduced release of excitatory neurotransmitters.[6][7]
Below is a diagram illustrating the distinct primary signaling pathways for these two classes of muscle relaxants.
Pharmacokinetic Properties
The pharmacokinetic profiles of these drugs influence their dosing and clinical application. Eperisone and tolperisone are characterized by rapid absorption and elimination.[3][8] this compound is also expected to have similar characteristics due to its structural similarity.
| Parameter | This compound | Eperisone | Tolperisone | Baclofen |
| Time to Peak (Tmax) | N/A | 1.6 - 1.9 hours[8][9] | 0.5 - 1.5 hours[1][3] | ~1 hour |
| Elimination Half-life | N/A | 1.6 - 3.81 hours[9][10] | 1.5 - 2.5 hours[3] | 3 - 4 hours |
| Bioavailability | N/A | High variability[10] | ~17% (increases with food)[3] | Well absorbed |
| Metabolism | Hepatic (expected) | Extensive first-pass metabolism in the liver[4] | Liver (CYP2D6, 2C19, 2B6, 1A2)[3] | Minimal hepatic metabolism |
| Excretion | Renal (expected) | Primarily via kidneys[4] | Urine (>98%)[3] | Primarily unchanged in urine |
Efficacy and Safety: A Comparative Summary
Direct comparative clinical trials between this compound and other muscle relaxants are limited. However, studies on its analogues, particularly eperisone and tolperisone, provide valuable insights. These agents have demonstrated efficacy in treating muscle spasms associated with conditions like low back pain and neurological disorders, with a notable advantage of a lower incidence of sedative side effects compared to other centrally acting muscle relaxants.[2][11][12]
| Drug | Efficacy Highlights | Common Adverse Events | Sedative Potential |
| This compound | Attenuates spinal reflex potentials in preclinical models.[13] | N/A | Expected to be low |
| Eperisone | Effective in acute low back pain, comparable to tizanidine and thiocolchicoside.[14][15][16] | GI disturbances (nausea, stomach discomfort), weakness, dizziness, drowsiness.[9][17] | Low[11][12] |
| Tolperisone | Reduces spasticity in stroke patients; effective for low back pain.[2] | Dizziness, somnolence, attention disturbance, muscular weakness.[3] | Low[2][13] |
| Baclofen | Effective for spasticity from multiple sclerosis and spinal cord injuries.[5][7] | Drowsiness, dizziness, weakness, fatigue.[18] | High[19] |
Experimental Protocols
The evaluation of centrally acting muscle relaxants involves a range of preclinical and clinical methodologies to establish their efficacy and safety.
Preclinical Evaluation: Spinal Reflex Studies
A common preclinical method to assess the mechanism of action of drugs like this compound and its analogues is the in vivo spinal reflex study in animal models.
-
Objective: To determine the effect of the drug on mono- and polysynaptic reflex potentials.
-
Model: Decerebrated, laminectomized rats.[2]
-
Procedure:
-
The animal is anesthetized and decerebrated to eliminate supraspinal influences.
-
The spinal cord is exposed via laminectomy.
-
Stimulating electrodes are placed on dorsal roots, and recording electrodes are placed on the corresponding ventral roots.
-
Dorsal roots are stimulated to evoke ventral root potentials (VRPs), which include monosynaptic, disynaptic, and polysynaptic components.
-
The test compound (e.g., this compound, tolperisone) is administered intravenously.
-
Changes in the amplitude of the different VRP components are measured to quantify the inhibitory effect of the drug on spinal reflexes.[2][13]
-
References
- 1. Tolperisone - Wikipedia [en.wikipedia.org]
- 2. Basic Aspects of the Pharmacodynamics of Tolperisone, A Widely Applicable Centrally Acting Muscle Relaxant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mims.com [mims.com]
- 4. What is the mechanism of Eperisone Hydrochloride? [synapse.patsnap.com]
- 5. Baclofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of Baclofen? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Human pharmacokinetics of the muscle relaxant, eperisone hydrochloride by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mims.com [mims.com]
- 10. Pharmacokinetics of eperisone following oral administration in healthy Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical experience with eperisone in the treatment of acute low back pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. Tolperisone: A Typical Representative of a Class of Centrally Acting Muscle Relaxants with Less Sedative Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clinical efficacy and safety of eperisone for low back pain: A systematic literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. europeanreview.org [europeanreview.org]
- 16. Efficacy and safety of eperisone in patients with low back pain: a double blind randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Eperisone - Wikipedia [en.wikipedia.org]
- 18. Baclofen - Wikipedia [en.wikipedia.org]
- 19. Lioresal, Gablofen (baclofen) dosing, indications, interactions, adverse effects, and more. [reference.medscape.com]
A Comparative Guide to Analytical Methods for Inaperisone Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients is paramount. This guide provides a detailed comparison of two distinct analytical methods for the quantification of Inaperisone, a muscle relaxant. The comparison is based on published experimental data, offering an objective overview of their performance.
Method 1: Reverse Phase High-Performance Liquid Chromatography (RP-HPLC)
This method, developed for the simultaneous determination of Eperisone hydrochloride (a close structural analog of this compound) and Diclofenac sodium, demonstrates a high degree of precision and accuracy suitable for routine quality control analysis.[1][2]
Experimental Protocol
-
Instrumentation: A High-Performance Liquid Chromatograph with a UV-Vis detector is utilized.
-
Column: A C18 column (e.g., 4.6 x 250mm, 5µm particle size) is typically used for separation.[1]
-
Mobile Phase: A mixture of an organic solvent (like acetonitrile) and an aqueous buffer (like water with pH adjusted with OPA) is used in an isocratic elution mode.[1] For example, a ratio of 90:10 v/v (acetonitrile:water) has been reported.[1]
-
Flow Rate: A constant flow rate, for instance, 0.9 ml/min, is maintained.[1]
-
Detection: The UV detector is set to a specific wavelength, such as 276 nm, for the quantification of the analyte.[1]
-
Sample Preparation: A known weight of the sample is dissolved in a suitable diluent, followed by further dilution to achieve a concentration within the linear range of the method.
Method 2: Thin-Layer Chromatography (TLC) – Densitometry
This method provides a simpler and more cost-effective alternative to HPLC for the quantification of Eperisone hydrochloride in pharmaceutical dosage forms.[3]
Experimental Protocol
-
Instrumentation: A TLC scanner (densitometer) is the key instrument for quantification.
-
Stationary Phase: Pre-coated TLC plates with Silica Gel 60 F254 are used.[3]
-
Mobile Phase: A mixture of methanol and ammonium hydroxide (e.g., 100:1 v/v) serves as the mobile phase.[3]
-
Sample Application: A specific volume of the standard and sample solutions is applied to the TLC plate.
-
Development: The plate is developed in a chromatographic chamber saturated with the mobile phase.
-
Densitometric Analysis: After development, the plate is dried, and the spots are scanned at a specific wavelength, for instance, 267 nm.[3] The peak area is then used for quantification.
Quantitative Performance Comparison
The following table summarizes the validation parameters for the two analytical methods, providing a clear comparison of their performance characteristics.
| Validation Parameter | RP-HPLC Method (for Eperisone) | TLC-Densitometry Method (for Eperisone) |
| Linearity Range | 100–500 µg/ml[1] | 50–500 mg L⁻¹[3] |
| Correlation Coefficient (r) | Not explicitly stated, but linearity was established[1] | 0.99404[3] |
| Accuracy (% Recovery) | %RSD < 0.59[1] | 99.3 % ± 0.9 %[3] |
| Precision (% RSD) | Intra-day and Inter-day precision determined[1] | 0.8 %[3] |
| Limit of Detection (LOD) | Determined[1] | 40.545 mg L⁻¹[3] |
| Limit of Quantification (LOQ) | Determined[1] | 121.637 mg L⁻¹[3] |
Workflow for Analytical Method Validation
The validation of an analytical method is a critical process to ensure its suitability for the intended purpose. The general workflow involves several key steps, as illustrated in the diagram below.
Caption: General workflow for the validation of an analytical method.
Conclusion
Both the RP-HPLC and TLC-Densitometry methods offer viable options for the quantification of this compound (as inferred from its analogue Eperisone). The choice of method will depend on the specific requirements of the analysis. RP-HPLC provides high precision and is well-suited for the simultaneous analysis of multiple components.[1][2] On the other hand, TLC-Densitometry presents a simpler and more economical alternative, which can be advantageous for routine analysis where high throughput is not a primary concern.[3] A direct cross-validation study, where the same set of samples is analyzed by both methods, would be beneficial for a more definitive comparison of their performance in quantifying this compound.
References
Inaperisone: A Preclinical Comparative Analysis in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inaperisone is a centrally acting muscle relaxant that has been investigated for its potential therapeutic effects in conditions associated with muscle spasticity. This guide provides a comparative analysis of this compound versus placebo in preclinical animal models, summarizing key experimental data and elucidating its proposed mechanisms of action. Due to the limited availability of direct placebo-controlled studies on the muscle relaxant effects of this compound in whole animal models, this guide incorporates data from in vitro studies and research on its effects on other physiological systems. To provide a broader context, relevant data from studies on structurally similar compounds, such as eperisone and tolperisone, are also discussed.
Data Summary
The following tables summarize the quantitative data from preclinical studies involving this compound.
Table 1: this compound Administration and Effects in Animal Models
| Animal Model | Drug/Compound | Dosage | Route of Administration | Key Findings | Citation |
| Anesthetized Rats | This compound | 4 mg/kg | Intravenous (i.v.) | Abolished rhythmic bladder contractions. | [1] |
| Decerebrated Rats | This compound | 4 mg/kg | Intravenous (i.v.) | Abolished rhythmic bladder contractions. | [1] |
| Anesthetized Rats | This compound | 10 µg | Intracerebroventricular (i.c.v.) | Abolished rhythmic bladder contractions. | [1] |
| Anesthetized Rats | This compound | 100 µg | Intrathecal | Abolished rhythmic bladder contractions. | [1] |
| Isolated Hemisected Spinal Cord (6-day-old rats) | This compound | 25-200 µM | In vitro | Dose-dependently depressed the ventral root potential. |
Experimental Protocols
In Vivo Study: Effect on Micturition Reflex in Anesthetized Rats[1]
-
Animal Model: Male Wistar rats.
-
Anesthesia: Urethane.
-
Procedure:
-
A balloon was inserted into the bladder to induce rhythmic bladder contractions.
-
This compound was administered intravenously (i.v.), intracerebroventricularly (i.c.v.), or intrathecally.
-
Bladder contractions and efferent discharge from the pelvic nerve were monitored.
-
-
Control Group: While not explicitly a placebo-controlled study for muscle relaxation, the baseline bladder activity before drug administration serves as a control. The study also used antagonists (naloxone, bicuculline, phaclofen) to investigate the mechanism of action.
In Vitro Study: Effect on Spinal Reflexes
-
Preparation: Isolated hemisected spinal cord from 6-day-old Wistar rats.
-
Procedure:
-
The spinal cord preparation was superfused with artificial cerebrospinal fluid.
-
Ventral root potentials were evoked by stimulation of the dorsal root.
-
This compound was added to the superfusion fluid at concentrations ranging from 25 to 200 µM.
-
-
Outcome Measure: The amplitude of the ventral root potential was measured to assess the effect of this compound on spinal reflex pathways.
Mechanism of Action
The available preclinical data suggest that this compound exerts its effects through multiple mechanisms:
-
Indirect Action on GABA-B Receptors: A study on the micturition reflex in rats indicated that the inhibitory effects of this compound were diminished by the GABA-B antagonist phaclofen.[1] This suggests that this compound may act indirectly on GABA-B receptors in the brainstem to produce its inhibitory effects.[1] However, this compound itself showed very weak binding to GABA-B receptors in rat brain synaptosomal membranes.[1]
-
Blockade of Voltage-Gated Sodium and Calcium Channels: As a tolperisone-type drug, this compound has been shown to depress the ventral root potential in the isolated rat spinal cord. This class of drugs is believed to exert its spinal reflex inhibitory action primarily through the presynaptic inhibition of neurotransmitter release from primary afferent endings. This is achieved by a combined action on voltage-gated sodium and calcium channels.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway for this compound's effect on the micturition reflex and a typical experimental workflow for assessing spinal reflexes in vitro.
Caption: Proposed mechanism of this compound on the micturition reflex.
Caption: Experimental workflow for in vitro spinal reflex assessment.
Conclusion
The available preclinical evidence suggests that this compound possesses inhibitory effects on neuronal pathways, as demonstrated by its actions on the micturition reflex and spinal reflexes. Its mechanisms of action appear to involve an indirect influence on GABA-B receptors and a more direct blockade of voltage-gated sodium and calcium channels, a characteristic shared with other tolperisone-type muscle relaxants.
However, there is a notable absence of direct, placebo-controlled in vivo studies specifically designed to evaluate the skeletal muscle relaxant properties of this compound in established animal models of muscle spasticity. Future research should aim to fill this gap to provide a more comprehensive understanding of this compound's therapeutic potential as a muscle relaxant. Such studies would be crucial for establishing a clear dose-response relationship and for directly comparing its efficacy against a placebo in a whole-animal setting.
References
A Comparative Analysis of Inaperisone and Baclofen in Preclinical Models of Spasticity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of inaperisone and the established anti-spasticity agent, baclofen, based on available data from preclinical spasticity models. This report synthesizes data on their distinct mechanisms of action, efficacy in animal models, and the experimental protocols used for their evaluation.
Mechanisms of Action: A Tale of Two Pathways
This compound and baclofen achieve muscle relaxation through fundamentally different molecular mechanisms. Baclofen is a selective agonist of the GABA-B receptor, the primary inhibitory neurotransmitter system in the central nervous system.[1] In contrast, this compound and its analogs, such as eperisone and tolperisone, function by blocking voltage-gated sodium and calcium channels.[2]
This compound's Mechanism:
This compound's primary mechanism involves the inhibition of voltage-gated sodium and calcium channels within the spinal cord and brainstem.[2] This action stabilizes neuronal membranes, reduces neuronal excitability, and subsequently dampens the polysynaptic reflexes responsible for muscle spasticity.[2] Furthermore, this compound has been shown to have a vasodilatory effect, increasing blood flow to musculature, which may contribute to its therapeutic effect by alleviating ischemia in contracted muscles.[3]
Baclofen's Mechanism:
As a GABA-B receptor agonist, baclofen mimics the action of the inhibitory neurotransmitter GABA.[1] This activation leads to a cascade of intracellular events that ultimately inhibit the release of excitatory neurotransmitters.[1] By hyperpolarizing motor neurons, baclofen effectively reduces the hyperexcitability characteristic of spasticity.[4]
Signaling Pathway Diagrams
The distinct signaling pathways of this compound and baclofen are illustrated below.
References
- 1. Baclofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Tolperisone-type drugs inhibit spinal reflexes via blockade of voltage-gated sodium and calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of action of eperisone on isolated dog saphenous arteries and veins. | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
Head-to-Head Comparison of Inaperisone and Tizanidine: An In Vivo Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the in vivo performance of two centrally acting skeletal muscle relaxants: Inaperisone and Tizanidine. While direct head-to-head in vivo studies are not available in the current literature, this guide synthesizes available data, including that of Eperisone, a close structural and functional analog of this compound, to offer a comparative analysis for research and development purposes.
Mechanism of Action: Distinct Pathways to Muscle Relaxation
This compound and Tizanidine achieve muscle relaxation through fundamentally different molecular mechanisms. Tizanidine acts as an agonist at α2-adrenergic receptors, while this compound and its analogs function by blocking voltage-gated ion channels.
This compound: Blockade of Voltage-Gated Sodium and Calcium Channels
This compound belongs to the tolperisone-type class of muscle relaxants.[1][2] Its primary mechanism involves the inhibition of voltage-gated sodium (Na+) and calcium (Ca2+) channels on primary afferent nerve endings.[1][2][3] This action leads to a presynaptic inhibition of neurotransmitter release, which in turn suppresses spinal reflexes.[1][3]
The proposed signaling pathway for this compound is as follows:
Tizanidine: α2-Adrenergic Receptor Agonism
Tizanidine is a potent agonist of α2-adrenergic receptors in the central nervous system.[4] By binding to these presynaptic receptors on spinal interneurons, Tizanidine inhibits the release of excitatory amino acids.[4] This action suppresses polysynaptic reflexes in the spinal cord, leading to a reduction in muscle tone.[4]
The signaling pathway for Tizanidine is illustrated below:
In Vivo Efficacy: An Indirect Comparison
Direct comparative efficacy data for this compound and Tizanidine from a single study is unavailable. However, a study comparing Tizanidine with Eperisone, a close analog of this compound, in a mouse model provides valuable insight into their relative potencies.
| Compound | Animal Model | Assay | Route of Administration | Median Effective Dose (ED50) |
| Tizanidine | Mouse | Morphine-elicited Straub Tail Inhibition | Oral | 1.2 mg/kg |
| Eperisone | Mouse | Morphine-elicited Straub Tail Inhibition | Oral | 58.1 mg/kg |
Data sourced from a comparative study of myotonolytic activity.
This data suggests that Tizanidine is significantly more potent than Eperisone in this particular in vivo model of muscle rigidity. Given the structural and mechanistic similarities between this compound and Eperisone, a similar disparity in potency might be expected between Tizanidine and this compound.
Experimental Protocols for In Vivo Assessment
The assessment of centrally acting muscle relaxants relies on a variety of established in vivo models. Below are detailed methodologies for key experiments.
General Experimental Workflow
A typical workflow for in vivo assessment of muscle relaxant properties is outlined below.
Morphine-Induced Straub Tail Test (Mice)
This test is used to evaluate muscle rigidity. Morphine induces a characteristic rigid, erect tail in mice, and muscle relaxants can inhibit this response.[5][6]
-
Procedure:
-
Animals are acclimatized to the testing environment.
-
The test compound (e.g., this compound or Tizanidine) or vehicle is administered orally or intraperitoneally.
-
After a predetermined absorption period (e.g., 30-60 minutes), morphine (e.g., 30 mg/kg, s.c.) is administered to induce the Straub tail reaction.[5]
-
The presence and angle of the tail erection are observed and scored at regular intervals (e.g., every 15 minutes for 1-2 hours) by a blinded observer.
-
The percentage of inhibition of the Straub tail response compared to the vehicle-control group is calculated.
-
-
Endpoint: The ED50, the dose at which the compound inhibits the Straub tail reaction by 50%, is determined.
Rotarod Test (Mice/Rats)
This assay assesses motor coordination and balance, which can be impaired by muscle relaxants.[8][9][10]
-
Apparatus: A rotating rod apparatus with adjustable speed (e.g., accelerating from 4 to 40 rpm over 5 minutes).[8][9]
-
Procedure:
-
Animals are trained on the rotarod for several days prior to the experiment to achieve a stable baseline performance.
-
On the test day, a baseline latency to fall is recorded.
-
The test compound or vehicle is administered.
-
At various time points post-administration, animals are placed back on the accelerating rotarod.
-
The latency to fall from the rod is recorded for each animal. A cutoff time (e.g., 300 seconds) is typically used.
-
-
Endpoint: A significant decrease in the latency to fall compared to the vehicle group indicates impaired motor coordination, a common side effect of muscle relaxants.
Decerebrate Rigidity Model (Rats)
This model creates a state of exaggerated extensor muscle tone, providing a robust system to test the efficacy of muscle relaxants.[11]
-
Procedure:
-
Rats are anesthetized, and an intercollicular decerebration is performed, resulting in sustained extensor rigidity in the limbs.[11]
-
The animal is placed in a stereotaxic frame, and the muscle tone of a limb (e.g., the hindlimb) is quantified. This can be done by measuring the resistance to passive flexion or by recording the electromyographic (EMG) activity of an extensor muscle (e.g., triceps surae).[11]
-
The test compound or vehicle is administered, typically intravenously.
-
Changes in muscle tone or EMG activity are recorded over time.
-
-
Endpoint: A dose-dependent reduction in limb rigidity or EMG activity indicates muscle relaxant effects.
Summary and Conclusion
This compound and Tizanidine are both effective centrally acting muscle relaxants that operate through distinct pharmacological pathways.
-
Tizanidine acts as an α2-adrenergic agonist , a mechanism that confers high potency as suggested by in vivo data.
-
This compound functions as a blocker of voltage-gated sodium and calcium channels , a mechanism shared with other tolperisone-type drugs.[1][2]
Based on an indirect comparison using data from its close analog Eperisone, Tizanidine appears to be a more potent muscle relaxant on a milligram-per-kilogram basis. However, it is crucial to note that potency does not solely determine therapeutic utility. Other factors such as the side effect profile (e.g., sedation, cardiovascular effects), pharmacokinetic properties, and the specific etiology of the muscle spasticity are critical considerations in drug development.
The experimental protocols detailed in this guide provide a framework for conducting rigorous in vivo comparisons to further elucidate the pharmacological profiles of these and other novel muscle relaxant compounds. Direct comparative studies are warranted to confirm these preliminary findings and to fully characterize the therapeutic potential of this compound relative to established agents like Tizanidine.
References
- 1. Tolperisone-type drugs inhibit spinal reflexes via blockade of voltage-gated sodium and calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dspace.sduaher.ac.in [dspace.sduaher.ac.in]
- 4. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Straub tail reaction in mice treated with σ1 receptor antagonist in combination with methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of opiates and opiate antagonists on the Straub tail reaction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sigma receptor modulation of the muscle relaxant action of eperisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rotarod-Test for Mice [protocols.io]
- 9. mmpc.org [mmpc.org]
- 10. youtube.com [youtube.com]
- 11. Long-lasting muscle relaxant activity of eperisone hydrochloride after percutaneous administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Inaperisone
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds like inaperisone is a critical component of laboratory safety and environmental responsibility. Adherence to established procedures minimizes risks to public health and prevents environmental contamination.[1][2] This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, ensuring compliance with general regulatory guidelines.
This compound, a muscle relaxant, requires careful handling due to its potential hazards.[3] Safety Data Sheets (SDS) for the chemically related compound eperisone hydrochloride indicate that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[4][5] Therefore, a cautious approach to its disposal is warranted.
Hazard Profile of this compound Analogs
The following table summarizes the key hazard information for eperisone hydrochloride, a compound structurally and functionally related to this compound. This data should be considered as a proxy for assessing the potential risks of this compound in the absence of a specific SDS for the base compound.
| Hazard Classification | Description | Precautionary Statements |
| Acute Oral Toxicity | Harmful if swallowed.[4][5] | Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor.[5][6] |
| Skin Corrosion/Irritation | Causes skin irritation.[4][5] | Wear protective gloves. If on skin, wash with plenty of soap and water.[4][5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[4][5] | Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[5] |
| Respiratory Irritation | May cause respiratory irritation.[4][5] | Avoid breathing dust. Use only outdoors or in a well-ventilated area.[4][5] |
Step-by-Step Disposal Protocol for this compound
This protocol is designed to provide a clear, operational workflow for the safe disposal of this compound waste in a laboratory setting.
1. Waste Identification and Segregation:
-
Characterize the Waste: Determine if the this compound waste is classified as hazardous. Given the hazard profile of its analogs, it is prudent to manage all this compound waste as hazardous pharmaceutical waste.[7][8]
-
Segregate at the Source: Do not mix this compound waste with non-hazardous laboratory trash. Use designated, clearly labeled waste containers.[2][8] Hazardous pharmaceutical waste is typically collected in black containers.[7]
2. Personal Protective Equipment (PPE):
-
Before handling this compound waste, all personnel must wear appropriate PPE, including:
3. Containment and Labeling:
-
Primary Container: Place solid this compound waste in a robust, leak-proof container. For liquid waste containing this compound, use a sealed, non-reactive container.
-
Labeling: Clearly label the waste container with "Hazardous Pharmaceutical Waste," the name "this compound," and the approximate quantity.
4. Temporary Storage:
-
Store the sealed waste container in a designated, secure area away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[4]
-
The storage area should be well-ventilated.
5. Disposal through a Licensed Waste Management Contractor:
-
Engage a Professional Service: Arrange for the collection and disposal of the hazardous pharmaceutical waste by a licensed and reputable waste management contractor.[9]
-
Manifesting: Ensure that all hazardous waste is accompanied by a uniform hazardous waste manifest during transport to a permitted treatment and disposal facility.[8]
-
Final Disposal Method: The most common and environmentally sound method for destroying pharmaceutical waste is high-temperature incineration at a licensed facility.[7]
Important Considerations:
-
Regulatory Compliance: Be aware of and comply with all federal, state, and local regulations governing pharmaceutical waste disposal.[1][9] The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1][9]
-
Never flush pharmaceutical waste down the toilet or drain unless it is explicitly on an approved "flush list" by regulatory bodies like the FDA, which this compound is not.[1][9] Improper disposal can lead to environmental contamination.[1]
-
For trace amounts of this compound on lab equipment, decontaminate the items according to your institution's standard operating procedures for hazardous chemicals.
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. anentawaste.com [anentawaste.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. danielshealth.com [danielshealth.com]
- 9. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
Essential Safety and Logistical Information for Handling Inaperisone
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds like Inaperisone is paramount. This guide provides immediate, essential safety protocols and logistical plans to minimize risk and ensure regulatory compliance. The following procedures are based on available safety data for the closely related compound, Eperisone Hydrochloride, and represent best practices for laboratory safety.
Personal Protective Equipment (PPE) and Safety Measures
Adherence to proper PPE is the first line of defense against accidental exposure. The following table summarizes the recommended equipment and safety protocols when handling this compound.
| Category | Item | Specification and Use |
| Hand Protection | Chemical-resistant gloves | Wear nitrile or other chemical-resistant gloves. Inspect gloves for integrity before use. For tasks with a high risk of splash or prolonged contact, consider double-gloving.[1][2][3] |
| Eye Protection | Safety glasses with side shields or goggles | Essential to protect against dust particles and splashes.[1][4][5] |
| Body Protection | Protective clothing/Lab coat | A lab coat or other protective clothing should be worn to prevent skin contact.[1][5] For procedures with a higher risk of contamination, impervious clothing is recommended.[3][4] |
| Respiratory Protection | NIOSH/MSHA or EN 149 approved respirator | Use in case of insufficient ventilation or when airborne dust or aerosols may be generated.[1][2][4] |
| Engineering Controls | Fume hood or ventilated enclosure | All handling of solid this compound that may generate dust should be performed in a well-ventilated area, preferably a fume hood, to keep airborne concentrations below exposure limits.[1][3][4] |
| General Hygiene | Hand washing | Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[1][6] Do not eat, drink, or smoke in areas where the compound is handled.[6][7] |
Procedural Guidance for Handling and Disposal
Safe Handling Protocol:
-
Preparation: Before handling this compound, ensure that the designated workspace is clean and uncluttered. Verify that a safety shower and eyewash station are readily accessible.[4]
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above before opening the container.
-
Weighing and Aliquoting: Conduct all weighing and aliquoting of solid this compound within a fume hood or other ventilated enclosure to minimize dust inhalation.[2][4] Avoid actions that could generate dust.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Remove and dispose of contaminated PPE properly. Wash hands thoroughly.
Spill Management Protocol:
-
Evacuate and Ventilate: In the event of a spill, evacuate non-essential personnel from the area and ensure adequate ventilation.[1][2]
-
Containment: For small spills, gently cover the material with an inert absorbent material like sand or vermiculite.[8]
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[2][8] Do not dry sweep. After the material is collected, clean the spill area with soap and water.[1]
-
Large Spills: For large spills, contact your institution's environmental health and safety (EHS) department immediately.[8]
Disposal Plan:
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Place solid this compound waste and any materials used for cleanup (e.g., contaminated gloves, absorbent pads) into a designated, leak-proof, and clearly labeled hazardous waste container.[8]
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, properly labeled hazardous waste container. Do not pour down the drain.[2][8]
-
Container Disposal: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After rinsing, the container can be disposed of as regular laboratory waste, in accordance with institutional policies.[8]
-
Waste Pickup: Store hazardous waste containers in a designated accumulation area, away from incompatible materials, until they are collected by your institution's EHS department for proper disposal.[8] Always follow local, state, and federal regulations for hazardous waste disposal.[4]
Workflow for Safe Handling of this compound
References
- 1. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
